molecular formula C9H7FO3 B178036 Methyl 2-fluoro-5-formylbenzoate CAS No. 165803-94-1

Methyl 2-fluoro-5-formylbenzoate

Cat. No.: B178036
CAS No.: 165803-94-1
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-formylbenzoate ( 165803-94-1) is an aromatic ester of high interest in chemical research and development. With the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol, this compound is characterized by two key functional groups: a formyl group (aldehyde) and a methyl ester group, positioned on a fluorinated benzene ring . This specific arrangement makes it a versatile and valuable bifunctional synthetic intermediate or building block for various applications, including the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound should be handled with care and is intended for research purposes only. It is associated with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) and follow the corresponding precautionary statements, which include avoiding breathing dust/fume/gas/mist and, if in eyes, rinsing cautiously with water for several minutes . For optimal stability, it is recommended to store this reagent under an inert atmosphere at room temperature . Some suppliers also recommend storage at 4-8°C . The compound is readily available for order from global suppliers in quantities ranging from 250mg to 100g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWMARHAHYBCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648122
Record name Methyl 2-fluoro-5-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-94-1
Record name Methyl 2-fluoro-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-5-formylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Linchpin in Modern Medicinal Chemistry

Methyl 2-fluoro-5-formylbenzoate (CAS Number: 165803-94-1 ) is a meticulously designed trifunctional aromatic building block that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its strategic incorporation of a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic scaffolds. The fluorine atom, in particular, is a bioisosteric replacement for hydrogen that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, most notably as a key precursor to the PARP inhibitor, Olaparib.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 165803-94-1[2][3]
Molecular Formula C₉H₇FO₃[1][2][4]
Molecular Weight 182.15 g/mol [1][2][4]
Appearance Solid
Flash Point 62 °C[2]
InChI Key PMWMARHAHYBCLQ-UHFFFAOYSA-N[4]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[4]
Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[5][6]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles are essential.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Synthesis of this compound: A Two-Step Approach

The most common and reliable synthesis of this compound involves a two-step process starting from the commercially available 2-fluoro-5-methylbenzoic acid. This pathway first involves the selective oxidation of the benzylic methyl group to an aldehyde, followed by the esterification of the carboxylic acid.

Diagram 1: Synthetic Pathway to this compound

Synthesis of this compound Synthetic Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 2-fluoro-5-methylbenzoic_acid 2-fluoro-5-methylbenzoic acid 2-fluoro-5-formylbenzoic_acid 2-fluoro-5-formylbenzoic acid 2-fluoro-5-methylbenzoic_acid->2-fluoro-5-formylbenzoic_acid Oxidizing Agent (e.g., MnO2) 2-fluoro-5-formylbenzoic_acid_2 2-fluoro-5-formylbenzoic acid Methyl_2-fluoro-5-formylbenzoate This compound 2-fluoro-5-formylbenzoic_acid_2->Methyl_2-fluoro-5-formylbenzoate Methanol (CH3OH) Acid Catalyst (e.g., H2SO4)

Caption: A two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 2-fluoro-5-formylbenzoic acid

This protocol is adapted from established methods for benzylic oxidation.

  • Materials: 2-fluoro-5-methylbenzoic acid, Manganese (IV) oxide (activated), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-fluoro-5-methylbenzoic acid (1 eq.) in dichloromethane, add activated manganese (IV) oxide (5-10 eq.).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the filter cake with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-5-formylbenzoic acid, which can be purified by recrystallization or used directly in the next step.

Experimental Protocol 2: Fischer-Speier Esterification
  • Materials: 2-fluoro-5-formylbenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Dissolve 2-fluoro-5-formylbenzoic acid (1 eq.) in an excess of anhydrous methanol.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound. The product can be further purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

The aldehyde and methyl ester functionalities of this compound are key to its utility as a synthetic intermediate. The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Application Highlight: Synthesis of Olaparib Intermediate

A significant application of this compound's structural motif is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor Olaparib. While the direct precursor is often the corresponding benzoic acid or benzonitrile, the underlying chemistry showcases the importance of the 2-fluoro-5-formylbenzoyl scaffold. A key step involves a condensation reaction to construct the phthalazinone core of Olaparib.

Diagram 2: Role in the Synthesis of a Phthalazinone Core

Phthalazinone Synthesis Condensation Reaction for Phthalazinone Core Methyl_2-fluoro-5-formylbenzoate This compound (or related acid/nitrile) Phthalazinone_Core Phthalazinone Core Intermediate Methyl_2-fluoro-5-formylbenzoate->Phthalazinone_Core Condensation/ Cyclization Hydrazine Hydrazine (N2H4) Hydrazine->Phthalazinone_Core

Caption: Formation of a key phthalazinone intermediate.

This phthalazinone intermediate is then further elaborated to yield the final Olaparib drug substance. The fluorine atom at the 2-position of the benzoic acid derivative plays a crucial role in modulating the electronic properties of the ring and influencing the overall conformation and biological activity of the final molecule.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the ester carbonyl carbon (~165 ppm), the aldehyde carbonyl carbon (~190 ppm), and aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7]

Conclusion

This compound is a high-value, versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The well-established synthetic routes and the critical role of its structural motifs in potent pharmaceuticals like Olaparib underscore its importance for researchers and scientists in the field. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Capot Chemical. MSDS of methyl3-fluoro-2-formylbenzoate. (2025-12-24). [Link]

  • Chemical Synthesis Database. This compound. (2025-05-20). [Link]

  • PubChem. This compound. [Link]

  • AOBChem USA. This compound. [Link]

  • Gsrs. This compound. [Link]

  • Dalton Research Molecules. This compound. [Link]

Sources

Methyl 2-fluoro-5-formylbenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-5-formylbenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring a fluorine atom, a methyl ester, and an aldehyde group, makes it a versatile building block for the synthesis of complex heterocyclic structures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its critical application as a key intermediate in the development of targeted cancer therapies, such as PARP inhibitors. The content herein is curated for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind its synthesis and utility.

Part 1: Physicochemical Characterization

This compound (CAS No: 165803-94-1) is a solid at room temperature. The presence of the electron-withdrawing fluorine, formyl, and methoxycarbonyl groups on the benzene ring significantly influences its reactivity, making it an excellent electrophile for various nucleophilic addition and condensation reactions.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier and database sources.

PropertyValueSource(s)
Molecular Weight 182.15 g/mol [1][2][3]
Molecular Formula C₉H₇FO₃[1][3][4]
CAS Number 165803-94-1[1][3][4]
IUPAC Name This compound[3]
Appearance Solid[5]
Flash Point 62 °C[4][6]
Purity (Typical) 95-97%[5][7]
SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[1][3][4]
InChIKey PMWMARHAHYBCLQ-UHFFFAOYSA-N[1][3][5]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in primary academic literature but can be logically derived from established synthetic transformations documented in patents for pharmaceutical manufacturing. A robust and scalable two-step approach starting from 2-fluoro-5-methylbenzoic acid is presented below. This strategy is advantageous due to the commercial availability of the starting material and the reliability of the chosen reactions.

Synthetic Workflow Overview

The overall process involves an initial esterification of the carboxylic acid, followed by a selective free-radical bromination of the benzylic methyl group, which is then converted to the aldehyde.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation to Aldehyde A 2-Fluoro-5-methylbenzoic Acid B Methyl 2-fluoro-5-methylbenzoate A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C Methyl 2-fluoro-5-(bromomethyl)benzoate B->C  NBS, AIBN (cat.)  CCl₄, Reflux D This compound C->D  Kornblum Oxidation  (DMSO, NaHCO₃, Heat)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

Step 1: Fischer Esterification of 2-Fluoro-5-methylbenzoic Acid

  • Objective: To convert the carboxylic acid into its corresponding methyl ester. This protects the acid functionality and slightly modifies the electronic properties of the ring for the subsequent step.

  • Methodology:

    • To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-fluoro-5-methylbenzoate, which is often pure enough for the next step.

  • Causality & Trustworthiness: Fischer esterification is a classic, equilibrium-driven reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. The acidic workup is critical for removing any unreacted starting material and the catalyst, providing a clean product for the next stage.

Step 2: Benzylic Bromination and Oxidation

  • Objective: To selectively functionalize the benzylic methyl group and convert it into the target aldehyde. A two-stage process involving bromination followed by oxidation is highly efficient.

  • Methodology:

    • Part A: Radical Bromination

      • Dissolve the Methyl 2-fluoro-5-methylbenzoate (1.0 eq) from the previous step in carbon tetrachloride.

      • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). A patent for a similar process uses BPO[8].

      • Heat the mixture to reflux. Initiation is often observed by a change in color and can be facilitated by a photoflood lamp.

      • Continue refluxing until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

      • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate to yield crude Methyl 2-fluoro-5-(bromomethyl)benzoate.

    • Part B: Kornblum Oxidation

      • Dissolve the crude benzylic bromide in Dimethyl sulfoxide (DMSO).

      • Add sodium bicarbonate (2.0 eq) and heat the mixture to ~100-120 °C for 1-2 hours.

      • Monitor the formation of the aldehyde by TLC.

      • After completion, cool the reaction, pour it into a large volume of cold water, and extract with ethyl acetate.

      • Wash the combined organic extracts thoroughly with water (to remove DMSO) and brine.

      • Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

  • Causality & Trustworthiness: NBS is the reagent of choice for selective allylic and benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring. AIBN is a reliable thermal initiator for this free-radical chain reaction. The subsequent Kornblum oxidation is a well-established method for converting primary halides to aldehydes using DMSO as the oxidant, offering a reliable and high-yielding transformation.

Part 3: Application in Drug Development - The Case of Olaparib

This compound is a crucial building block for the synthesis of Olaparib (Lynparza™), a first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor.[9][10] Olaparib is a targeted therapy used primarily for cancers with mutations in the BRCA1/BRCA2 genes, such as certain types of ovarian, breast, and prostate cancer.[5][11]

The formyl group and the fluorine atom of the title compound are strategically positioned for the construction of the complex phthalazinone core of Olaparib. Patents describe reacting this intermediate (or its nitrile analogue) in a multi-step sequence to build the final drug molecule.[7][9][12]

Mechanism of Action: Synthetic Lethality

PARP inhibitors like Olaparib function based on the principle of synthetic lethality .[4]

  • DNA Damage is Constant: Cells constantly experience DNA damage, particularly single-strand breaks (SSBs).

  • PARP is the First Responder: The PARP enzyme is a key sensor of SSBs. It binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which acts as a signal to recruit other DNA repair proteins.[3][4]

  • PARP Inhibition: PARP inhibitors block this enzymatic activity. More importantly, they "trap" the PARP protein on the DNA at the site of the break.[1][3]

  • Lesions Worsen: During DNA replication, the trapped PARP-DNA complex causes the replication fork to stall and collapse, converting a repairable SSB into a much more lethal double-strand break (DSB).

  • The Role of BRCA: In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[2][5]

  • Synthetic Lethality in Cancer Cells: In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on other, more error-prone repair pathways and on PARP itself. When PARP is inhibited, the resulting DSBs cannot be repaired, leading to genomic catastrophe and selective cell death (apoptosis).[2][4][5] Normal cells, with their functional HR pathway, can tolerate PARP inhibition and repair the DSBs, accounting for the targeted nature of the therapy.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 PARP Trapping DSB1 Double-Strand Break (DSB) PARPi1->DSB1 Replication Fork Collapse HR1 Homologous Recombination (BRCA1/2 Active) DSB1->HR1 Repair1 DNA Repaired HR1->Repair1 Survival1 Cell Survival Repair1->Survival1 SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 PARP Trapping DSB2 Double-Strand Break (DSB) PARPi2->DSB2 Replication Fork Collapse HR2 Homologous Recombination (BRCA1/2 Inactive) DSB2->HR2 NoRepair Repair Fails HR2->NoRepair Death Cell Death (Apoptosis) NoRepair->Death

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. It should be stored under an inert atmosphere at room temperature for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and the availability of a logical, scalable synthetic route underscore its value. The compound's pivotal role in the synthesis of Olaparib highlights the critical link between advanced organic synthesis and the development of life-saving targeted therapies. Understanding the properties, synthesis, and application of such key intermediates is fundamental for professionals dedicated to advancing the field of drug discovery.

References

  • PubChem. This compound | C9H7FO3 | CID 24971957. National Center for Biotechnology Information. Available from: [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? Available from: [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? Available from: [Link]

  • National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

  • Google Patents. CN107325055A - A kind of synthetic method of olaparib compound.
  • ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]

  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • Google Patents. WO2018038680A1 - Processes for preparing olaparib.
  • Wikipedia. PARP inhibitor. Available from: [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]

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An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-5-formylbenzoate, a substituted aromatic compound with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol , is a molecule of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of pharmaceuticals and other advanced materials[1][2][3][4]. Its structure incorporates a methyl ester, a formyl (aldehyde) group, and a fluorine atom on a benzene ring, providing a unique electronic and structural landscape. A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of directly published experimental spectra, this guide leverages established principles of spectroscopic theory and comparative data from analogous structures to provide a robust, predictive analysis. Each section details the theoretical underpinnings, standardized experimental protocols, and an in-depth interpretation of the anticipated spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Figure 1: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information on the dihedral angle and number of intervening bonds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.05s1HH-aldehydeThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a significant downfield shift.
~8.45dd1HH-6This proton is ortho to the electron-withdrawing formyl group and meta to the ester, leading to a substantial downfield shift. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-2.
~8.20ddd1HH-4Positioned ortho to the ester and meta to the formyl group, this proton is also significantly deshielded. It will show coupling to H-3, H-6, and the fluorine at C-2.
~7.40t1HH-3This proton is ortho to the fluorine atom and experiences both its inductive effect and coupling. It is also meta to the ester group. It will likely appear as a triplet due to coupling with H-4 and the fluorine atom.
~3.95s3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment and typically appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Acquisition: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for a high-resolution ¹H spectrum are then applied.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock acquire Acquire 1H spectrum lock->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate peaks process->integrate assign Assign signals integrate->assign

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift is highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in pi systems appearing at higher chemical shifts (downfield).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~189.0C=O (aldehyde)Aldehyde carbonyl carbons are highly deshielded and appear significantly downfield.
~164.0 (d)C=O (ester)Ester carbonyl carbons are also deshielded, but typically appear slightly upfield from aldehyde carbonyls. A doublet may be observed due to coupling with the ortho fluorine.
~161.0 (d, ¹JCF)C-2The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine.
~136.0C-5This carbon is attached to the formyl group and will be deshielded.
~134.0 (d)C-4This aromatic carbon will show a smaller coupling to the fluorine atom.
~128.0 (d)C-6This aromatic carbon will also exhibit coupling to the fluorine.
~125.0C-1The carbon bearing the ester group will be deshielded.
~118.0 (d, ²JCF)C-3This carbon is ortho to the fluorine-bearing carbon and will show a two-bond coupling to the fluorine.
~52.5-OCH₃The methyl carbon of the ester is in a saturated environment and appears upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹⁹F NMR is a powerful technique for organofluorine compounds, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio[5]. The chemical shift range is much wider than for ¹H NMR, making it highly sensitive to subtle changes in the electronic environment[5]. Chemical shifts are typically referenced to CFCl₃.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

A single signal is expected for the fluorine atom in this compound. For aromatic fluorides, the chemical shift is influenced by the electronic effects of the other ring substituents. The electron-withdrawing ester and formyl groups are expected to deshield the fluorine nucleus. The chemical shift for a fluorine atom ortho to a carbonyl group in a benzene ring is typically in the range of -110 to -140 ppm relative to CFCl₃.

  • Predicted Chemical Shift: ~ -115 to -130 ppm. The signal will likely be a multiplet due to coupling with the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Acquisition: The spectrometer is tuned to the ¹⁹F frequency. A standard single-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted FT-IR Spectrum (ATR):

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000Medium-WeakC-H stretchAromatic
~2960Medium-WeakC-H stretch-OCH₃
~2850, ~2750WeakC-H stretchAldehyde (Fermi doublet)
~1725Strong, SharpC=O stretchEster
~1705Strong, SharpC=O stretchAldehyde
~1600, ~1480MediumC=C stretchAromatic ring
~1250StrongC-O stretchEster (asymmetric)
~1100StrongC-O stretchEster (symmetric)
~1200StrongC-F stretchAryl-F

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Background Scan: An initial scan of the clean Attenuated Total Reflectance (ATR) crystal is performed to obtain a background spectrum.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

  • Sample Scan: The sample is scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

G cluster_ir FT-IR (ATR) Workflow bg Acquire Background Spectrum sample Place Sample on ATR Crystal bg->sample pressure Apply Pressure sample->pressure scan Acquire Sample Spectrum pressure->scan process Background Subtraction & Data Display scan->process

Figure 3: Workflow for FT-IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺•): A peak at m/z = 182, corresponding to the molecular weight of the compound [C₉H₇FO₃]⁺•.

  • Key Fragment Ions:

    • m/z = 153: Loss of a formyl radical (•CHO) from the molecular ion, a common fragmentation for aromatic aldehydes[6].

    • m/z = 151: Loss of a methoxy radical (•OCH₃) from the molecular ion, a characteristic fragmentation of methyl esters.

    • m/z = 123: Loss of both the methoxy radical and carbon monoxide (CO).

    • m/z = 95: A fragment corresponding to the fluorobenzoyl cation.

    • m/z = 59: A fragment corresponding to the methoxycarbonyl cation [COOCH₃]⁺.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume of the solution is injected into the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

  • Mass Analysis: The resulting ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the structural fragmentation patterns from mass spectrometry, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The detailed protocols provided herein represent standard, validated methodologies for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018, November 16). YouTube. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). This compound | CAS 165803-94-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecule and the Method

Methyl 2-fluoro-5-formylbenzoate (CAS No: 165803-94-1) is a substituted aromatic compound with the molecular formula C₉H₇FO₃.[1][2] Its structure incorporates a methyl ester, a formyl (aldehyde) group, and a fluorine atom, making it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—a 1,2,4-trisubstituted benzene ring—creates a distinct electronic and magnetic environment for each proton.

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for the structural elucidation of such organic molecules.[3] Specifically, ¹H (proton) NMR provides detailed information about the number of distinct proton environments, their relative quantities, electronic surroundings, and connectivity to neighboring atoms.[4] This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, blending fundamental principles with practical, field-proven insights for researchers and drug development professionals. We will deconstruct the molecule to predict the chemical shift, integration, and multiplicity for each proton, culminating in a complete, interpreted spectrum.

Core Principles: Decoding the Spectrum

Interpreting a ¹H NMR spectrum involves analyzing three key features for each signal:[5]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[6] Conversely, electron-donating groups (EDGs) "shield" protons, shifting their signals to lower ppm values (upfield).[1]

  • Integration: The area under each signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent atoms, a phenomenon known as spin-spin coupling. A crucial aspect for this molecule is the coupling between protons and the ¹⁹F nucleus, which also has a spin of ½ and leads to characteristic splitting patterns over multiple bonds.[7]

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound features five distinct proton environments, which will result in five unique signals in the ¹H NMR spectrum.

Chemical Structure of this compound with protons labeled Ha, Hc, Hd, He, and Hf for clarity in the following analysis.
Figure 1: Structure of this compound with proton assignments.
The Aldehyde Proton (Hf)
  • Predicted Chemical Shift (δ): ~9.95 ppm. The proton of the formyl group is directly attached to a carbonyl carbon, making it highly deshielded. Aldehydic protons consistently appear far downfield, typically in the 9-10 ppm range.[8][9] This signal is often a clear diagnostic marker for the presence of an aldehyde.

  • Predicted Integration: 1H.

  • Predicted Multiplicity: Singlet (s) or narrow doublet (d). This proton is four bonds away from the nearest aromatic proton (He). While four-bond coupling (⁴JH-H) is typically small (~0-1 Hz) and often not resolved, a slight broadening or a very narrow splitting might be observed in a high-resolution spectrum. It is also five bonds from the fluorine atom, so any ⁵JH-F coupling would be negligible.

The Methyl Ester Protons (Ha)
  • Predicted Chemical Shift (δ): ~3.95 ppm. The three protons of the methyl group are attached to an oxygen atom, which is electronegative and deshielding. This chemical shift is characteristic of methyl esters.[9]

  • Predicted Integration: 3H.

  • Predicted Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent protons to couple with, hence their signal will appear as a sharp singlet.

The Aromatic Protons (Hc, Hd, He)

The aromatic region of the spectrum (typically 7.0-8.5 ppm) will be the most complex due to the interplay of substituent effects and both H-H and H-F spin-spin coupling.[10] All three substituents (-F, -CHO, -COOCH₃) are electron-withdrawing, leading to a general downfield shift for all aromatic protons compared to benzene (7.36 ppm).

  • Proton He (ortho to -CHO, meta to -COOCH₃):

    • Predicted Chemical Shift (δ): ~8.35 ppm. This proton is anticipated to be the most downfield of the aromatic signals. It is positioned ortho to the strongly deshielding aldehyde group and meta to the methyl ester group.

    • Predicted Integration: 1H.

    • Predicted Multiplicity: Doublet of doublets (dd) or a narrow triplet (t). It is coupled to Hd via a three-bond (ortho) coupling (³JH-H ≈ 8.0 Hz). It also has a four-bond (meta) coupling to the fluorine atom (⁴JH-F), which is typically around 4-8 Hz.[7] Depending on the relative magnitudes of these coupling constants, the signal may appear as a doublet of doublets or, if the J-values are very similar, a triplet-like pattern.

  • Proton Hd (meta to -CHO, meta to -F):

    • Predicted Chemical Shift (δ): ~8.20 ppm. This proton is situated between the formyl and fluoro substituents. It will be strongly deshielded by both.

    • Predicted Integration: 1H.

    • Predicted Multiplicity: Doublet of doublets (dd). It has an ortho coupling to He (³JH-H ≈ 8.0 Hz) and a meta coupling to Hc (⁴JH-H ≈ 2.5 Hz). The five-bond coupling to fluorine (⁵JH-F) is likely to be small (< 2 Hz) and may only contribute to broadening.[11]

  • Proton Hc (ortho to -F, meta to -COOCH₃):

    • Predicted Chemical Shift (δ): ~7.50 ppm. This proton is expected to be the most upfield of the aromatic signals. While it is ortho to the electronegative fluorine, the shielding effects often observed for protons ortho to fluorine can moderate the chemical shift.

    • Predicted Integration: 1H.

    • Predicted Multiplicity: Doublet of doublets (dd) or a triplet (t). This proton experiences a strong three-bond (ortho) coupling to the fluorine atom (³JH-F), typically in the range of 8-10 Hz.[7] It also has a four-bond (meta) coupling to proton Hd (⁴JH-H ≈ 2.5 Hz).

Data Summary and Visualization

The predicted ¹H NMR data for this compound is summarized in the table below.

Proton Assignment Predicted δ (ppm) Integration Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Ha (-OCH₃)~3.953Hs (singlet)N/A
Hc (Ar-H)~7.501Hdd (doublet of doublets)³JH-F ≈ 9.0; ⁴JH-H ≈ 2.5
Hd (Ar-H)~8.201Hdd (doublet of doublets)³JH-H ≈ 8.0; ⁴JH-H ≈ 2.5
He (Ar-H)~8.351Hdd (doublet of doublets)³JH-H ≈ 8.0; ⁴JH-F ≈ 6.0
Hf (-CHO)~9.951Hs (singlet)N/A
Aromatic Coupling Network

The spin-spin coupling relationships between the aromatic protons and the fluorine atom can be visualized as a network diagram. This illustrates the through-bond interactions that give rise to the complex splitting patterns observed.

G cluster_protons Aromatic Protons & Fluorine H_c Hc H_d Hd H_c->H_d ⁴JHH (meta) F F H_c->F ³JHF (ortho) H_e He H_d->H_e ³JHH (ortho) H_e->F ⁴JHF (meta)

Caption: Spin-spin coupling network in the aromatic system.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any spectral data hinges on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Causality: The choice of solvent is critical. It must dissolve the sample without contributing interfering proton signals. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its polarity and low cost. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Gently swirl or vortex the vial until the solid is completely dissolved.

    • Using a Pasteur pipette with a cotton filter, transfer the solution into a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition
  • Causality: High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the complex splitting patterns in the aromatic region, providing the necessary separation of coupled signals.

  • Procedure:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-defined peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 8-16 (to improve signal-to-noise ratio).

      • Spectral Width: 0-12 ppm.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and normalize the values to a known proton count (e.g., the 3H singlet of the methyl group).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis, even a predictive one, demonstrates the power of NMR in modern chemical research. The distinct signals for the aldehyde and methyl ester protons serve as unambiguous functional group identifiers, while the complex, yet interpretable, pattern in the aromatic region confirms the precise substitution pattern of the benzene ring. The characteristic couplings to the fluorine atom are particularly informative, acting as a secondary layer of structural verification. This guide provides the theoretical framework and practical methodology necessary for any researcher to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important chemical intermediate.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • Fiveable. (n.d.). Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

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¹³C NMR of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-5-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups on a benzene ring: a methyl ester, a fluorine atom, and a formyl (aldehyde) group. The precise characterization of this molecule is paramount for its use in further chemical transformations and biological assays. ¹³C NMR spectroscopy is an indispensable tool for elucidating the carbon framework of such molecules, providing critical information about the chemical environment of each carbon atom. This guide will serve as a detailed reference for understanding and obtaining the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Spectrum and Analysis

The prediction of the ¹³C NMR spectrum of this compound is based on the well-established effects of substituents on the chemical shifts of aromatic carbons. The analysis considers the electronegativity, resonance, and anisotropic effects of the fluorine, formyl, and methyl ester groups.

The molecular structure with the numbering of the carbon atoms is presented below:

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. These predictions are derived from additive models using data from substituted benzenes, fluorobenzenes, and benzaldehydes[1][2][3]. The presence of fluorine will also introduce characteristic C-F coupling constants.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)Rationale for Assignment
C1 ~125Doublet²JCF ≈ 20-30Quaternary carbon, deshielded by the adjacent ester and influenced by the ortho-fluorine.
C2 ~162Doublet¹JCF ≈ 240-260Directly attached to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant.[4][5]
C3 ~118Doublet²JCF ≈ 20-25Shielded by the para-ester group and influenced by the ortho-fluorine.
C4 ~135Singlet-Deshielded by the para-formyl group.
C5 ~133Doublet⁴JCF ≈ 3-5Quaternary carbon, deshielded by the attached formyl group.
C6 ~131Doublet³JCF ≈ 7-10Deshielded by the ortho-formyl group.
C7 (C=O, ester) ~165Singlet-Typical chemical shift for an ester carbonyl carbon.
C8 (C=O, aldehyde) ~190Doublet⁵JCF ≈ 1-3Highly deshielded due to the electronegative oxygen, characteristic of an aldehyde carbonyl carbon.
C9 (OCH₃) ~53Singlet-Typical chemical shift for a methyl ester carbon.
Spectral Interpretation Logic

The assignment of each carbon signal is based on a systematic analysis of substituent effects:

  • Carbonyl Carbons (C7 & C8): The aldehyde carbonyl carbon (C8) is expected to be the most downfield signal, typically appearing around 190 ppm. The ester carbonyl carbon (C7) will be found further upfield, around 165 ppm.

  • Fluorine-Bearing Carbon (C2): The carbon directly bonded to the fluorine atom (C2) will exhibit the largest one-bond C-F coupling constant (¹JCF) and will be significantly deshielded.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-140 ppm. Their specific chemical shifts are influenced by the electronic effects of the three substituents. The carbon ortho to the fluorine (C3) is expected to show a significant two-bond C-F coupling (²JCF).

  • Methyl Carbon (C9): The methyl carbon of the ester group (C9) will be the most upfield signal, typically around 53 ppm.

The predicted ¹³C NMR spectrum is visualized below:

Predicted_13C_NMR_Spectrum cluster_spectrum Predicted ¹³C NMR Spectrum of this compound axis 200 180 160 140 120 100 80 60 40 20 0 δ (ppm) C8 C8 C7 C7 C2 C2 C4 C4 C5 C5 C6 C6 C1 C1 C3 C3 C9 C9

Caption: Schematic representation of the predicted ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can serve as an internal reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similar with proton decouplingA standard pulse program with a 30° pulse angle is often a good compromise between signal intensity and relaxation delays for both protonated and quaternary carbons.
Solvent CDCl₃Provides a good lock signal and is a common solvent for organic molecules.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Spectral Width (SW) 240 ppm (0-240 ppm)Sufficient to cover the expected range of chemical shifts for all carbon types in the molecule.
Number of Scans (NS) 1024 or higher¹³C has a low natural abundance, so a higher number of scans is necessary to achieve a good signal-to-noise ratio.
Relaxation Delay (D1) 2 secondsA delay of 2 seconds is generally adequate for most carbons to relax, although quaternary carbons may require longer delays for quantitative analysis.
Acquisition Time (AQ) ~1-2 secondsDetermines the resolution of the spectrum.
III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and, if necessary for specific applications, integrate their areas. Note that standard proton-decoupled ¹³C NMR spectra are generally not quantitative.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Spectral Analysis reference->analyze

Caption: Step-by-step workflow for acquiring and processing the ¹³C NMR spectrum.

Conclusion

This in-depth technical guide provides a robust framework for the prediction, acquisition, and analysis of the ¹³C NMR spectrum of this compound. By understanding the theoretical underpinnings of substituent effects and following a rigorous experimental protocol, researchers can confidently characterize this and structurally related molecules. The provided data and methodologies serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials science.

References

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  • Page, T. F. (2006). Spectral analysis of the 1 H, 19 F and 13 C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. [Link]

  • Fowler, S. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound [Video]. YouTube. [Link]

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  • Akhtari, K., & Al-shahateet, S. F. (2010). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. ResearchGate. [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-5-formylbenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure incorporates three key functional groups on a benzene ring: a methyl ester, a formyl (aldehyde) group, and a fluorine atom. This unique combination of substituents makes it a valuable building block for the synthesis of more complex molecules. The characterization of this compound is crucial to ensure its purity and structural integrity. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. This guide provides a detailed analysis of the expected IR spectrum of this compound, a comprehensive experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral data for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

This compound (CAS No: 165803-94-1) has the molecular formula C₉H₇FO₃.[1][2][3] The key to interpreting its IR spectrum lies in understanding the vibrational frequencies of its constituent functional groups:

  • Aromatic Ring: The benzene ring gives rise to characteristic C-H and C=C stretching and bending vibrations.

  • Aldehyde Group (-CHO): This group is characterized by its C=O stretching and the distinctive C-H stretching of the formyl proton.

  • Methyl Ester Group (-COOCH₃): This functional group exhibits a strong C=O stretching absorption and C-O stretching vibrations.

  • Fluorine Substituent (-F): The C-F bond also has a characteristic stretching frequency.

The interplay of these groups, including electronic effects such as conjugation and the electron-withdrawing nature of the fluorine and carbonyl groups, influences the precise position of their absorption bands.

Predicted Infrared Spectrum Analysis

While an experimentally obtained spectrum for this specific molecule is not publicly available, a detailed prediction of its key absorption bands can be made based on established principles of IR spectroscopy. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
Aromatic C-H StretchAromatic Ring3100-3000Weak to MediumThe presence of electron-withdrawing groups can influence the exact position.[4][5]
Aldehyde C-H StretchAldehyde2850-2820 and 2750-2720Weak to MediumOften appears as a pair of bands (Fermi resonance), with the lower wavenumber peak being particularly diagnostic.[6][7][8]
Methyl C-H StretchMethyl Ester3000-2850MediumOverlaps with aromatic C-H stretches.
Ester C=O StretchMethyl Ester1730-1715StrongConjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹).[9]
Aldehyde C=O StretchAldehyde1710-1685StrongConjugation with the aromatic ring lowers the frequency.[8][10] Due to the presence of two carbonyl groups, this region may show two distinct peaks or a broadened peak.
Aromatic C=C StretchAromatic Ring1600-1450Medium to StrongA series of bands is expected in this region, characteristic of the aromatic skeleton.[4]
C-O-C Asymmetric StretchMethyl Ester1300-1150StrongA key indicator for the ester group.[11]
C-O-C Symmetric StretchMethyl Ester1150-1000Medium to StrongAnother important band for identifying the ester linkage.[9][11]
C-F StretchFluoroaromatic1270-1100StrongThe exact position can be variable and may overlap with other absorptions.
C-H Out-of-Plane BendAromatic Ring900-675Medium to StrongThe pattern of these bands can provide information about the substitution pattern of the benzene ring.[4]

Experimental Protocol for FT-IR Analysis

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, proper sample preparation is paramount. The following outlines a validated protocol using the KBr pellet method, a common technique for solid samples.[12]

Materials and Equipment
  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

  • Spatula

  • Desiccator

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Place a small amount of FT-IR grade KBr in an oven at 110°C for at least 2 hours to ensure it is completely dry.

    • Transfer the dried KBr to a desiccator to cool.

  • Grinding and Mixing:

    • In a dry agate mortar, place approximately 1-2 mg of this compound.

    • Add approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.[12][13]

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of a pellet die.

    • Distribute the powder evenly.

    • Place the plunger into the collar and transfer the die to a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[12]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Label the significant peaks with their wavenumbers.

Alternative Sample Preparation: Thin Solid Film

An alternative method is the thin solid film technique.[14]

  • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[14]

  • Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[14]

  • Mount the plate in the spectrometer and acquire the spectrum.

This method is faster but may sometimes result in non-uniform films or interference from residual solvent.

Data Interpretation and Validation

The interpretation of the obtained spectrum involves correlating the observed absorption bands with the predicted vibrational frequencies.

Key Spectral Features to Validate the Structure:
  • Carbonyl Region (1800-1650 cm⁻¹): The most prominent feature will be the strong absorptions in this region. Look for two distinct or overlapping peaks corresponding to the ester and aldehyde C=O stretches, expected around 1730-1715 cm⁻¹ and 1710-1685 cm⁻¹, respectively.[8][9][10] The presence of these strong bands confirms the presence of the carbonyl functionalities.

  • Aldehyde C-H Stretch (2850-2720 cm⁻¹): The appearance of one or two weak to medium bands in this region, particularly the one closer to 2720 cm⁻¹, is a strong confirmation of the aldehyde group.[6][7][8] This helps to distinguish it from a ketone.

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and a series of absorptions between 1600-1450 cm⁻¹ for the C=C ring stretches are definitive evidence of the benzene ring.[4][5]

  • Ester C-O Stretches (1300-1000 cm⁻¹): The presence of strong bands in this "fingerprint" region confirms the methyl ester group.[9][11]

  • C-F Stretch (1270-1100 cm⁻¹): A strong band in this region, though potentially overlapping with the C-O stretches, indicates the presence of the fluorine substituent.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Validation prep_start Start: Solid Sample grind Grind 1-2 mg Sample with 100-200 mg KBr prep_start->grind press Press into a Transparent Pellet grind->press prep_end Sample Pellet Ready press->prep_end acq_start Place Pellet in FT-IR prep_end->acq_start background Record Background Spectrum (Air) acq_start->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_spec acq_end Raw Spectrum Data sample_spec->acq_end interp_start Process Spectrum (Background Subtraction) acq_end->interp_start carbonyl Identify C=O Stretches (Ester & Aldehyde) ~1730-1685 cm⁻¹ interp_start->carbonyl aldehyde_ch Confirm Aldehyde C-H ~2850 & 2750 cm⁻¹ carbonyl->aldehyde_ch aromatic Assign Aromatic Peaks (C-H & C=C) >3000 & 1600-1450 cm⁻¹ aldehyde_ch->aromatic ester_cf Analyze Fingerprint Region (C-O & C-F Stretches) 1300-1000 cm⁻¹ aromatic->ester_cf final Final Structure Validation ester_cf->final

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The definitive identification of this compound relies on the systematic observation and assignment of key vibrational modes, particularly the dual carbonyl absorptions, the diagnostic aldehyde C-H stretches, and the various bands associated with the substituted aromatic ring and methyl ester group. By following a rigorous experimental protocol and a logical interpretation framework, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

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  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-fluoro-5-formylbenzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an aromatic ring substituted with a fluorine atom, a methyl ester group, and an aldehyde group, presents a distinct analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of such molecules.[2][3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of different ionization techniques, predict fragmentation pathways, and provide actionable experimental protocols.

Physicochemical Properties & Structural Information

A thorough understanding of the analyte's properties is the foundation for any successful mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₉H₇FO₃[4]
Molecular Weight (Nominal) 182 g/mol [5]
Monoisotopic Mass 182.03792 Da[4]
Structure
SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[5]
InChIKey PMWMARHAHYBCLQ-UHFFFAOYSA-N

Ionization Techniques: A Strategic Choice

The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization techniques are applicable and provide complementary information.

  • Electron Ionization (EI): A high-energy process ideal for volatile, thermally stable compounds.[6] EI typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[6][7] This makes it well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): A soft ionization technique that generates intact protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8][9] ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS) and is particularly useful for confirming molecular weight.[10] When coupled with tandem mass spectrometry (MS/MS), it can provide controlled fragmentation for structural analysis.[8][11]

Electron Ionization (EI) Mass Spectrometry Analysis

When subjected to a 70 eV electron beam in a GC-MS system, this compound is expected to produce a rich fragmentation pattern. The high energy of EI leads to the formation of a radical cation (M⁺•), which then undergoes a series of predictable cleavage events.[6]

Expected Molecular Ion: The molecular ion peak (M⁺•) at m/z 182 should be observable, as aromatic systems tend to stabilize the radical cation.[12]

Key Fragmentation Pathways: The fragmentation is driven by the functional groups present. The ester and aldehyde moieties are the most likely sites for initial bond cleavages.

  • Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion.[13][14]

    • M⁺• (m/z 182) → [M - •OCH₃]⁺ (m/z 151)

  • Loss of the Formyl Radical (•CHO): Cleavage of the formyl group is another probable pathway.

    • M⁺• (m/z 182) → [M - •CHO]⁺ (m/z 153)

  • Formation of the Benzoyl Cation: The ion at m/z 151 can further lose carbon monoxide (CO) from the aldehyde group.

    • [M - •OCH₃]⁺ (m/z 151) → [C₇H₄FO]⁺ (m/z 123)

  • Formation of the Phenyl Cation: Aromatic compounds often show a fragment corresponding to the phenyl ring.[13]

    • Further fragmentation can lead to a fluorophenyl cation at m/z 95.

Caption: Predicted EI fragmentation pathway for this compound.

Predicted EI Mass Spectrum Data

m/zProposed Fragment IonFormulaNotes
182Molecular Ion [M]⁺•[C₉H₇FO₃]⁺•Parent ion
153[M - CHO]⁺[C₈H₇FO₂]⁺Loss of formyl radical
151[M - OCH₃]⁺[C₈H₄FO₂]⁺Base peak, loss of methoxy radical
123[M - OCH₃ - CO]⁺[C₇H₄FO]⁺Subsequent loss of CO
95[C₆H₄F]⁺[C₆H₄F]⁺Fluorophenyl cation

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In an LC-MS system using ESI in positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺, at m/z 183.[11] Since ESI is a soft ionization technique, this precursor ion will be the primary species observed in a full scan MS spectrum, providing clear molecular weight confirmation.[8] To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

Key Fragmentation Pathways (MS/MS): The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of neutral molecules.

  • Loss of Methanol (CH₃OH): Protonation likely occurs on the carbonyl oxygen of the ester or aldehyde. A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol.[15]

    • [M+H]⁺ (m/z 183) → [M+H - CH₃OH]⁺ (m/z 151)

  • Loss of Carbon Monoxide (CO): The aldehyde group can facilitate the loss of a neutral CO molecule.

    • [M+H]⁺ (m/z 183) → [M+H - CO]⁺ (m/z 155)

  • Sequential Losses: The product ion at m/z 151 can further lose CO.

    • [M+H - CH₃OH]⁺ (m/z 151) → [C₇H₅FO]⁺ (m/z 123)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Predicted ESI-MS/MS Spectrum Data

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
183151Methanol (CH₃OH)
183155Carbon Monoxide (CO)
151123Carbon Monoxide (CO)

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous structure confirmation, High-Resolution Mass Spectrometry (HRMS) is essential.[16][17] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places.[18][19] This high accuracy allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas).[19]

For example, HRMS can confidently confirm the elemental composition of the parent ion as C₉H₇FO₃ by matching the measured accurate mass to the theoretical exact mass of 182.0379 Da.[4] This capability is critical in drug development and quality control to verify the identity of intermediates and identify unknown impurities.[17]

Experimental Protocols

The following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-MS Analysis (EI)

This protocol is designed for the identification and purity assessment of the analyte.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC System: Agilent 7890 GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[20]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[20]

  • Injection: 1 µL injection volume with a 10:1 split ratio.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS System: Agilent 5977 MS (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the resulting spectrum against a spectral library (e.g., NIST) and analyze the fragmentation pattern as described above.

Protocol 2: LC-MS/MS Analysis (ESI)

This protocol is suitable for molecular weight confirmation and structural analysis, especially for samples in complex matrices.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile:Water. Further dilute as necessary to achieve a final concentration of ~1-10 µg/mL.

  • LC System: Waters ACQUITY UPLC (or equivalent).

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Sciex QTRAP 6500 (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500 °C.

    • Gas 1 (Nebulizer): 50 psi.

    • Gas 2 (Heater): 50 psi.

    • Curtain Gas: 35 psi.

  • Data Acquisition:

    • Full Scan (MS1): Scan from m/z 100 to 300 to identify the [M+H]⁺ precursor at m/z 183.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 183 and scan for product ions using an optimized collision energy (e.g., starting at 20 eV).

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its unambiguous identification and characterization. GC-MS with Electron Ionization provides a detailed fragmentation fingerprint ideal for structural confirmation. Concurrently, LC-MS with Electrospray Ionization excels at providing definitive molecular weight information and controlled fragmentation through MS/MS experiments. The application of High-Resolution Mass Spectrometry further solidifies the analysis by providing exact elemental compositions. By strategically applying these techniques and leveraging the predictable fragmentation chemistry of the molecule, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

  • Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term.
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An In-Depth Technical Guide to the Safe Handling of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for methyl 2-fluoro-5-formylbenzoate (CAS No. 165803-94-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven laboratory practices to ensure the safe and effective use of this important chemical intermediate. The narrative emphasizes the rationale behind each procedural step, fostering a culture of safety built on scientific understanding.

Compound Profile and Hazard Analysis

This compound is a solid aromatic compound containing an ester, an aldehyde, and a fluoro functional group. This unique combination of moieties makes it a valuable building block in organic synthesis, but also dictates its specific hazard profile.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the foundation of safe handling. While some data points like melting and boiling points are not consistently reported in public literature, the known properties necessitate careful handling as a solid powder.

PropertyValueSource(s)
Chemical Formula C₉H₇FO₃[1][2]
Molecular Weight 182.15 g/mol [1][2]
Physical Form Solid
Flash Point 62 °C (143.6 °F)[1]
CAS Number 165803-94-1[1][2]
GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures. The "Exclamation Mark" pictogram (GHS07) is applicable.

GHS Hazard StatementClassificationRationale and Implications
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion of this compound can lead to significant adverse health effects. This necessitates strict measures to prevent oral intake, including prohibiting eating or drinking in the laboratory.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)The compound can be absorbed through the skin in harmful amounts. This requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.
H315: Causes skin irritation Skin Irritation (Category 2)Direct contact can cause redness, itching, and inflammation. Proper PPE is crucial to prevent localized skin reactions.
H319: Causes serious eye irritation Eye Irritation (Category 2A)The powder can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles are mandatory.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)As a fine powder, this compound can become airborne and, if inhaled, cause harm to the respiratory system. All handling of the solid must be performed in a ventilated enclosure like a fume hood.
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation may lead to irritation of the respiratory tract, causing symptoms like coughing and shortness of breath.

Source(s):[2]

The Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to create barriers between the researcher and the hazard. This is achieved through a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE.

The Primacy of Engineering Controls

All procedures involving the handling of solid this compound must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the fine powder from becoming airborne and dispersing into the laboratory environment, thereby mitigating the inhalation hazard (H332, H335).

  • Exposure Reduction: It maintains a negative pressure environment, ensuring that any vapors or dusts are drawn away from the user's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Chemical Splash GogglesMust be worn at all times. They provide a complete seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.
Face ShieldRecommended when handling larger quantities (>10 g) or when there is a heightened risk of splashing, to be worn over chemical splash goggles.
Hand Protection Nitrile GlovesNitrile provides excellent protection against incidental contact with a wide range of chemicals, including aromatic compounds. For prolonged work, consider double-gloving. Always inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against skin contact from spills and splashes.
Respiratory Protection (Not typically required)When work is conducted within a certified fume hood, a respirator is not generally necessary. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter would be required.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they inherently minimize risk by integrating safety at every step. The causality behind each step is explained to instill a deeper understanding of the safety logic.

Workflow for Weighing and Preparing a Solution

This workflow illustrates the critical steps for safely handling the solid compound, from retrieval to dissolution.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase Prep 1. Don PPE (Goggles, Lab Coat, Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Gather 3. Gather Materials (Spatula, Weigh Paper, Beaker) VerifyHood->Gather Retrieve 4. Retrieve Compound Keep container closed Gather->Retrieve Move to Fume Hood Tare 5. Tare Beaker on balance Retrieve->Tare Transfer 6. Transfer Solid Carefully add powder to beaker Tare->Transfer Weigh 7. Final Weighing Transfer->Weigh AddSolvent 8. Add Solvent Slowly to prevent splashing Weigh->AddSolvent Seal 9. Seal Stock Container Return to storage AddSolvent->Seal Complete Handling Decontaminate 10. Decontaminate Spatula and surfaces Seal->Decontaminate Waste 11. Dispose of Waste (Weigh paper, gloves) Decontaminate->Waste Wash 12. Wash Hands Thoroughly Waste->Wash

Caption: Workflow for Safely Weighing this compound.

Step-by-Step Methodology & Rationale:

  • Preparation: Before approaching the chemical, don all required PPE. Verify that the fume hood is operational (check the airflow monitor). This ensures your protective barriers are in place before any potential exposure.

  • Tare the Receiving Vessel: Inside the fume hood, place your receiving vessel (e.g., a beaker or round-bottom flask) on a tared balance.

  • Transfer the Solid: Retrieve the stock bottle of this compound. Keep the bottle low and angled away from your face. Use a clean spatula to carefully transfer the desired amount of powder into your vessel. Causality: This slow, deliberate action minimizes the generation of airborne dust.

  • Seal and Clean: Immediately and securely close the stock bottle. Wipe the exterior of the bottle and the spatula with a damp cloth (using a solvent like isopropanol or ethanol) to remove any residual powder before removing them from the fume hood. This prevents the spread of contamination.

  • Dissolution: Slowly add the desired solvent to the vessel containing the powder. Causality: Adding the liquid to the solid minimizes the risk of splashing compared to adding the solid to the liquid.

  • Disposal: Dispose of the contaminated weigh paper and any used cleaning wipes in the designated solid hazardous waste container.

  • Final Decontamination: After completing the procedure, wipe down the work surface within the fume hood. Remove your gloves and dispose of them in the appropriate waste bin, then immediately wash your hands thoroughly with soap and water.

Reactivity, Storage, and Disposal

Chemical Reactivity and Incompatibility

While specific reactivity data for this molecule is sparse, its functional groups provide a strong indication of potential incompatibilities.

  • Aldehyde Group: Aldehydes can be readily oxidized to carboxylic acids and may undergo self-condensation or polymerization reactions, which can be exothermic. They are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

  • Ester Group: Esters can be hydrolyzed by strong acids or bases. They can react with strong oxidizing acids, and mixing with alkali metals or hydrides can generate flammable hydrogen gas.

  • General Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorates), strong acids, and strong bases.

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

Storage Protocol

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Container: Keep the container tightly closed to prevent moisture absorption and potential reaction with air.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the aldehyde group.

Disposal Plan: Managing Halogenated Waste

As a fluorinated aromatic compound, all waste containing this compound must be treated as halogenated organic hazardous waste .

Caption: Disposal Workflow for Halogenated Organic Waste.

Disposal Procedure Rationale:

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. Causality: Mixing complicates the disposal process, significantly increases costs, and can lead to regulatory non-compliance.

  • Dedicated Containers: Collect all waste—including residual solid, contaminated solutions, and rinsates from cleaning glassware—in a designated, clearly labeled container for halogenated waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: A Plan for the Unexpected

Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (Solid) (Ensure proper PPE is worn). Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a damp cloth and decontaminate.
Major Spill Evacuate the immediate area. Alert others and notify your supervisor and institutional EHS. Prevent entry to the area.

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules, but of understanding the scientific principles behind them. By integrating a thorough understanding of its chemical properties and hazards with robust engineering controls, appropriate PPE, and meticulous handling protocols, researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational document, but must always be supplemented by the specific Safety Data Sheet (SDS) for the product in use and by institutional safety policies.

References

  • PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Andersen, A. (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25(Suppl. 1), 11–27. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment. Retrieved January 9, 2026, from [Link]

  • National Toxicology Program. (1990). TR-378: Toxicology and Carcinogenesis Studies of Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved January 9, 2026, from [Link]

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A Senior Application Scientist's In-Depth Technical Guide to Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Versatile Synthetic Building Block

Methyl 2-fluoro-5-formylbenzoate (CAS No. 165803-94-1) is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis.[1] Its structure, incorporating a methyl ester, a reactive aldehyde, and a fluorine-substituted benzene ring, offers a powerful platform for the construction of complex molecular architectures. The strategic placement of the fluorine atom and the orthogonal reactivity of the ester and aldehyde groups make this molecule a valuable intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs).[2][3]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data. It aims to provide a comprehensive understanding of the molecule's properties, the rationale behind its safe handling protocols, and its practical application in a laboratory setting. By understanding the causality behind the procedures, researchers can not only ensure safety but also leverage the compound's reactivity to its full potential.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical begins with its precise identification and physical characteristics. This data is critical for everything from reaction stoichiometry to storage and handling.

PropertyValueSource(s)
CAS Number 165803-94-1[4][5]
Molecular Formula C₉H₇FO₃[4][6]
Molecular Weight 182.15 g/mol [4][7]
IUPAC Name This compound[4]
Synonyms 2-fluoro-5-formylbenzoic acid methyl ester[4]
Physical Form Solid[5]
Flash Point 62 °C[7]
SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[4]
InChIKey PMWMARHAHYBCLQ-UHFFFAOYSA-N[5]

Section 2: Hazard Analysis and the Chemistry of Reactivity

This compound is classified under the Globally Harmonized System (GHS) and requires careful handling. Understanding the chemical basis for these hazards is paramount for mitigating risk.

GHS Classification Summary:

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements: H302, H315, H319, H335[5]

Deconstructing the Hazards: A Mechanistic Perspective
  • H302 - Harmful if swallowed (Acute Toxicity, Oral, Category 4): The oral toxicity is a standard consideration for powdered chemical reagents. The GHS criteria for Category 4 oral acute toxicity encompass a lethal dose 50 (LD50) range that indicates significant adverse health effects upon ingestion.[8] The aldehyde functionality can react with biological nucleophiles, contributing to its toxicity.

  • H315 - Causes skin irritation (Skin Irritation, Category 2): Aromatic aldehydes can be irritating to the skin.[9] The electrophilic nature of the aldehyde's carbonyl carbon can lead to reactions with proteins and other macromolecules in the skin, triggering an inflammatory response. The GHS Category 2 classification indicates that the substance can cause reversible damage to the skin.[7]

  • H319 - Causes serious eye irritation (Eye Irritation, Category 2A): This is a significant risk. The aldehyde group is particularly damaging to the sensitive tissues of the eye. The GHS Category 2A criteria apply to substances that produce eye irritation which is fully reversible within a 21-day observation period.[10][11] Direct contact with the powder can cause redness, pain, and damage to the cornea.

  • H335 - May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a fine powder, the compound can be easily inhaled. Aldehydes are known respiratory irritants.[9] They can interact with the mucosal surfaces of the respiratory tract, leading to inflammation, coughing, and discomfort.[9][12] The mechanism often involves the activation of irritant receptors in the airways.[13]

The Influence of Molecular Structure on Reactivity and Hazards

The molecule's hazard profile is a direct consequence of its functional groups:

  • The Aromatic Aldehyde: This is the primary driver of the compound's irritant properties and a key center for its synthetic utility. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This reactivity, while useful for synthesis, is also the basis for its ability to react with biological molecules, leading to irritation.[14]

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom ortho to the ester increases the electrophilicity of the aromatic ring and can influence the reactivity of the adjacent functional groups.[2] In drug development, fluorine substitution is often used to enhance metabolic stability or binding affinity.[1]

  • The Methyl Ester: While less reactive than the aldehyde, the ester can undergo hydrolysis under acidic or basic conditions. It is generally less of a contributor to the acute hazard profile compared to the aldehyde.[4]

Section 3: Laboratory Protocols for Safe Handling and Use

Adherence to rigorous safety protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in Section 2.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

Caption: Required PPE for handling this compound.

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against dust particles.

  • Hand Protection: Chemical-resistant nitrile gloves should be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Body Protection: A lab coat, kept fully fastened, protects against spills.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood (e.g., weighing), an N95 respirator is recommended to prevent inhalation.

Engineering Controls and Work Practices
  • Ventilation: All handling of the solid and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Handling Solid Powder: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh the powder onto weighing paper or into a container within the fume hood or a powder weighing station.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

Section 4: Emergency Procedures - A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response Protocol

Exposure_Response cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_FollowUp Follow-Up Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Flush with eyewash for 15 min. Hold eyelids open. Exposure->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First aid response workflow for exposure incidents.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

This protocol is for minor spills (<100g) that can be handled by trained laboratory personnel.

  • Alert & Assess: Alert personnel in the immediate area. Ensure the spill is minor and you are comfortable cleaning it up.

  • Ventilate: Ensure the chemical fume hood is functioning properly. If the spill is outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) team.

  • Don PPE: Wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles. An N95 respirator is recommended.

  • Contain & Clean:

    • Gently cover the solid spill with wetted paper towels to avoid raising dust.

    • Alternatively, cover the spill with a non-combustible absorbent material like sand or vermiculite.

    • Carefully scoop the material and absorbent into a heavy-duty plastic bag or a designated waste container.

    • Wipe the spill area with a detergent solution, followed by clean water.

  • Dispose: Seal the bag or container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for collection through your institution's EHS department.

Section 5: Application in Organic Synthesis - An Exemplar Protocol

To illustrate the utility of this compound as a synthetic intermediate, a general protocol for a Wittig reaction is provided. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) from aldehydes.

Reaction Scheme: this compound reacts with a phosphonium ylide to form a substituted styrene derivative.

Detailed Step-by-Step Methodology: Wittig Olefination

This protocol is adapted for the specific substrate and is intended as a guide. Researchers should optimize conditions based on their specific ylide and desired product.

PART A: Ylide Generation

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe to suspend the phosphonium salt.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via the dropping funnel.

    • Causality: The strong base is required to deprotonate the phosphonium salt, forming the reactive nucleophilic ylide. The low temperature controls the exothermic reaction. A characteristic color change (often orange or red) signals ylide formation.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

PART B: Reaction with Aldehyde

  • Substrate Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Addition: Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C.

    • Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This initiates the reaction cascade leading to the alkene.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde.

PART C: Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: This step neutralizes the reactive species and separates the organic and aqueous phases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired alkene product.

Conclusion

This compound is a potent synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. By adopting a mindset that integrates a deep understanding of the molecule's chemical properties with rigorous, validated safety protocols, researchers can handle this compound with confidence and precision. This guide serves as a framework for that integrated approach, empowering scientists to safely unlock the synthetic potential of this versatile building block in their pursuit of novel chemical entities.

References

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  • Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 9, 2026, from [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPRO. Retrieved January 9, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

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  • This compound. (n.d.). AOBChem USA. Retrieved January 9, 2026, from [Link]

  • Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.). Google Patents.
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  • Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

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  • Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora. Retrieved January 9, 2026, from [Link]

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  • Patočka, J., et al. (2014, December 5). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters. Retrieved January 9, 2026, from [Link]

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Methyl 2-fluoro-5-formylbenzoate: A Critical Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug discovery, the efficiency of a synthetic route and the purity of its intermediates are paramount. Methyl 2-fluoro-5-formylbenzoate (CAS No. 165803-94-1) has emerged as a crucial building block, particularly valued for its trifunctional nature.[1] The strategic placement of a methyl ester, a reactive formyl (aldehyde) group, and a fluorine atom on a benzene ring provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures.[1] The fluorine substituent, in particular, is a celebrated feature in drug design, often introduced to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of this key intermediate, focusing on its critical application in the synthesis of targeted therapies, criteria for sourcing high-purity material, and the essential analytical protocols required to validate its quality for use in demanding research and development environments.

Chapter 1: Core Application in Oncology—The Synthesis of PARP Inhibitors

The most prominent application of this compound is as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP inhibitors represent a breakthrough class of targeted cancer therapies, proving especially effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] Molecules like Niraparib and Olaparib have demonstrated the clinical power of this approach.[2][6]

The formyl and fluoro-substituted aromatic core of this compound is essential for constructing the complex heterocyclic systems that define many PARP inhibitors. The synthetic pathway often involves the reaction of the aldehyde group to build a larger scaffold, while the fluorine atom contributes to the final drug's pharmacological profile. Given that the final product is an API, the purity of this starting material is not merely a suggestion but a stringent requirement to avoid the introduction of process-related impurities that could be difficult to remove in later stages and could compromise the safety and efficacy of the drug.

G cluster_0 Drug Development Pipeline MFFB Methyl 2-fluoro- 5-formylbenzoate (High Purity Intermediate) SYNTH Multi-step Chemical Synthesis MFFB->SYNTH Starting Material API PARP Inhibitor API (e.g., Niraparib Precursor) SYNTH->API Key Transformation FORM Drug Formulation API->FORM TRIAL Clinical Trials FORM->TRIAL

Caption: Role of the intermediate in the pharmaceutical pipeline.

Chapter 2: Sourcing High-Purity this compound

Identifying a reliable supplier is a critical first step for any research program. The primary concern for researchers is securing material of verifiable high purity (typically >97%) to ensure the integrity and reproducibility of experimental results. Several reputable chemical suppliers specialize in providing such advanced building blocks for the pharmaceutical industry.

SupplierCAS NumberPurity OfferedKey Features
Sigma-Aldrich 165803-94-195%Offers extensive safety data (GHS, H/P statements) and key documents like COO.
Biosynth 165803-94-1Not specified, for "pharmaceutical testing"Provides reference standards and emphasizes product quality for accurate results.[7]
BLD Pharm 165803-94-1Not specified, offers analytical dataProvides access to analytical documentation like NMR, HPLC, and LC-MS for their batches.[8][9]
Dalton Research Molecules 165803-94-1Custom purity percentages availableSpecializes in manufacturing building blocks to high-quality standards upon request.[10]
AOBChem 165803-94-197%Provides detailed safety information and offers various pack sizes.[11]
Parchem 165803-94-1Not specifiedA global supplier of specialty chemicals, including this intermediate.[12]

Chapter 3: A Guide to Quality Control & Verification

Trust in a supplier's Certificate of Analysis (CoA) is important, but in-house verification provides a self-validating system, a cornerstone of scientific integrity. High purity is a function of a well-controlled synthesis and rigorous purification.

Common Synthesis Route and Potential Impurities

While multiple proprietary synthesis routes exist, a common public domain strategy for analogous structures involves the cyanation of a bromo-fluoro benzaldehyde precursor, followed by hydrolysis and esterification.[13]

G A 3-Bromo-4-fluorobenzaldehyde B 2-Fluoro-5-formylbenzonitrile A->B  CuCN, NMP  170°C C 2-Fluoro-5-formylbenzoic Acid B->C  H2SO4 (aq)  Reflux D This compound C->D  Methanol, Acid Catalyst  (Esterification)

Caption: A plausible synthetic workflow for the title compound.[13]

Understanding this pathway is crucial for anticipating potential impurities. Key impurities could include:

  • Unreacted Starting Material: Residual 3-bromo-4-fluorobenzaldehyde.

  • Process Intermediates: Traces of 2-fluoro-5-formylbenzonitrile or 2-fluoro-5-formylbenzoic acid.

  • Side-Reaction Products: Impurities arising from over-oxidation or incomplete reactions.

Physicochemical & Spectroscopic Data

Verifying the identity and purity of the compound relies on a combination of physical property measurements and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₉H₇FO₃[1][7]
Molecular Weight 182.15 g/mol [1][7]
Appearance Solid
Storage Inert atmosphere, room temperature[14]
Flash Point 62 °C[7]
Mandatory Analytical Protocols

For any laboratory working under Good Laboratory Practice (GLP) or preparing for Good Manufacturing Practice (GMP) conditions, the following analytical validations are essential.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and detect any process-related impurities.

  • Methodology:

    • System Preparation: Use a standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid). For example, start at 30% Acetonitrile and ramp to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

    • Injection: Inject 10 µL of the sample solution.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample (>98%) should show a single major peak with minimal secondary peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR Signals (in CDCl₃):

      • A singlet around 10.0 ppm (aldehyde proton, -CHO).

      • A series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring.

      • A singlet around 3.9 ppm (methyl ester protons, -OCH₃).

    • Verification: The observed chemical shifts, coupling patterns, and integration values must be consistent with the known structure of this compound. Spectral data is available for comparison from sources like ChemicalBook.[15]

Chapter 4: Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with specific hazards that require attention.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[14]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the development of next-generation therapeutics. Its successful application is directly dependent on sourcing high-purity material from reputable suppliers and rigorously verifying its quality through established analytical protocols. By understanding its synthetic origins, potential impurities, and proper handling procedures, researchers and drug development professionals can confidently employ this versatile building block to advance the frontiers of medicinal chemistry.

References

  • Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

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The Synthetic Keystone: A Technical Guide to Methyl 2-fluoro-5-formylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-5-formylbenzoate (CAS No: 165803-94-1) has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Its unique trifunctional architecture—comprising a methyl ester, an aldehyde, and a fluorine-substituted aromatic ring—offers a versatile platform for the construction of complex molecular scaffolds. The strategic placement of the fluorine atom ortho to the methyl ester and meta to the formyl group significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 165803-94-1[1]
Molecular Formula C₉H₇FO₃[1][2]
Molecular Weight 182.15 g/mol [1][2]
Appearance Solid[3]
Flash Point 62 °C[1]
SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[4]
InChIKey PMWMARHAHYBCLQ-UHFFFAOYSA-N[4]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive dataset is best obtained from a certificate of analysis, published spectral information serves as a valuable reference. Spectroscopic data, including 1H NMR, FT-IR, and MS, are available through chemical suppliers and databases.[5]

Synthesis of this compound

The efficient synthesis of this compound is a critical first step for its utilization. The most common laboratory-scale preparations involve a two-step sequence starting from a substituted fluorotoluene or the direct esterification of the corresponding carboxylic acid.

Oxidation of a Methyl Precursor followed by Esterification

One common synthetic route begins with the oxidation of a suitable 2-fluoro-5-methylbenzoic acid derivative. The methyl group can be oxidized to a formyl group using various established methods for benzylic oxidation.

Direct Esterification of 2-Fluoro-5-formylbenzoic Acid

A more direct and frequently employed method is the esterification of 2-fluoro-5-formylbenzoic acid. This transformation is typically achieved through Fischer-Speier esterification, where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst.

This protocol outlines a direct approach to the synthesis of this compound.[3]

  • Materials:

    • 2-Fluoro-5-formylbenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Sodium Bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous solution)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-formylbenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

G cluster_synthesis Synthesis of this compound 2-Fluoro-5-formylbenzoic_Acid 2-Fluoro-5-formylbenzoic Acid Reaction_Vessel Esterification 2-Fluoro-5-formylbenzoic_Acid->Reaction_Vessel Methanol Methanol (CH3OH) Methanol->Reaction_Vessel H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Vessel Reflux Product This compound Reaction_Vessel->Product

Caption: Fischer-Speier esterification of 2-fluoro-5-formylbenzoic acid.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde functional group, which serves as a versatile handle for constructing a variety of molecular architectures.

Synthesis of Phthalazinone Derivatives: A Gateway to PARP Inhibitors

A significant application of this building block, particularly its carboxylic acid analogue, is in the synthesis of the phthalazinone core, a key structural motif in a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the clinically approved drug Olaparib.[6] The synthesis involves a condensation reaction followed by cyclization.

The general strategy involves the condensation of the formyl group with a suitable reaction partner, followed by a cyclization step with hydrazine to form the heterocyclic phthalazinone ring.

G cluster_workflow Phthalazinone Synthesis Workflow Start This compound (or corresponding acid) Condensation Condensation with Phthalide Analogue Start->Condensation Intermediate Condensed Intermediate Condensation->Intermediate Cyclization Cyclization with Hydrazine (N₂H₄) Intermediate->Cyclization Product Phthalazinone Core (Olaparib Precursor) Cyclization->Product

Caption: Conceptual workflow for the synthesis of the phthalazinone core.

This transformation highlights the strategic importance of this compound and its derivatives in accessing medicinally relevant scaffolds.

Potential in Multicomponent Reactions for Heterocyclic Synthesis

The aldehyde functionality of this compound makes it an ideal candidate for various multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. While specific, documented examples with this exact ester are not abundant in the literature, its reactivity profile suggests its suitability for well-established MCRs.

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[7][8] These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Biginelli_Reaction cluster_biginelli Postulated Biginelli Reaction Aldehyde This compound Reaction Acid-Catalyzed Cyclocondensation Aldehyde->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Urea Urea or Thiourea Urea->Reaction Product Substituted Dihydropyrimidinone Reaction->Product

Caption: Postulated Biginelli reaction with this compound.

The Hantzsch synthesis is another powerful MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form dihydropyridines.[9][10] These compounds are well-known for their cardiovascular activities, acting as calcium channel blockers.

Hantzsch_Synthesis cluster_hantzsch Postulated Hantzsch Dihydropyridine Synthesis Aldehyde_H This compound Reaction_H One-Pot Condensation Aldehyde_H->Reaction_H Ketoester_H1 β-Ketoester (2 equiv.) Ketoester_H1->Reaction_H Nitrogen_Source Ammonia or Ammonium Acetate Nitrogen_Source->Reaction_H Product_H Substituted Dihydropyridine Reaction_H->Product_H

Caption: Postulated Hantzsch synthesis using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information before use. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex and biologically active molecules. The demonstrated application in the synthesis of PARP inhibitor precursors underscores its significance in modern drug discovery. Furthermore, its potential as a component in various multicomponent reactions opens up avenues for the efficient construction of diverse heterocyclic libraries. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

  • Benchchem. (2025). Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid.
  • Fluoromart. (n.d.). 550363-85-4 | 2-FLUORO-5-FORMYLBENZOIC ACID 95.
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  • ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2020, March 9). Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Retrieved from [Link]

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  • Benchchem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
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  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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An In-depth Technical Guide to the Electronic Effects of Fluorine in Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its effects, however, are far from simplistic, arising from a unique balance of potent inductive withdrawal and paradoxical resonance donation. This technical guide provides a comprehensive analysis of the electronic landscape of Methyl 2-fluoro-5-formylbenzoate, a trifunctionalized aromatic system. We will deconstruct the competing and synergistic electronic effects of the ortho-fluoro, meta-formyl, and carboxy methyl ester substituents. This guide will elucidate how this intricate electronic interplay governs the molecule's reactivity, spectroscopic signatures, and overall chemical persona. Methodologies for both experimental and computational verification are presented, offering researchers a robust framework for predicting and understanding the behavior of similarly complex fluorinated aromatics.

Introduction: The Privileged Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in bioactive molecules has become a powerful and widely adopted strategy in drug development. The remarkable changes imparted by this small atom are due to its unique properties: high electronegativity, a size comparable to hydrogen, and the ability to form strong C-F bonds. These modifications can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound serves as an exemplary case study, presenting a benzene ring under the influence of three distinct electronic actors: a strongly electronegative halogen (F), a powerful resonance and inductively withdrawing aldehyde (CHO), and a similarly deactivating methyl ester (COOCH₃). Understanding the cumulative impact of these groups is critical for predicting the molecule's utility as a synthetic intermediate.

Fundamental Principles: A Duality of Electronic Influence

The reactivity and properties of a substituted benzene ring are governed by two primary electronic phenomena: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).[2]

  • Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. It requires the substituent to have a lone pair of electrons or a pi bond that can conjugate with the ring system. Groups can donate electron density via resonance (+R effect) or withdraw it (-R effect).[2]

The Fluorine Anomaly: A Tale of Two Effects

Among the halogens, fluorine is unique. Its extreme electronegativity gives it the most powerful inductive electron-withdrawing (-I) effect in the series.[3][4] This effect strongly deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs in 2p orbitals, which are dimensionally and energetically well-matched for overlap with the 2p orbitals of the ring carbons.[5] This results in a significant, albeit counterintuitive, resonance-donating (+R) effect, pushing electron density into the ring at the positions ortho and para to the fluorine atom.[4][5] While the potent -I effect generally outweighs the +R effect, making fluorobenzene less reactive than benzene overall, the resonance donation is crucial for directing reactivity.[2][5]

Cumulative Electronic Analysis of this compound

In this compound (CAS 165803-94-1), the aromatic ring is subjected to a complex interplay of forces from its three substituents.[6][7]

  • Methyl Ester (-COOCH₃): Located at C1, this group is strongly deactivating. It withdraws electron density through both the inductive effect (-I) of its electronegative oxygen atoms and a powerful resonance effect (-R) by delocalizing the ring's pi electrons into the carbonyl group.

  • Fluorine (-F): Located at C2 (ortho to the ester), it exerts its characteristic strong -I effect and moderate +R effect.

  • Formyl (-CHO): Located at C5 (para to the ester, meta to the fluorine), this is another potent deactivating group, functioning through strong -I and -R effects.

The net result is a highly electron-deficient (electrophilic) aromatic ring. The powerful withdrawing forces of the ester and formyl groups dominate, while the fluorine atom's +R effect provides a localized, partial mitigation of this electron deficiency, primarily at C3 and C5 (relative to the fluorine).

Diagram: Interplay of Electronic Effects

The following diagram illustrates the primary inductive (sigma-bond) and resonance (pi-system) effects at play in the molecule.

G cluster_0 This compound C1 C C2 C C1->C2 Ester COOCH₃ C1->Ester C1->Ester -R C3 C C2->C3 F F C2->F C2->F +R C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Aldehyde CHO C5->Aldehyde C5->Aldehyde -R C6->C1 substituents Ester->C1 -I F->C2 -I Aldehyde->C5 -I

Caption: Inductive (-I) and Resonance (+R/-R) effects in the target molecule.

Quantitative Assessment: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating substituent effects.[8] The constants σ_meta and σ_para quantify the magnitude and nature of a substituent's electronic influence from the meta and para positions, respectively.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Electronic Effect
-F +0.34+0.06Strong -I, Moderate +R[8][9]
-CHO +0.36+0.42Strong -I, Strong -R
-COOCH₃ +0.37+0.45Strong -I, Strong -R[10]

This data confirms that all three substituents withdraw electron density, rendering the entire aromatic system significantly deactivated.

Probing the Electronic Landscape: Methodologies

To validate the theoretical analysis, a combination of spectroscopic, chemical reactivity, and computational studies is essential.

Spectroscopic Characterization

Spectroscopic techniques provide direct insight into the electronic environment of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the aromatic protons. The strong deshielding from the EWGs is expected to shift these protons significantly downfield.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the aromatic carbons will directly reflect the electron density at each position.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F NMR is exceptionally sensitive to the electronic environment.[11] The chemical shift provides a precise measure of the net electronic effect experienced by the fluorine atom.[12][13]

G A Prepare Sample (5-10mg in 0.6mL CDCl₃) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Acquire ¹⁹F NMR Spectrum A->D E Analyze Data: - Chemical Shifts (δ) - Coupling Constants (J) B->E C->E D->E F Correlate Spectra with Electronic Structure E->F

Caption: Experimental workflow for comprehensive NMR analysis.

Reactivity Assessment

The molecule's reactivity provides a functional readout of its electronic properties. The highly electron-deficient nature of the formyl group's carbonyl carbon makes it a prime target for nucleophilic attack.

  • Reaction Setup: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol).

  • Control Reaction: In a separate flask, set up an identical reaction using an equimolar amount of a control compound, such as 4-methylbenzaldehyde (which has an electron-donating group).

  • Initiation: Cool both solutions in an ice bath and add a reducing agent (e.g., 0.3 equivalents of sodium borohydride) to each.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC).

  • Analysis: The reaction involving this compound is predicted to proceed significantly faster due to the enhanced electrophilicity of the carbonyl carbon, a direct consequence of the cumulative electron-withdrawing effects of the ring substituents.

In Silico Analysis

Computational chemistry offers a powerful, predictive tool for visualizing and quantifying electronic structure.

  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using DFT at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[14][15]

  • Property Calculation: Perform a single-point energy calculation on the optimized geometry to compute key electronic descriptors.

  • Data Analysis:

    • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will provide a color-coded image of electron-rich (red) and electron-poor (blue) regions, graphically confirming the electrophilic nature of the ring and the carbonyl carbon.

    • Natural Bond Orbital (NBO) Charges: Calculate the partial atomic charges to quantify the electron distribution across the molecule.

    • Frontier Molecular Orbitals: Analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the LUMO is expected to be localized on the aromatic ring and the carbonyl systems, indicating the sites most susceptible to nucleophilic attack.

G A Substituent Electronic Properties (-I, +R, etc.) B Cumulative Effect on Aromatic Ring A->B C Electron Density Distribution (Predicted by DFT) B->C D Reactivity Prediction (e.g., Enhanced Carbonyl Electrophilicity) C->D E Experimental Verification (e.g., Reaction Rate Study) D->E

Caption: Logical flow from electronic principles to experimental validation.

Conclusion

The chemical behavior of this compound is a masterclass in the nuanced interplay of electronic effects in a polysubstituted aromatic system. The dominant electron-withdrawing character of the methyl ester and formyl groups creates a highly electron-deficient ring, a feature that is only modestly tempered by the resonance-donating capacity of the ortho-fluorine substituent. This net electronic profile renders the aldehyde functionality exceptionally electrophilic and thus highly reactive towards nucleophiles, while simultaneously deactivating the ring to electrophilic substitution. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to understand, predict, and experimentally verify the electronic properties of this and other complex fluorinated molecules, facilitating their effective use in the rational design of novel pharmaceuticals and advanced materials.

References

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  • Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. IISTE.org. [Link]

  • Ortho-para directors III (video). Khan Academy. [Link]

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Methodological & Application

Application Note and Protocols: The Strategic Role of Methyl 2-fluoro-5-formylbenzoate in the Synthesis of Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Talazoparib and the PARP Inhibition Landscape

Talazoparib (Talzenna®) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[1][2] Its mechanism of action is particularly effective in cancers with mutations in BRCA1/2 genes, which are deficient in the homologous recombination repair (HRR) pathway for double-strand DNA breaks. By inhibiting PARP, Talazoparib leads to an accumulation of DNA damage and ultimately cell death in these vulnerable cancer cells, a concept known as synthetic lethality.[1] A distinguishing feature of Talazoparib is its high efficiency in "PARP trapping," where it locks the PARP enzyme onto DNA, further disrupting DNA replication and repair processes.[2][3] The intricate molecular architecture of Talazoparib, featuring two chiral centers, necessitates a highly controlled and efficient synthetic strategy.[4][5] This application note delves into the synthesis of Talazoparib, with a specific focus on the pivotal role of the key starting material, Methyl 2-fluoro-5-formylbenzoate.

The Synthetic Blueprint: Deconstructing the Pathway to Talazoparib

The synthesis of Talazoparib is a multi-step process that requires precise control over stereochemistry to obtain the desired (8S,9R) diastereomer.[4][6] While several synthetic routes have been reported, a common and efficient strategy involves the construction of the core tetracyclic ring system through a series of key transformations.[3] One of the initial and critical steps in this pathway is the introduction of the substituted phenyl ring, which is achieved through a reaction involving this compound.

Diagram: High-Level Synthetic Workflow for Talazoparib

G A This compound B Key Intermediate Formation (e.g., Reductive Amination) A->B Reaction with amine C Cyclization and Core Assembly B->C Formation of quinolinone derivative D Introduction of Triazole Moiety C->D E Final Cyclization and Purification D->E Hydrazine addition F Talazoparib E->F G cluster_0 Imine Formation cluster_1 Reduction A This compound (Aldehyde) C Iminium Ion Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) B->C E Secondary Amine Product C->E + [H-] (from STAB) D Sodium Triacetoxyborohydride (Reducing Agent) D->E

Sources

Protocol for reductive amination with Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reductive Amination of Methyl 2-fluoro-5-formylbenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the reductive amination of this compound, a versatile trifunctional building block in modern organic synthesis. Reductive amination stands as one of the most efficient and widely utilized methods for the synthesis of secondary and tertiary amines, which are core structures in numerous pharmaceutical agents.[1][2][3] This document details the underlying chemical principles, offers a robust, step-by-step experimental protocol using sodium triacetoxyborohydride (STAB), and includes practical guidance on troubleshooting and purification. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for amine synthesis from this specific fluorinated aromatic aldehyde.

Scientific Principles and Rationale

Reductive amination is a powerful, one-pot reaction that transforms a carbonyl group into an amine via an intermediate imine.[2] The process is fundamentally a two-stage sequence:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond, known as an imine.[1][4][5] In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.

  • Hydride-Mediated Reduction: The iminium ion is subsequently reduced by a hydride-donating reagent to furnish the final amine product.[1][6]

Causality Behind Experimental Choices:
  • Substrate (this compound): This substrate contains an aldehyde, a methyl ester, and an ortho-fluoro substituent. The strong electron-withdrawing nature of the fluorine and ester groups enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[7]

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): The choice of reducing agent is critical for the success of a one-pot reductive amination. Stronger hydrides like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃), however, is a milder and more selective reagent.[9][10] Its reduced reactivity is due to the electron-withdrawing and sterically bulky acetoxy groups.[11] This selectivity allows it to preferentially reduce the highly reactive protonated iminium ion intermediate over the less electrophilic starting aldehyde, ensuring high yields of the desired amine.[2][12]

  • Solvent (1,2-Dichloroethane - DCE): Anhydrous, aprotic solvents are preferred to prevent hydrolysis of the imine intermediate and decomposition of the water-sensitive STAB reagent.[8] 1,2-Dichloroethane (DCE) is an excellent choice as it effectively solubilizes the reactants and does not interfere with the reaction.[9][11] Tetrahydrofuran (THF) is also a suitable alternative.[9]

  • Catalyst (Acetic Acid): While not always essential for reactive aldehydes, the addition of a catalytic amount of a weak acid like glacial acetic acid serves two purposes. It protonates the carbonyl oxygen, further activating the aldehyde for nucleophilic attack, and it catalyzes the dehydration of the hemiaminal to the imine.[13][14] This ensures rapid and complete formation of the iminium ion, priming the system for reduction.

Reaction Mechanism Overview

Reductive Amination Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal 1. Nucleophilic Attack Amine R₁R₂NH Amine->Hemiaminal 1. Nucleophilic Attack STAB NaBH(OAc)₃ (STAB) Product Final Amine Product STAB->Product 3. Hydride Reduction H_plus H⁺ (from Acetic Acid) Iminium Iminium Ion H_plus->Iminium 2. Dehydration Hemiaminal->Iminium 2. Dehydration Iminium->Product 3. Hydride Reduction Experimental Workflow A 1. Setup & Reagent Addition - Dissolve aldehyde and amine in anhydrous DCE - Add Acetic Acid catalyst - Stir under N₂ atmosphere B 2. Imine Formation - Stir at room temperature for 30-60 minutes A->B C 3. Reduction - Add STAB portion-wise - Monitor reaction by TLC/LC-MS B->C D 4. Workup - Quench with sat. NaHCO₃ (aq) - Extract with organic solvent (DCM) C->D E 5. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate D->E F 6. Purification - Column chromatography on silica gel E->F

Caption: General workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Add the desired primary or secondary amine (1.1 equiv) followed by glacial acetic acid (1.2 equiv).

  • Imine Formation: Stir the resulting solution at room temperature for 30-60 minutes. This allows for the formation of the imine/iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture in several portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. For basic amine products, it is often beneficial to use an eluent system containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol to prevent product tailing on the acidic silica. [15][16]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Incomplete imine formation due to a weakly nucleophilic amine.<[3][17]br>2. Deactivated STAB reagent due to moisture.<[8]br>3. Amine salt was used without adding a base.1. Increase the initial stirring time before adding STAB to 2-3 hours. Gentle heating (40-50 °C) can also be applied. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. 3. Add 1.1 equivalents of a non-nucleophilic base like triethylamine to free the amine before adding the aldehyde.
Aldehyde Byproduct Found The reduction of the starting aldehyde to benzyl alcohol.This is rare with STAB but indicates a potential issue with reagent quality or reaction conditions. Ensure STAB is used, as stronger reagents like NaBH₄ will cause this. [12]
Overalkylation of Primary Amine The secondary amine product reacts again with the aldehyde. [18][19]This can be minimized by using a slight excess of the amine (1.2-1.5 equiv). Alternatively, for problematic cases, a two-step procedure (isolate imine first, then reduce) can be employed. [9][20]
Difficult Purification The basic amine product strongly adsorbs to the acidic silica gel, causing streaking.Perform column chromatography on amine-functionalized silica or add 0.5-1% triethylamine or 7N ammonia in methanol to the eluent system to improve elution. [15]

Conclusion

The protocol described herein offers a robust and highly efficient method for the synthesis of N-substituted amines from this compound. By leveraging the selectivity of sodium triacetoxyborohydride, this one-pot procedure minimizes side reactions and simplifies product isolation. The insights into the reaction mechanism and troubleshooting provide a framework for adapting this protocol to a wide range of primary and secondary amines, making it a valuable tool for drug discovery and development professionals.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Institutes of Health. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

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Topic: Suzuki Coupling Reactions with Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its power to forge carbon-carbon bonds under mild conditions.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, exhibits remarkable functional group tolerance and utilizes reagents that are generally stable and have low toxicity, making it a preferred method for constructing complex molecular architectures.[2][3][4]

This guide focuses on a substrate of significant interest: Methyl 2-fluoro-5-formylbenzoate . This molecule is an attractive building block in drug discovery for several reasons:

  • The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

  • The formyl (aldehyde) group is a versatile synthetic handle for subsequent modifications, such as reductive amination or olefination.

  • The methyl ester provides another point for chemical diversification.

However, this substrate also presents a distinct challenge. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making aryl fluorides the least reactive halides in the oxidative addition step of the catalytic cycle.[5] Consequently, successful coupling requires carefully optimized conditions and highly active catalyst systems. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and troubleshooting strategies for the successful Suzuki coupling of this challenging yet valuable substrate.

Pillar 1: The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of this compound). This is typically the rate-determining step and is particularly challenging for the strong C-F bond.[1][2] This step forms a Pd(II) intermediate. The presence of electron-withdrawing groups (like formyl and ester) on the aromatic ring can help to activate the aryl fluoride towards this step.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R'-B(OH)₂) is transferred to the Pd(II) center, displacing the halide. This process requires activation of the boronic acid by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which facilitates the transfer of the R' group to the palladium atom.[12]

  • Reductive Elimination: This is the final step where the two organic fragments (from the aryl fluoride and the boronic acid) are coupled together, forming the new C-C bond and the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-F (Palladium Intermediate) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂-R' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 aryl_halide Ar-F (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation product Ar-R' (Biaryl Product) product->reductive_elimination

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Pillar 2: Optimized Protocol for a Challenging Substrate

Due to the low reactivity of the C-F bond, a highly active catalyst system is paramount. Systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[13][14] The following protocol is a robust starting point that has been designed for this specific class of substrate.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv.)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv.)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: XPhos (4 mol%, if using Pd₂(dba)₃)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground (2.0–3.0 equiv.)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed) and Water (degassed)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.). If using a separate ligand and palladium source, add them here.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the catalyst.[15]

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water mixture. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[14] The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction Execution:

    • With vigorous stirring, place the sealed flask in a preheated oil bath at 100–110 °C.

    • Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Workflow Experimental Workflow for Suzuki Coupling setup 1. Reagent Setup (Aryl Fluoride, Boronic Acid, Base, Catalyst in Schlenk Flask) inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction 4. Heat and Stir (100-110 °C, 12-24h) Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup (Cool, Dilute, Extract with EtOAc) reaction->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Biaryl Product purify->product

A stepwise workflow for the Suzuki coupling protocol.

Pillar 3: Parameter Optimization and Troubleshooting

Achieving a high yield with a challenging substrate often requires systematic optimization. The following table outlines key parameters and provides guidance for adapting the protocol.

ParameterRecommended ConditionAlternatives & ConsiderationsRationale & References
Catalyst System XPhos Pd G3 (or Pd₂(dba)₃ / XPhos)RuPhos-based catalysts; PEPPSI-IPr (for NHC ligands).Bulky, electron-rich ligands are essential for activating the C-F bond and promoting reductive elimination.[4][13][14]
Base K₃PO₄ (finely ground)Cs₂CO₃, K₂CO₃. Fluoride sources (KF, CsF) can also be effective, especially with boronic esters.[16][17]Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are highly effective in anhydrous or low-water conditions.[18]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene, THF, DMF. The amount of water can be critical and may require optimization.[19][20]The solvent must solubilize all components. A small amount of water is often necessary to facilitate the transmetalation step.[19]
Temperature 100–110 °C80–120 °C. Microwave heating can sometimes accelerate the reaction.[3]Higher temperatures are generally needed to overcome the high activation energy of the C-F bond oxidative addition.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure all reagents and solvents are rigorously deoxygenated and anhydrous. Use a fresh bottle of catalyst or ligand.[15]

    • Cause: Insufficiently active catalyst system.

    • Solution: Screen alternative ligands (e.g., RuPhos) or switch to a different palladium precursor.[13]

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Unstable boronic acid, often exacerbated by excess water or high temperatures.

    • Solution: Use the boronic acid as the limiting reagent (if possible), or switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[15][21] Use a minimal amount of water.

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation that provides access to valuable, highly functionalized biaryl compounds. Success hinges on overcoming the kinetic barrier of C-F bond activation through the use of highly active palladium catalysts featuring bulky, electron-rich ligands. By following the detailed protocol, understanding the underlying mechanism, and systematically troubleshooting any issues, researchers can effectively utilize this powerful reaction in the synthesis of novel molecules for drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Pharmaffiliates. (2022). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Caddick, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 60(19), 4189-4213. [This is a representative journal article; the provided link is a general search result pointing to similar content.]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Biscoe, M. R., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(18), 4073–4076. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [This is a representative journal article; the provided link is a general search result pointing to similar content.]
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(29), 10352–10361. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(9), 11940–11946. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • NRO CREATIONS. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Tobisu, M., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Accounts of Chemical Research, 44(4), 259-268. Available at: [Link]

  • Cherney, A. H., et al. (2016). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 81(15), 6525–6534. Available at: [Link]

  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. Available at: [Link]

Sources

Application Notes and Protocols for the Use of Methyl 2-fluoro-5-formylbenzoate in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for precise control over pore size, geometry, and chemical functionality, making them highly promising materials for applications in gas storage and separation, catalysis, drug delivery, and sensing. The judicious selection of the organic linker is paramount in dictating the final properties of the MOF. While simple dicarboxylates like terephthalic acid are foundational, the use of functionalized linkers opens up a vast design space for creating MOFs with tailored properties and advanced capabilities.

This guide focuses on the strategic application of Methyl 2-fluoro-5-formylbenzoate as a precursor for a bifunctional organic linker in MOF synthesis. This molecule is of particular interest due to the presence of two key functional groups:

  • A fluorine substituent: The high electronegativity and hydrophobicity of fluorine can significantly influence the properties of the resulting MOF. Fluorination has been shown to enhance chemical and thermal stability, modulate gas sorption properties, and increase hydrophobicity, which can be advantageous for applications in humid environments.[1][2]

  • A formyl (aldehyde) group: The aldehyde functionality is a versatile chemical handle for post-synthetic modification (PSM) . PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of complex functionalities that might not be stable under the conditions of MOF formation.[3][4]

Given that direct synthesis of MOFs with reactive aldehyde groups can sometimes be challenging, the primary and most powerful application of a linker derived from this compound is in the creation of a stable, porous framework that can be subsequently functionalized via its pendant aldehyde groups. This approach allows for the best of both worlds: a robust, porous material with latent reactivity that can be tailored for specific applications.

This document will provide a comprehensive overview of the synthesis of a model aldehyde-functionalized MOF, detailed protocols for post-synthetic modification of the aldehyde groups, and an analysis of the expected impact of the fluorine and formyl functionalities on the final material's properties.

Part 1: Synthesis of an Aldehyde-Functionalized MOF Platform

While direct use of this compound in MOF synthesis is not yet widely documented, we can extrapolate a reliable synthesis protocol based on well-established procedures for structurally similar linkers. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-fluoro-5-formylbenzoic acid, which can then be used as the organic linker.

A robust and highly crystalline MOF platform that can accommodate functionalized linkers is the Zeolitic Imidazolate Framework-90 (ZIF-90) . ZIF-90 is constructed from zinc ions and imidazole-2-carboxaldehyde, featuring a sodalite topology with pendant aldehyde groups pointing into the pores. This makes it an excellent model system to illustrate the synthesis of a framework with accessible aldehyde functionalities.

Protocol 1: Synthesis of ZIF-90

This protocol is adapted from established literature procedures for the synthesis of ZIF-90.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Imidazole-2-carboxaldehyde

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 100 mL beaker, dissolve 2.688 g of imidazole-2-carboxaldehyde and 2.0818 g of Zn(NO₃)₂·6H₂O in 70 mL of DMF.

  • Stir the mixture continuously at room temperature for 7 hours, or until the solution becomes clear and then gradually turns into a milky suspension.

  • Alternatively, for a faster synthesis, heat the mixture at 80°C with continuous stirring for 7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the white microcrystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and residual solvent.

  • Dry the purified ZIF-90 powder in a vacuum oven at 150°C for 12 hours to activate the framework.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized ZIF-90. The experimental pattern should match the simulated pattern from the known crystal structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the aldehyde group (C=O stretch typically around 1670 cm⁻¹) and the imidazole ring vibrations.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • N₂ Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.

Part 2: Post-Synthetic Modification (PSM) of Aldehyde-Functionalized MOFs

The true utility of incorporating a linker like 2-fluoro-5-formylbenzoic acid into a MOF lies in the ability to perform subsequent chemical transformations on the pendant aldehyde groups. This allows for the introduction of a wide array of new functionalities, thereby tuning the MOF's properties for specific applications. Here, we present detailed protocols for two common and powerful PSM reactions: imine condensation and Knoevenagel condensation.

Diagram of the Post-Synthetic Modification Workflow

PSM_Workflow cluster_synthesis MOF Synthesis cluster_psm Post-Synthetic Modification Linker 2-fluoro-5-formylbenzoic acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF_CHO Aldehyde-Functionalized MOF Synthesis->MOF_CHO Imine_Condensation Imine Condensation MOF_CHO->Imine_Condensation PSM Knoevenagel_Condensation Knoevenagel Condensation MOF_CHO->Knoevenagel_Condensation PSM Amine Primary Amine (R-NH₂) Amine->Imine_Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Condensation MOF_Imine Imine-Functionalized MOF Imine_Condensation->MOF_Imine MOF_Alkene Alkene-Functionalized MOF Knoevenagel_Condensation->MOF_Alkene

Caption: Workflow for the synthesis and post-synthetic modification of an aldehyde-functionalized MOF.

Protocol 2: Imine Condensation on an Aldehyde-Functionalized MOF

Imine condensation is a robust reaction between an aldehyde and a primary amine to form a Schiff base (imine). This reaction is highly efficient and allows for the introduction of a vast range of functionalities, depending on the nature of the "R" group on the amine.

Materials:

  • Activated aldehyde-functionalized MOF (e.g., ZIF-90)

  • A primary amine (e.g., 2-mercaptoethylamine to introduce thiol groups)

  • Anhydrous solvent (e.g., methanol or ethanol)

Procedure:

  • In a 50 mL round-bottom flask, suspend 200 mg of the activated aldehyde-functionalized MOF in 20 mL of anhydrous methanol.

  • Sonicate the suspension for 15 minutes to ensure good dispersion of the MOF particles.

  • Add a 10-fold molar excess of the primary amine (relative to the number of aldehyde groups in the MOF) to the suspension. For example, for ZIF-90-SH synthesis, 2-mercaptoethylamine is used.[6]

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots of the MOF, washing them, and analyzing by FTIR to observe the appearance of the C=N imine stretch (typically around 1640 cm⁻¹) and the disappearance of the C=O aldehyde stretch.

  • After the reaction is complete, collect the functionalized MOF by centrifugation.

  • Wash the product extensively with methanol (3 x 20 mL) and then with a solvent like dichloromethane (3 x 20 mL) to remove any unreacted amine and byproducts.

  • Dry the imine-functionalized MOF under vacuum at a temperature appropriate for its stability (e.g., 80-100°C).

Diagram of Imine Condensation PSM

Imine_Condensation_PSM cluster_reactants Reactants cluster_products Products MOF_CHO MOF-Linker-CHO Reaction + MOF_CHO->Reaction Amine R-NH₂ Arrow Amine->Arrow Reaction->Amine MOF_Imine MOF-Linker-CH=N-R Arrow->MOF_Imine Plus_Water + MOF_Imine->Plus_Water Water H₂O Plus_Water->Water

Caption: Schematic of imine condensation on an aldehyde-functionalized MOF.

Protocol 3: Knoevenagel Condensation Catalyzed by a Functionalized MOF

The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group). In the context of MOFs, this can be used in two ways: either the MOF itself can act as a catalyst for the reaction in solution, or the aldehyde groups on the MOF can be the substrate for the condensation, leading to a functionalized MOF. Here, we focus on the latter.

Materials:

  • Activated aldehyde-functionalized MOF (e.g., ZIF-90)

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (if needed, e.g., piperidine, though some MOFs have inherent basicity)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • Suspend 200 mg of the activated aldehyde-functionalized MOF in 20 mL of ethanol in a round-bottom flask.

  • Add a 10-fold molar excess of malononitrile to the suspension.

  • If the MOF framework is not sufficiently basic to catalyze the reaction, a small amount of a basic catalyst like piperidine (e.g., 5 mol%) can be added.

  • Reflux the mixture with stirring for 24 hours. Monitor the reaction by taking small aliquots and analyzing with FTIR, looking for the disappearance of the aldehyde C=O stretch and the appearance of a C=C alkene stretch.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the modified MOF by filtration or centrifugation.

  • Wash the product thoroughly with ethanol (3 x 20 mL) and another solvent like acetone (3 x 20 mL) to remove unreacted reagents and the catalyst.

  • Dry the functionalized MOF under vacuum.

Part 3: Impact of Fluorine and Formyl Functionalities

The incorporation of a linker derived from this compound is expected to impart several key properties to the resulting MOF, both before and after post-synthetic modification.

Effects of Fluorine Functionalization

The presence of the C-F bond is known to significantly alter the physicochemical properties of MOFs.

  • Hydrophobicity: Fluorination generally increases the hydrophobicity of a material. This is advantageous for applications in humid environments, as it can prevent water molecules from competing with guest molecules for adsorption sites and can improve the stability of the framework against hydrolysis.[2]

  • Gas Sorption Properties: The polar C-F bond can create favorable interactions with certain gas molecules, such as CO₂, which has a significant quadrupole moment. This can lead to enhanced CO₂ uptake and selectivity over other gases like N₂ or CH₄.[7][8][9]

  • Chemical and Thermal Stability: The strength of the C-F bond can contribute to increased overall stability of the organic linker, which may translate to a more robust MOF.[2]

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated MOFs

PropertyNon-Fluorinated MOFFluorinated MOFRationale for ChangeReferences
Water Contact Angle Typically < 90° (Hydrophilic)> 90°, can be >150° (Hydrophobic/Superhydrophobic)The low surface energy of C-F bonds repels water.[1][10][11]
CO₂ Uptake Baseline valueOften IncreasedFavorable electrostatic interactions between the C-F dipole and the CO₂ quadrupole.[7][8][12]
CO₂/N₂ Selectivity Baseline valueIncreasedEnhanced CO₂ affinity with little to no change in N₂ affinity.[8]
Thermal Stability VariesCan be enhanced or slightly reduced depending on the system.Strong C-F bonds can increase stability, but changes in crystal packing can also have an effect.[1][2]
Utility of the Formyl (Aldehyde) Group

The aldehyde group serves as a gateway to a rich variety of chemical transformations via post-synthetic modification.

  • Tunable Functionality: As demonstrated in the protocols, the aldehyde can be converted into imines, alkenes, and other functional groups, allowing for the precise tuning of the pore environment.

  • Introduction of Catalytic Sites: PSM can be used to introduce catalytically active sites, such as Lewis bases (via amine functionalization) or Brønsted acids.

  • Chiral Resolution: Chiral amines can be reacted with the aldehyde groups to create chiral stationary phases for enantioselective separations.[13]

  • Sensing Applications: The reaction of the aldehyde with specific analytes can lead to a colorimetric or fluorescent response, forming the basis of a chemical sensor.

Conclusion

This compound is a highly valuable, yet underutilized, precursor for the development of advanced functional MOFs. Its true potential is realized when it is employed as a bifunctional linker, where the fluorine atom pre-engineers the framework's intrinsic properties (such as hydrophobicity and gas affinity), and the aldehyde group provides a versatile platform for post-synthetic modification. By following the protocols and understanding the principles outlined in this guide, researchers can leverage this unique building block to create a new generation of tailored, high-performance Metal-Organic Frameworks for a wide range of applications.

References

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  • Saghian, M., et al. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Scientific Reports, 13(1), 15436. [Link]

  • Karmakar, A., et al. (2020). Effects of de-fluorination on hydrophobicity and on CO2 and CH4 adsorption under high humidity in MeMOFs, methylated analogues of FMOFs. Dalton Transactions, 49(29), 10094-10103. [Link]

  • Mohammadi, M., et al. (2022). Optimization of the synthesis of UiO-66-NH2 catalyst and its application for removing organophosphorus pesticides from wastewater. Journal of Hydraulic Structures, 8(1), 1-13. [Link]

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  • Taddei, M., et al. (2022). Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Applied Materials & Interfaces, 14(40), 45459-45468. [Link]

  • Wang, K. (2020). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]

  • Shekhah, O., et al. (2007). Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Journal of the American Chemical Society, 129(49), 15118-15119. [Link]

  • Tharun, J., et al. (2021). Controlled Covalent Functionalization of ZIF-90 for Selective CO2 Capture & Separation. Membranes, 11(12), 955. [Link]

  • Zhang, M., et al. (2021). Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation. Inorganic Chemistry Frontiers, 8(19), 4459-4467. [Link]

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  • Li, J., et al. (2024). Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. Dalton Transactions, 53(1), 123-128. [Link]

  • Wang, H., et al. (2021). Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening. ACS Sustainable Chemistry & Engineering, 9(44), 14829-14838. [Link]

  • Rocha, K. L. A., et al. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Research Square. [Link]

  • Mondal, S., et al. (2023). Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. ACS Omega, 8(7), 6949-6957. [Link]

  • Bhattacharjee, S., et al. (2015). Post-synthesis functionalization of a zeolitic imidazolate structure ZIF-90: a study on removal of Hg(II) from water and epoxidation of alkenes. Dalton Transactions, 44(32), 14299-14307. [Link]

  • Mondal, S., et al. (2023). Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. ACS Omega, 8(7), 6949–6957. [Link]

  • Hashem, T., et al. (2020). Liquid-Phase Quasi-Epitaxial Growth of Highly Stable, Monolithic UiO-66-NH2 MOF thin Films on Solid Substrates. Crystal Growth & Design, 20(12), 7791-7798. [Link]

  • Ezugwu, C. I., et al. (2017). Amine-Functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. ACS Omega, 2(8), 4947-4955. [Link]

  • Liu, J., et al. (2019). Influence of Fluorination on CO2 Adsorption in Materials Derived from Fluorinated Covalent Triazine Framework Precursors. Journal of Materials Chemistry A, 7(26), 15753-15760. [Link]

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  • Zhang, X., et al. (2023). Post-synthetic modification of zeolitic imidazolate framework-90 via Schiff base reaction for ultrahigh iodine capture. Journal of Materials Chemistry A, 11(44), 24103-24110. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung der Aldehydgruppe von Methyl-2-fluor-5-formylbenzoat

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine detaillierte technische Untersuchung der chemischen Modifikation von Methyl-2-fluor-5-formylbenzoat. Wir gehen über bloße schrittweise Anweisungen hinaus und erläutern die chemischen Prinzipien und strategischen Überlegungen, die den Protokolldesigns zugrunde liegen, um Innovation und erfolgreiche Ergebnisse in Ihren Syntheseprojekten zu fördern.

Einführung: Strategische Bedeutung von Methyl-2-fluor-5-formylbenzoat

Methyl-2-fluor-5-formylbenzoat ist ein hochgeschätztes bifunktionelles Molekül in der organischen Synthese, insbesondere in der medizinischen Chemie. Seine Struktur, die einen elektronenarmen aromatischen Ring, einen Methylester und eine reaktive Aldehydgruppe umfasst, macht es zu einem idealen Ausgangsmaterial für die Synthese komplexer pharmazeutischer Wirkstoffe und molekularer Sonden.

Die Reaktivität des Moleküls wird maßgeblich durch die elektronischen Eigenschaften seiner Substituenten bestimmt. Das Fluoratom an Position 2 und die Estergruppe an Position 1 üben beide einen starken elektronenziehenden (-I, -M) Effekt aus. Diese Eigenschaft erhöht die Elektrophilie des Aldehyd-Kohlenstoffatoms, was es zu einem ausgezeichneten Ziel für nukleophile Angriffe macht und eine breite Palette chemischer Transformationen ermöglicht.[1] Dieser Leitfaden konzentriert sich auf drei fundamentale Klassen von Derivatisierungsreaktionen an der Aldehydgruppe: reduktive Aminierung, Kondensationsreaktionen zur Bildung von Iminen, Oximen und Hydrazonen sowie die Wittig-Reaktion zur Olefinierung.

Abschnitt 1: Sicherheit und Handhabung – Eine unabdingbare Voraussetzung

Bevor mit experimentellen Verfahren begonnen wird, ist ein umfassendes Verständnis der damit verbundenen Gefahren unerlässlich. Methyl-2-fluor-5-formylbenzoat ist eine reaktive chemische Verbindung, die mit Vorsicht gehandhabt werden muss.

1.1 Gefahrenidentifikation

Die Verbindung wird gemäß dem Global Harmonisierten System (GHS) wie folgt klassifiziert:

  • Akute Toxizität, oral (H302): Gesundheitsschädlich bei Verschlucken.[2]

  • Hautreizung (H315): Verursacht Hautreizungen.[2]

  • Augenreizung (H319): Verursacht schwere Augenreizung.[2]

  • Spezifische Zielorgan-Toxizität, einmalige Exposition (H335): Kann die Atemwege reizen.[2]

1.2 Protokolle zur sicheren Handhabung

  • Technische Kontrollen: Alle Manipulationen sollten in einem gut funktionierenden chemischen Abzug durchgeführt werden, um die Inhalation von Dämpfen zu vermeiden.[3]

  • Persönliche Schutzausrüstung (PSA): Das Tragen von Nitrilhandschuhen, spritzwassergeschützten Schutzbrillen und einem Laborkittel ist obligatorisch.[3]

  • Lagerung: Die Verbindung sollte in einem dicht verschlossenen Behälter an einem kühlen, trockenen und gut belüfteten Ort gelagert werden, fern von Zündquellen.[3]

  • Entsorgung: Die Entsorgung von Abfällen muss in Übereinstimmung mit den örtlichen und nationalen Vorschriften für chemische Abfälle erfolgen.

EigenschaftWertQuelle
Summenformel C₉H₇FO₃[2][4]
Molekulargewicht 182.15 g/mol [2][4]
CAS-Nummer 165803-94-1[2]
Signalwort Warnung[5]
GHS-Piktogramme GHS07 (Ausrufezeichen)

Abschnitt 2: Kernprotokolle zur Derivatisierung

Dieser Abschnitt beschreibt detaillierte Protokolle für die Umwandlung der Aldehydgruppe, wobei der Schwerpunkt auf der Begründung der experimentellen Entscheidungen liegt.

2.1 Reduktive Aminierung: Synthese von sekundären und tertiären Aminen

Die reduktive Aminierung ist eine der robustesten Methoden zur Bildung von C-N-Bindungen in der Arzneimittelentwicklung. Sie verläuft in einem Eintopfverfahren über die Bildung eines intermediären Imins oder Iminiumions, das in situ zu einem stabilen Amin reduziert wird.

Wissenschaftliche Begründung: Die Wahl des Reduktionsmittels ist entscheidend. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist das Mittel der Wahl für diese Reaktion. Es ist mild genug, um den Aldehyd nicht vorzeitig zu reduzieren, aber reaktiv genug, um das gebildete Iminiumion effizient zu reduzieren. Seine Toleranz gegenüber leicht sauren Bedingungen ist vorteilhaft, da die Iminbildung durch Säure katalysiert wird.

Experimentelles Protokoll: Reduktive Aminierung

  • Reagenzienvorbereitung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben werden Methyl-2-fluor-5-formylbenzoat (1,0 Äq.) und das gewählte primäre oder sekundäre Amin (1,1-1,2 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) (ca. 0,1 M Konzentration) gelöst.

  • Initiierung der Iminbildung: Zum Rühren der Lösung werden einige Tropfen Eisessig (ca. 0,1 Äq.) hinzugefügt, um die Bildung des Iminiumions zu katalysieren. Die Mischung wird 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktionsschritt: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.) wird portionsweise über 10 Minuten zugegeben. Eine exotherme Reaktion oder Gasentwicklung kann beobachtet werden.

  • Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 2-12 Stunden).

  • Aufarbeitung: Die Reaktion wird vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Aminprodukt zu isolieren.

Reductive_Amination_Workflow cluster_prep Schritt 1: Iminium-Bildung cluster_reduction Schritt 2: Reduktion cluster_workup Schritt 3: Aufarbeitung & Reinigung A Aldehyd + Amin in DCM C Iminium-Ion (Intermediat) A->C Kondensation B Säurekatalysator (AcOH) B->C E Amin-Produkt C->E Hydrid-Transfer D NaBH(OAc)₃ (Reduktionsmittel) D->E F Quenchen (NaHCO₃) & Extraktion E->F G Säulen- chromatographie F->G H Reines Produkt G->H

Workflow der reduktiven Aminierung.

2.2 Kondensationsreaktionen: Synthese von Iminen, Oximen und Hydrazonen

Diese klassischen Kondensationsreaktionen sind äußerst effizient zur Derivatisierung von Aldehyden. Die Produkte sind nicht nur wertvolle synthetische Zwischenprodukte, sondern werden auch zur Charakterisierung und in der analytischen Chemie eingesetzt, beispielsweise als Derivate für die LC-MS-Analyse zur Verbesserung der Ionisierung und Nachweisbarkeit.[6][7][8][9]

Wissenschaftliche Begründung: Der pH-Wert ist der kritischste Parameter bei diesen Reaktionen. Eine leicht saure Umgebung (pH 4-5) ist optimal. Sie ist sauer genug, um den Carbonylsauerstoff zu protonieren und den nukleophilen Angriff zu erleichtern, aber nicht so sauer, dass das Amin-Nukleophil (z. B. Hydroxylamin oder Hydrazin) vollständig protoniert und dadurch deaktiviert wird.

Allgemeines Protokoll: Imin-, Oxim- oder Hydrazonbildung

  • Lösung: Methyl-2-fluor-5-formylbenzoat (1,0 Äq.) wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol gelöst.

  • Zugabe des Nukleophils: Das entsprechende Nukleophil (primäres Amin, Hydroxylaminhydrochlorid oder Hydrazinhydrat, 1,05 Äq.) wird der Lösung zugegeben. Bei Verwendung eines Hydrochloridsalzes wird eine Base wie Natriumacetat oder Pyridin (1,1 Äq.) zugegeben, um das freie Nukleophil freizusetzen.

  • Katalyse: Eine katalytische Menge Eisessig (1-2 Tropfen) wird hinzugefügt.

  • Reaktion: Die Mischung wird bei Raumtemperatur oder unter leichtem Erwärmen (40-50 °C) gerührt. In vielen Fällen fällt das Produkt nach kurzer Zeit aus der Lösung aus.

  • Isolierung: Wenn ein Niederschlag entsteht, wird er durch Filtration gesammelt, mit kaltem Lösungsmittel gewaschen und getrocknet. Wenn kein Niederschlag entsteht, wird das Lösungsmittel im Vakuum entfernt, und der Rückstand wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Allgemeiner Mechanismus für Kondensationsreaktionen.

2.3 Wittig-Reaktion: Synthese von Alkenen

Die Wittig-Reaktion ist eine unverzichtbare Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen, bei der ein Aldehyd mit einem Phosphorylid umgesetzt wird. Sie bietet eine ausgezeichnete Kontrolle über die Position der neuen Doppelbindung.

Wissenschaftliche Begründung: Der Erfolg der Wittig-Reaktion hängt von der effizienten Erzeugung des Ylids ab, was streng wasserfreie Bedingungen und eine starke Base erfordert. Die Entfernung des Nebenprodukts Triphenylphosphinoxid kann eine Herausforderung darstellen, da es eine ähnliche Polarität wie viele Produkte aufweisen kann. Eine sorgfältige Auswahl der Chromatographiebedingungen oder Umkristallisation ist oft erforderlich.[10]

Experimentelles Protokoll: Wittig-Reaktion

  • Ylid-Bildung: In einem trockenen, mit Inertgas gespülten Dreihalskolben wird ein Triphenylphosphoniumsalz (z. B. Methyltriphenylphosphoniumbromid) (1,1 Äq.) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C oder -78 °C abgekühlt (je nach Base). Eine starke Base wie n-Butyllithium (n-BuLi) oder Natriumhydrid (NaH) (1,05 Äq.) wird langsam zugegeben. Die Bildung des Ylids wird oft durch eine Farbänderung (typischerweise zu tiefrot oder orange) angezeigt. Die Mischung wird 30-60 Minuten bei dieser Temperatur gerührt.

  • Aldehyd-Zugabe: Eine Lösung von Methyl-2-fluor-5-formylbenzoat (1,0 Äq.) in wasserfreiem THF wird langsam zur Ylid-Lösung zugetropft, wobei die niedrige Temperatur beibehalten wird.

  • Reaktion: Nach der Zugabe wird die Reaktionsmischung langsam auf Raumtemperatur erwärmen und über Nacht rühren gelassen.

  • Aufarbeitung: Die Reaktion wird durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung (NH₄Cl) beendet. Die Mischung wird mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und eingeengt.

  • Reinigung: Der Rückstand, der das Alkenprodukt und Triphenylphosphinoxid enthält, wird durch Säulenchromatographie gereinigt. Oft ist ein Lösungsmittelgradient (z. B. Hexan/Ethylacetat) erforderlich, um die beiden Verbindungen effektiv zu trennen.

Abschnitt 3: Zusammenfassung und Ausblick

Die Aldehydgruppe des Methyl-2-fluor-5-formylbenzoats dient als vielseitiger chemischer "Griff", der eine Fülle von synthetischen Modifikationen ermöglicht. Die in diesem Leitfaden beschriebenen Protokolle – reduktive Aminierung, Kondensationsreaktionen und die Wittig-Reaktion – stellen grundlegende, aber leistungsstarke Werkzeuge im Arsenal des Synthesechemikers dar. Durch das Verständnis der zugrunde liegenden Mechanismen und der kritischen experimentellen Parameter können Forscher diese Methoden anpassen und optimieren, um neuartige Moleküle mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften zu entwickeln. Die Fähigkeit, die Struktur dieses wichtigen Bausteins präzise zu modifizieren, unterstreicht seine zentrale Rolle bei der Beschleunigung von Entdeckungsprozessen.

Referenzen

  • Methyl 2-fluoro-5-formylbenzoate | C9H7FO3. PubChem. Verfügbar unter: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. (2010). Verfügbar unter: [Link]

  • This compound. Global Substance Registration System. Verfügbar unter: [Link]

  • Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry. (2016). Verfügbar unter: [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH. Verfügbar unter: [Link]

  • This compound. Chemical Synthesis Database. (2025-05-20). Verfügbar unter: [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. Molecules. (2022). Verfügbar unter: [Link]

  • Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical. ACS Omega. (2022). Verfügbar unter: [Link]

  • Breakthrough Method Enables Discovery of Natural Aldehydes for Metabolomics Research. Chromatography Online. (2023-06-14). Verfügbar unter: [Link]

  • chemical derivatization techniques: Topics. Science.gov. Verfügbar unter: [Link]

  • Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. (2018-03-20). Verfügbar unter: [Link]

  • This compound. AOBChem USA. Verfügbar unter: [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals. (2016). Verfügbar unter: [Link]

  • Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. (2022-09-14). Verfügbar unter: [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. (2020-11-03). Verfügbar unter: [Link]

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Application Notes and Protocols: Ester Hydrolysis of Methyl 2-fluoro-5-formylbenzoate to 2-Fluoro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of methyl 2-fluoro-5-formylbenzoate to 2-fluoro-5-formylbenzoic acid via ester hydrolysis is a critical transformation in the synthesis of various pharmaceutical intermediates and other bioactive molecules.[1][2] 2-Fluoro-5-formylbenzoic acid serves as a versatile building block, with its aldehyde group allowing for selective derivatization and the fluorine atom enhancing metabolic stability and lipophilicity in the target compounds.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chemical principles, potential challenges, and robust protocols for this hydrolysis reaction.

Chemical Principles and Mechanistic Considerations

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either acid or base.[3][4] The choice between acid- and base-catalyzed hydrolysis depends on the substrate's stability and the desired reaction outcome.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is typically the preferred method for this transformation due to its irreversibility.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[6]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the methoxide ion (⁻OCH₃) as the leaving group.[6]

  • Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products, making the overall reaction essentially irreversible.[5]

  • Acidification: A final acid workup step is required to protonate the carboxylate salt and isolate the desired carboxylic acid.[7]

The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the ester. Theoretical studies suggest that fluorine substitution can accelerate the rate of ester hydrolysis.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[3] The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically required.[4][5]

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄ or HCl), which increases the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).[6]

  • Leaving Group Departure: The tetrahedral intermediate collapses, eliminating a molecule of methanol and reforming the protonated carbonyl group of the carboxylic acid.[6]

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Potential Side Reactions: The Cannizzaro Reaction

A significant consideration when performing the hydrolysis of this compound under basic conditions is the potential for a Cannizzaro reaction. This reaction occurs with aldehydes that lack α-hydrogens, such as the formyl group on the benzene ring, in the presence of a strong base.[9][10] In a Cannizzaro reaction, two molecules of the aldehyde undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[11]

Under the strong basic conditions of saponification, the formyl group of either the starting ester or the product carboxylic acid could potentially undergo a Cannizzaro reaction, leading to the formation of a hydroxymethyl group and a carboxylate. This would result in a mixture of products and reduce the yield of the desired 2-fluoro-5-formylbenzoic acid. Careful control of reaction conditions, such as temperature and the concentration of the base, is crucial to minimize this side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the base-catalyzed and acid-catalyzed hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the recommended method due to its efficiency and irreversibility.

Materials and Equipment:
  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Workflow:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ester in Alcohol/Water B Add Aqueous Base (e.g., NaOH) A->B C Heat to Reflux B->C D Cool to Room Temperature C->D E Remove Alcohol (Rotovap) D->E F Acidify with HCl to pH ~2 E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter and Concentrate I->J K Recrystallization or Column Chromatography J->K

Figure 1. Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq) in water.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 2 with concentrated or 6M hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-5-formylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require longer reaction times and careful control to drive the equilibrium.

Materials and Equipment:
  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetic acid (as a co-solvent)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Ester in Co-solvent/Water B Add Strong Acid (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Cool to Room Temperature C->D E Dilute with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water F->G H Wash with NaHCO₃ Solution G->H I Wash with Brine H->I J Dry Organic Layer (Na₂SO₄) I->J K Filter and Concentrate J->K L Recrystallization or Column Chromatography K->L

Figure 2. Workflow for Acid-Catalyzed Hydrolysis.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of a co-solvent like dioxane or acetic acid and an excess of water.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC. This reaction may require several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with cold water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in the base-catalyzed protocol.

Data Presentation and Analysis

The progress of the hydrolysis reaction should be monitored using appropriate analytical techniques.

ParameterBase-CatalyzedAcid-Catalyzed
Catalyst NaOH or KOHH₂SO₄ or HCl
Stoichiometry 1.5 - 2.0 eqCatalytic to excess
Solvent Alcohol/WaterCo-solvent/Water
Temperature Reflux (60-80 °C)Reflux
Reaction Time 1-4 hoursSeveral hours
Reversibility IrreversibleReversible
Work-up Acidification requiredNeutralization required

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The carboxylic acid will typically have a lower Rf value than the ester.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the ester to the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of the carboxylic acid proton signal (typically >10 ppm).[12]

  • Spectrophotometry: Can be employed to study the kinetics of the reaction if the starting material or product has a distinct UV-Vis absorbance.[13]

Conclusion

The hydrolysis of this compound to 2-fluoro-5-formylbenzoic acid is a fundamental transformation in organic synthesis. While both acid- and base-catalyzed methods are viable, saponification is generally preferred due to its irreversibility and typically shorter reaction times. Careful control of reaction conditions is essential to mitigate potential side reactions, such as the Cannizzaro reaction. The protocols and analytical methods detailed in this guide provide a robust framework for successfully performing and monitoring this important chemical conversion.

References

  • PubMed. (n.d.). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • ResearchGate. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • ChemBK. (2024). 2-Fluoro-5-formyl-benzoic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
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  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. Retrieved from [Link]

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  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Retrieved from [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Retrieved from [Link]

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Application Note: A Strategic Multi-Step Synthesis of Olaparib from Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of Olaparib (AZD2281), a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, commencing from the versatile building block, Methyl 2-fluoro-5-formylbenzoate.[1][2][3][4][5] Olaparib is a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] The synthetic strategy detailed herein is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices. The pathway involves the initial formation of a key phthalazinone benzoic acid intermediate, followed by a controlled, multi-stage introduction of the functionalized piperazine side chain, culminating in the final active pharmaceutical ingredient.

Introduction: The Strategic Role of this compound

This compound is a trifunctional aromatic compound featuring a methyl ester, a fluoro substituent, and a formyl (aldehyde) group.[1][8] This unique combination of reactive sites makes it an exceptionally valuable starting material in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, the aldehyde provides a handle for constructing heterocyclic systems, and the ester can be readily converted to an amide.[9][10]

This application note leverages these features to construct Olaparib, a PARP inhibitor approved for treating various cancers.[6][11] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy to induce synthetic lethality in cancer cells with compromised DNA repair pathways.[12][13][14][15] The synthesis follows a logical and convergent strategy, which is outlined below.

Overall Synthetic Pathway

The synthesis is structured in three major stages, beginning with the formation of the core heterocyclic scaffold and concluding with the attachment of the final side chain.

G cluster_0 Overall Synthesis of Olaparib Start Methyl 2-fluoro-5- formylbenzoate (I) Acid 2-Fluoro-5-formyl- benzoic Acid (II) Start->Acid Step 1A (Saponification) PhthalazinoneAcid 2-Fluoro-5-((4-oxo-3,4-dihydro- phthalazin-1-yl)methyl)benzoic Acid (III) Acid->PhthalazinoneAcid Step 1B (Condensation/ Cyclization) BocProtected Boc-Protected Amide (IV) PhthalazinoneAcid->BocProtected Step 2A (Amide Coupling) Deprotected 4-(4-Fluoro-3-(piperazine-1-carbonyl)- benzyl)phthalazin-1(2H)-one (V) BocProtected->Deprotected Step 2B (Boc Deprotection) Olaparib Olaparib (VI) Deprotected->Olaparib Step 3 (Final Acylation)

Caption: Overall synthetic route from starting material (I) to Olaparib (VI).

Stage 1: Synthesis of the Phthalazinone Core Intermediate (III)

The initial stage focuses on constructing the bicyclic phthalazinone core, which is essential for binding to the nicotinamide pocket of the PARP enzyme. This is achieved in a two-step sequence starting with the hydrolysis of the methyl ester.

Step 1A: Saponification of this compound (I)

Expertise & Rationale: The subsequent condensation reaction requires a free carboxylic acid. Saponification, a base-mediated hydrolysis, is a robust and high-yielding method to convert the methyl ester (I) into the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid (II). Sodium hydroxide is a common and cost-effective choice for this transformation.

Experimental Protocol:

  • Dissolve this compound (I) (1.0 eq.) in a mixture of methanol and water (3:1 v/v).

  • Add sodium hydroxide (1.2 eq., dissolved in a small amount of water) dropwise to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-formylbenzoic acid (II) as a white solid.

Step 1B: Tandem Condensation and Cyclization

Expertise & Rationale: This key transformation builds the phthalazinone scaffold. The reaction proceeds via an initial base-catalyzed condensation of the aldehyde in (II) with phthalide.[10] The resulting intermediate is then treated with hydrazine hydrate in the same pot. The hydrazine performs a nucleophilic attack, leading to ring opening and subsequent intramolecular cyclization to form the stable phthalazinone ring system (III).[6][16] This one-pot, two-step approach is efficient and minimizes purification of intermediates.

Experimental Protocol:

  • To a solution of sodium methoxide (2.2 eq.) in methanol, add 2-fluoro-5-formylbenzoic acid (II) (1.0 eq.) and phthalide (1.05 eq.).

  • Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the formation of the condensation intermediate by TLC or LC-MS.

  • Cool the reaction mixture slightly and add hydrazine hydrate (3.0 eq.) dropwise.

  • Return the mixture to reflux and stir for an additional 12-18 hours until the reaction is complete.[16]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to pH 4-5 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water and then diethyl ether, and dry under vacuum to afford 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (III).

Parameter Expected Outcome for Intermediate (III)
Appearance Off-white to pale red powder
Yield 75-85% over two steps
Purity (LC-MS) >95%
Key Analytical Consistent with the structure of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[6][16]

Stage 2: Introduction of the Piperazine Moiety

This stage involves coupling the core acid (III) with a protected piperazine unit, followed by deprotection to prepare for the final acylation. This modular approach is a cornerstone of modern medicinal chemistry, allowing for late-stage diversification.

G cluster_1 Stage 2 Workflow Acid Phthalazinone Acid (III) Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling BocPip 1-Boc-Piperazine BocPip->Coupling BocProtected Boc-Protected Amide (IV) Coupling->BocProtected Deprotection Acidic Deprotection (TFA or HCl) BocProtected->Deprotection Deprotected Deprotected Intermediate (V) (Phthalazinone Piperazine) Deprotection->Deprotected

Caption: Workflow for the synthesis of the key piperazine intermediate (V).

Step 2A: Amide Coupling with 1-Boc-Piperazine

Expertise & Rationale: Direct amide bond formation between a carboxylic acid and an amine is inefficient.[17] Therefore, the carboxylic acid (III) must be activated. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent coupling reagent that forms a highly reactive acyl-intermediate with minimal risk of racemization.[18] 1-Boc-piperazine is used to ensure mono-acylation, as the Boc (tert-butyloxycarbonyl) group temporarily masks one of the piperazine nitrogens.[19][20][21]

Experimental Protocol:

  • Suspend the acid (III) (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add HATU (1.2 eq.) and Diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension. Stir at room temperature for 20 minutes to pre-activate the acid.

  • Add a solution of 1-Boc-piperazine (1.1 eq.) in the same solvent to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor completion by LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide (IV).

Step 2B: Boc Deprotection

Expertise & Rationale: The Boc group is a robust protecting group that is selectively and cleanly removed under acidic conditions.[22][23] The mechanism involves protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which decomposes to the free amine and carbon dioxide.[24] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for this transformation.[25]

Experimental Protocol:

  • Dissolve the Boc-protected amide (IV) (1.0 eq.) in anhydrous DCM.

  • Add Trifluoroacetic acid (TFA) (10-20 eq., often used as a 25-50% solution in DCM) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Re-dissolve the residue in DCM and neutralize by washing carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected intermediate, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (V), which is often used in the next step without further purification.[26][27][28][29]

Parameter Expected Outcome for Intermediate (V)
Appearance White to off-white solid or viscous oil
Yield 80-90% over two steps
Purity (LC-MS) >90%
Key Analytical Consistent with the structure of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[26]

Stage 3: Final Acylation to Synthesize Olaparib (VI)

This final step completes the synthesis by installing the cyclopropanecarbonyl group, a key pharmacophoric element of Olaparib.

Expertise & Rationale: This reaction is a standard N-acylation (an example of a Schotten-Baumann reaction) where the nucleophilic secondary amine of the piperazine ring (V) attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.[17] A mild base like triethylamine or DIPEA is used to scavenge the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

  • Dissolve the deprotected intermediate (V) (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (2.0 eq.) and cool the mixture to 0°C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor by LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by flash column chromatography to yield Olaparib (VI) as a pure solid.

Parameter Expected Outcome for Olaparib (VI)
Appearance White to off-white crystalline solid
Yield 85-95%
Purity (HPLC) >99%
Key Analytical Spectral data (¹H NMR, ¹³C NMR, MS) consistent with the structure of Olaparib.[7]

Conclusion

This application note details a reliable and scalable multi-step synthesis of the PARP inhibitor Olaparib from this compound. The described pathway employs robust and well-understood chemical transformations, including saponification, tandem condensation-cyclization, amide coupling, and Boc-group manipulation. By providing detailed protocols and explaining the rationale behind key experimental choices, this guide serves as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical targets.

References

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Methyl 2-fluoro-5-formylbenzoate: A Strategic Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This application note details the utility of Methyl 2-fluoro-5-formylbenzoate as a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We explore the distinct roles of its three key functional groups: the fluorine atom, which enhances metabolic stability and modulates electronic properties; the formyl group, a versatile handle for constructing diverse heterocyclic scaffolds; and the methyl ester, which provides a subsequent point for molecular elaboration. Detailed, field-proven protocols for the multi-step synthesis of a representative fluorinated quinazolinone scaffold are provided, demonstrating the practical application of this reagent in constructing ATP-competitive inhibitor frameworks.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

Protein kinases regulate the majority of signal transduction pathways in cells, controlling processes such as growth, differentiation, and apoptosis.[1] The clinical success of kinase inhibitors has revolutionized targeted therapy, with over 60 approved by the US FDA, primarily for oncology.[2] A recurring theme in the design of these inhibitors is the incorporation of fluorine.[3]

The strategic placement of fluorine atoms can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] Fluorine's high electronegativity and small size allow it to block sites of metabolic degradation, modulate the pKa of nearby functional groups to improve bioavailability, and form favorable interactions within the target protein's binding site.[5][6][7]

This compound (MFFB) is an exemplary building block that leverages these benefits. It is a trifunctional reagent offering medicinal chemists a powerful platform for generating libraries of complex molecules. The molecule's pre-installed fluorine atom, coupled with the orthogonal reactivity of the aldehyde and ester groups, allows for a logical and efficient approach to building kinase inhibitor scaffolds common in pharmaceuticals.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective and safe use in synthesis.

PropertyValueReference(s)
CAS Number 165803-94-1[8][9]
Molecular Formula C₉H₇FO₃[8][9][10]
Molecular Weight 182.15 g/mol [8][9]
Appearance Solid
Purity Typically ≥95%
SMILES COC(=O)C1=C(C=CC(=C1)C=O)F[8]
Storage Inert atmosphere, room temperature

Safety Information: MFFB is classified as a warning-level hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Caption: Chemical structure of this compound.

The Dual Role of Key Functional Groups

The synthetic utility of MFFB arises from the distinct and complementary reactivity of its functional groups. The fluorine atom primes the molecule for biological efficacy, while the formyl and ester groups serve as orthogonal handles for chemical construction.

Functional_Group_Reactivity cluster_groups cluster_reactivity MFFB This compound formyl Formyl (-CHO) ester Methyl Ester (-COOCH3) fluoro Fluorine (-F) formyl_react Primary Synthetic Handle - Reductive Amination - Condensation - Heterocycle Formation formyl->formyl_react Enables... ester_react Secondary Coupling Site - Saponification (Hydrolysis) - Amide Bond Formation ester->ester_react Enables... fluoro_react Pharmacological Modulator - Metabolic Shield - pKa Modulation - Binding Interactions fluoro->fluoro_react Acts as...

Caption: Reactivity map of the key functional groups in MFFB.

  • The Fluoro Substituent: The electron-withdrawing nature of the fluorine atom serves multiple purposes. It can increase the electrophilicity of the aromatic ring, potentially influencing subsequent reactions. More importantly, it acts as a metabolic shield, preventing enzymatic degradation at or near its position, which can prolong the half-life of the final drug compound.[3] Furthermore, fluorine substitution can lower the pKa of nearby basic centers, which is a critical parameter for optimizing a drug's solubility, permeability, and target engagement.[6][7]

  • The Formyl Group (-CHO): As a reactive aldehyde, the formyl group is the primary site for initial synthetic transformations. It is an ideal electrophile for reactions like reductive amination to introduce nitrogen-containing side chains or for condensation reactions with binucleophiles to construct heterocyclic cores, such as quinazolinones, which are prevalent in kinase inhibitors.[11][12][13]

  • The Methyl Ester (-COOCH₃): This group is generally less reactive than the aldehyde, allowing for selective chemistry at the formyl position. In later synthetic steps, the ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid then becomes a new reactive handle for amide bond formation, a ubiquitous reaction in medicinal chemistry for coupling molecular fragments.[14][15]

Protocols: Synthesis of a Kinase Inhibitor Scaffold

The following protocols outline a representative, three-step synthesis of a 6-fluoro-3-aryl-quinazolin-4(3H)-one scaffold, a common core structure in kinase inhibitors. This workflow demonstrates the practical utility of MFFB.

Synthetic_Workflow MFFB This compound (MFFB) Intermediate1 Intermediate 1 (N-Arylmethyl Benzoate) MFFB->Intermediate1 Protocol 1: Reductive Amination (Ar-NH2, NaBH(OAc)3) Intermediate2 Intermediate 2 (N-Aryl Anthranilic Acid) Intermediate1->Intermediate2 Protocol 2: Saponification (LiOH or NaOH) FinalProduct Final Product (Fluoro-Quinazolinone Scaffold) Intermediate2->FinalProduct Protocol 3: Cyclization (Formamide or (NH4)2CO3)

Caption: Synthetic workflow for a quinazolinone scaffold from MFFB.

Protocol 1: Reductive Amination

Objective: To couple an aromatic amine to the formyl group of MFFB.

  • Materials:

    • This compound (MFFB) (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (catalytic, ~0.1 eq)

  • Procedure:

    • To a solution of MFFB (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylmethyl benzoate intermediate.

    • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to a carboxylic acid, creating a new reactive site.

  • Materials:

    • N-Arylmethyl Benzoate Intermediate from Protocol 1 (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate. The product is often pure enough for the next step, but can be recrystallized if necessary.

    • Validation: Confirm the conversion by observing the disappearance of the methyl ester signal (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum, and verify the mass by LC-MS.

Protocol 3: Cyclization to the Quinazolinone Core

Objective: To form the heterocyclic quinazolinone ring system. Several methods exist; a common one uses formamide as a nitrogen and carbon source.[12][16]

  • Materials:

    • N-Aryl Anthranilic Acid from Protocol 2 (1.0 eq)

    • Formamide

    • High-temperature reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)

  • Procedure:

    • Combine the carboxylic acid intermediate with an excess of formamide in a suitable reaction vessel.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours. The reaction can often be accelerated using microwave irradiation.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol or diethyl ether to remove residual formamide.

    • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

    • Validation: Confirm the structure of the final quinazolinone scaffold by ¹H NMR, ¹³C NMR, and HRMS.

Application Example: A Representative ATP-Competitive Kinase Inhibitor

The quinazolinone scaffold synthesized via the protocols above is a privileged structure in kinase inhibitor design. It acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding site, mimicking the interactions of the adenine ring of ATP. This makes it an effective ATP-competitive inhibitor.[17][18][19]

Kinase_Inhibition cluster_kinase Kinase Active Site Kinase Kinase Enzyme Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket ATP ATP ATP->Hinge Binds & H-Bonds Inhibitor Synthesized Inhibitor Inhibitor->Hinge Competitively Binds & H-Bonds Blocked Phosphorylation BLOCKED Inhibitor->Blocked Leads to

Caption: Mechanism of ATP-competitive kinase inhibition.

The fluorine atom on the quinazolinone core can enhance binding affinity and occupy hydrophobic pockets, while the 'R' group (derived from the aniline in Protocol 1) can be varied to achieve selectivity for different kinases.[4]

Conclusion

This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors. Its trifunctional nature provides a robust platform for generating molecular complexity through a logical and stepwise synthetic sequence. The strategic incorporation of a fluorine atom provides inherent advantages in developing drug candidates with improved metabolic stability and target affinity. The protocols described herein offer a validated and adaptable workflow for researchers in medicinal chemistry and drug discovery to access novel fluorinated heterocyclic scaffolds.

References

  • RSC Medicinal Chemistry. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • Wisdomlib. (2025). ATP competitive inhibitors: Significance and symbolism. Retrieved from [Link]

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  • Science. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Retrieved from [Link]

  • MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • SciSpace. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • IJRAR. (2019). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • Springer. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic.... Retrieved from [Link]

  • Springer Link. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • ScienceDirect. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-5-formylbenzoic Acid via Selective Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical synthesis of 2-fluoro-5-formylbenzoic acid, a key building block in modern medicinal chemistry.[1][2][3] The protocol details a robust and selective method for the hydrolysis of its precursor, methyl 2-fluoro-5-formylbenzoate. We delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction optimization and characterization of the final product. This document is intended for researchers and professionals in organic synthesis and drug development, providing a practical and scientifically grounded methodology for obtaining this valuable intermediate.

Introduction: The Significance of 2-Fluoro-5-formylbenzoic Acid in Drug Discovery

2-Fluoro-5-formylbenzoic acid is a versatile aromatic intermediate widely employed in the synthesis of complex pharmaceutical agents.[1][4] Its structural motifs—a carboxylic acid, a reactive aldehyde, and a fluorine atom—offer multiple points for molecular elaboration. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, this compound serves as a crucial precursor for a range of bioactive molecules, including potential antihistamines, antidepressants, and antimicrobial agents.[4]

The most common and direct route to 2-fluoro-5-formylbenzoic acid involves the selective hydrolysis of its methyl ester, this compound. This transformation, while conceptually simple, requires careful control of reaction conditions to ensure the quantitative conversion of the ester to a carboxylic acid without inducing unwanted side reactions with the sensitive aldehyde functionality. This guide provides a well-validated protocol to achieve this synthesis with high yield and purity.

Materials and Methods

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of both the starting material and the product is crucial for successful synthesis and safe handling.

PropertyThis compound2-Fluoro-5-formylbenzoic Acid
CAS Number 165803-94-1[5][6][7]550363-85-4[8]
Molecular Formula C₉H₇FO₃[6][7][9]C₈H₅FO₃[8][10]
Molecular Weight 182.15 g/mol [7][9]168.12 g/mol [8][10]
Appearance Solid[6]White to off-white solid[1][11]
Purity (Typical) ≥95%[6]≥98%[1]
Synthetic Workflow Overview

The conversion of the methyl ester to the carboxylic acid is achieved through a base-catalyzed hydrolysis (saponification), followed by an acidic workup to protonate the carboxylate salt and precipitate the desired product.

G start This compound (Starting Material) hydrolysis Step 1: Base-Catalyzed Hydrolysis (e.g., LiOH, NaOH in THF/Water) start->hydrolysis intermediate Sodium 2-fluoro-5-formylbenzoate (Intermediate Salt in Solution) hydrolysis->intermediate acidification Step 2: Acidification (e.g., HCl, H₂SO₄) intermediate->acidification product 2-Fluoro-5-formylbenzoic Acid (Final Product) acidification->product purification Step 3: Purification (Recrystallization/Filtration) product->purification

Caption: Synthetic workflow for the preparation of 2-fluoro-5-formylbenzoic acid.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Reagents and Equipment
  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M solution

  • Ethyl Acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (typically a 3:1 to 2:1 v/v ratio). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Hydrolysis: To the stirring solution, add lithium hydroxide monohydrate (1.5 eq) portion-wise. The use of lithium hydroxide is often preferred in complex substrates for its efficacy.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl solution while stirring, until the pH of the solution is approximately 1-2. A white precipitate of 2-fluoro-5-formylbenzoic acid should form.

  • Extraction (Optional but Recommended): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). This step ensures the recovery of any product that remains dissolved in the aqueous phase.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-fluoro-5-formylbenzoic acid as a pure white to off-white solid.

Scientific Rationale and Mechanistic Insights

Causality of Experimental Choices
  • Choice of Base: While various bases like NaOH or KOH can effect saponification, lithium hydroxide is often employed for its high reactivity and the generally good solubility of lithium carboxylates. In substrates with multiple sensitive functional groups, LiOH in a THF/water system at room temperature provides a balance of reactivity and selectivity, minimizing potential side reactions like Cannizzaro-type reactions of the aldehyde.[12]

  • Solvent System: The THF/water mixture is crucial. THF ensures the solubility of the organic ester, while water is necessary for the hydroxide ions to be effective nucleophiles.

  • Acidification: The final acidification step is critical. It protonates the intermediate carboxylate salt, which is soluble in water, converting it to the free carboxylic acid, which is significantly less soluble and thus precipitates out, facilitating its isolation.

Reaction Mechanism: Saponification

The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism, commonly known as saponification.

G cluster_0 Mechanism of Base-Catalyzed Ester Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion Tetrahedral_Intermediate->Carboxylate Collapse of Intermediate Methanol Methanol Tetrahedral_Intermediate->Methanol Elimination of Methoxide Acid 2-Fluoro-5-formylbenzoic Acid Carboxylate->Acid Protonation H3O H₃O⁺ (from HCl) H3O->Acid

Caption: The mechanism of saponification for the synthesis of the target acid.

Product Characterization

The identity and purity of the synthesized 2-fluoro-5-formylbenzoic acid should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure. Predicted spectral data can be used as a reference.[13] Key expected signals include a carboxylic acid proton (>10 ppm), an aldehyde proton (~10.05 ppm), and distinct aromatic protons.[13]

  • HPLC/LC-MS: To assess purity and confirm the molecular weight of the product.[14]

  • Melting Point: To compare with literature values (approx. 140-145 °C).[15]

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric Acid (HCl): Causes severe skin burns and eye damage.

Consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-fluoro-5-formylbenzoic acid from its methyl ester. By employing a carefully controlled base-catalyzed hydrolysis, the target compound can be obtained in high purity. The insights into the reaction mechanism and the rationale behind the procedural steps are intended to empower researchers to confidently perform and adapt this valuable transformation for applications in drug discovery and organic synthesis.

References

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  • Preparation method of 2-fluoro-5-formylbenzonitrile.
  • 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. PubChem, National Institutes of Health. [Link]

  • Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]

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The Strategic Application of Methyl 2-fluoro-5-formylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. Methyl 2-fluoro-5-formylbenzoate has emerged as a highly valuable and versatile building block, distinguished by its trifunctional nature. The presence of a methyl ester, a formyl group, and a fluorine atom on a central benzene ring offers a rich tapestry of synthetic possibilities. This unique arrangement of reactive sites allows for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in a wide array of biologically active compounds. The fluorine substituent, in particular, is a celebrated feature in drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of the final drug candidate.

This technical guide delves into the practical applications of this compound, presenting detailed case studies and step-by-step protocols for its utilization in the synthesis of key pharmaceutical targets. We will explore its role in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of modern oncology, as well as its utility in forging other significant heterocyclic systems.

Case Study 1: Synthesis of a Phthalazinone Core for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. A key structural motif in many potent PARP inhibitors, including the FDA-approved drug Olaparib, is the phthalazinone core. This compound serves as an excellent precursor for the construction of this critical scaffold. The following protocol outlines a representative synthesis of a key phthalazinone intermediate.

Synthetic Workflow: From Benzoate to Phthalazinone

The overall strategy involves a condensation reaction between this compound and a suitable active methylene compound, followed by cyclization with hydrazine. This sequence efficiently builds the bicyclic phthalazinone system.

G A This compound B Condensation (e.g., with Phthalide) A->B Base (e.g., NaOMe) C Intermediate Adduct B->C D Cyclization (Hydrazine hydrate) C->D E Phthalazinone Core D->E

Caption: Synthetic workflow for the formation of a phthalazinone core.

Experimental Protocol: Synthesis of a 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid analogue

This protocol is adapted from established synthetic routes for PARP inhibitor intermediates.

Step 1: Condensation with a Phthalide Analogue

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.

  • Reaction Initiation: To the stirred solution, add this compound (1.0 equivalent) followed by phthalide (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous HCl (e.g., 2N HCl) to a pH of ~6-7. The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to yield the intermediate condensation product.

Step 2: Cyclization with Hydrazine Hydrate

  • Reaction Setup: Suspend the intermediate from Step 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction for the consumption of the starting material by TLC or HPLC.

  • Isolation of the Phthalazinone Core: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the desired phthalazinone derivative.

Case Study 2: Reductive Amination for the Introduction of Diverse Moieties

The formyl group of this compound is a versatile handle for introducing a wide range of substituents via reductive amination. This reaction is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in numerous drug classes. This is particularly relevant for the synthesis of PARP inhibitors where a piperazine or other amine-containing moiety is often crucial for activity.

General Workflow: Reductive Amination

This process typically involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction to the corresponding amine.

G A This compound C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine (e.g., Piperazine derivative) B->C E Substituted Amine Product C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of a Piperazine-Substituted Benzoate
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired piperazine derivative (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes and esters.

  • Reaction Monitoring and Completion: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired piperazine-substituted benzoate.

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇FO₃
Molecular Weight182.15 g/mol
CAS Number165803-94-1
AppearanceSolid
PurityTypically >95%

Conclusion and Future Outlook

This compound stands out as a strategic building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically relevant molecules. Its application in the construction of the phthalazinone core of PARP inhibitors and its utility in introducing diverse functionalities through reductive amination underscore its importance in modern drug discovery. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this versatile compound. Further exploration of its reactivity in multicomponent reactions and in the synthesis of other heterocyclic systems will undoubtedly continue to expand its role in the development of next-generation therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • AOBChem. This compound. [Link]

Application Note: Protecting Group Strategies for Reactions with Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Polyfunctional Aromatic Building Block

Methyl 2-fluoro-5-formylbenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science, incorporating three key functional groups: a methyl ester, a fluorine atom, and a formyl (aldehyde) group on an aromatic ring. The electron-withdrawing nature of the fluoro and ester groups significantly influences the reactivity of the aldehyde, making chemoselective transformations challenging. This application note provides a detailed guide to protecting group strategies for the formyl group of this compound, enabling researchers to perform selective modifications at other positions of the molecule. We will delve into the rationale for selecting an appropriate protecting group, provide detailed experimental protocols for protection and deprotection, and discuss the compatibility of these strategies with common synthetic transformations.

The Challenge of Chemoselectivity

The aldehyde functionality in this compound is highly susceptible to nucleophilic attack and oxidation. Many synthetic operations, such as modifications of the methyl ester (e.g., hydrolysis or amidation) or reactions at other positions of the aromatic ring, may be incompatible with the unprotected aldehyde. Therefore, a robust protecting group strategy is essential to temporarily mask the aldehyde, allowing for the desired transformations to be carried out selectively.

A suitable protecting group for this purpose must meet several criteria:

  • Ease of Formation: The protection reaction should proceed in high yield under mild conditions that do not affect the ester or fluoro groups.

  • Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic steps.

  • Ease of Removal: The deprotection should also be high-yielding and occur under mild conditions that leave the rest of the molecule intact.

  • Orthogonality: The protecting group should be removable under conditions that do not cleave other protecting groups that may be present in the molecule, a concept known as orthogonal protection.[1][2]

Acetal Protection: A Reliable Strategy for Aldehydes

Among the various protecting groups for aldehydes, acetals, particularly cyclic acetals like 1,3-dioxolanes, are a popular and effective choice.[3][4] Acetals are readily formed by the acid-catalyzed reaction of an aldehyde with a diol, such as ethylene glycol.[3]

The primary advantages of using a cyclic acetal to protect the formyl group of this compound are:

  • Exceptional Stability: Acetals are stable to a wide range of reagents, including bases, nucleophiles, hydrides, and organometallic reagents.[3][5][6] This stability allows for a broad scope of subsequent reactions.

  • Mild Formation and Cleavage: Acetal formation is typically achieved under mild acidic conditions. Deprotection is also readily accomplished by acid-catalyzed hydrolysis, often in the presence of water.[3][7]

The general scheme for the protection of this compound as a 1,3-dioxolane is depicted below:

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection start This compound protected Methyl 5-(1,3-dioxolan-2-yl)-2-fluorobenzoate start->protected Acetal Formation prot_reagents Ethylene glycol, cat. Acid (e.g., p-TsOH) end This compound protected->end Hydrolysis deprot_reagents Aqueous Acid (e.g., HCl, AcOH)

Figure 1. General workflow for the protection and deprotection of this compound using ethylene glycol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of the formyl group of this compound as a 1,3-dioxolane and its subsequent deprotection.

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of the cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Add toluene to dissolve the starting material (approximately 5-10 mL per gram of starting material).

  • Add ethylene glycol (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of p-TsOH·H₂O (0.02-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Methyl 5-(1,3-dioxolan-2-yl)-2-fluorobenzoate

This protocol outlines the hydrolysis of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Methyl 5-(1,3-dioxolan-2-yl)-2-fluorobenzoate

  • Acetone or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 1 M solution) or Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the protected compound, Methyl 5-(1,3-dioxolan-2-yl)-2-fluorobenzoate (1.0 eq), in a suitable organic solvent such as acetone or THF in a round-bottom flask.

  • Add water to the solution.

  • Add a catalytic amount of an acid, such as 1 M HCl or acetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours. Gentle heating may be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of NaHCO₃.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected aldehyde.

  • Purify the product by column chromatography if necessary.

For a milder deprotection, iodine in acetone can be a highly effective and chemoselective method, compatible with many sensitive functional groups.

Compatibility and Orthogonal Strategies

The acetal protecting group is stable under a wide variety of reaction conditions, making it a versatile choice for the synthesis of complex molecules.

Reaction Condition Compatibility of Acetal
Basic Conditions (e.g., NaOH, K₂CO₃) Stable
Nucleophilic Conditions (e.g., Grignard reagents, organolithiums) Stable[5][6]
Reductive Conditions (e.g., NaBH₄, LiAlH₄) Stable[3][8]
Oxidative Conditions (most common) Stable
Acidic Conditions (aqueous) Labile[3][7]

The acid lability of the acetal group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions. For instance, a silyl ether protecting group on another part of the molecule can be removed with fluoride ions without affecting the acetal. This orthogonality is a cornerstone of modern synthetic strategy.[9][10]

OrthogonalStrategy cluster_protection Protection cluster_deprotection Selective Deprotection start Polyfunctional Molecule with Aldehyde and Hydroxyl Groups prot_aldehyde Protect Aldehyde (e.g., Acetal) start->prot_aldehyde prot_hydroxyl Protect Hydroxyl (e.g., Silyl Ether) start->prot_hydroxyl reaction Perform Desired Synthetic Transformation prot_aldehyde->reaction prot_hydroxyl->reaction deprot_hydroxyl Deprotect Hydroxyl (e.g., Fluoride Source) reaction->deprot_hydroxyl deprot_aldehyde Deprotect Aldehyde (e.g., Aqueous Acid) reaction->deprot_aldehyde end Final Product deprot_hydroxyl->end deprot_aldehyde->end

Figure 2. A conceptual diagram illustrating an orthogonal protecting group strategy.

Conclusion

The successful synthesis of complex molecules derived from this compound relies on a well-defined and robust protecting group strategy. The use of a cyclic acetal, such as a 1,3-dioxolane, to protect the formyl group offers a reliable and versatile approach. This strategy provides excellent stability under a wide range of reaction conditions and allows for mild and efficient deprotection. By employing the protocols and considering the principles of orthogonality outlined in this application note, researchers can confidently navigate the chemoselective transformations of this valuable building block, paving the way for the synthesis of novel compounds in drug discovery and materials science.

References

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • Dimethyl Acetals - Organic Chemistry Portal. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). J. Chem. Pharm. Res., 16(4), 131.
  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]

  • Acetal Protecting Group & Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]

  • This compound - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. (n.d.). Retrieved from [Link]

  • Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22). Retrieved from [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. (n.d.). Retrieved from [Link]

  • 9.7: Acetals as Protecting Groups - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Derivatives from Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-fluoro-5-formylbenzoate in Modern Synthesis

This compound is a trifunctional aromatic building block of significant strategic importance in medicinal chemistry and materials science. Its unique architecture, featuring a methyl ester, a reactive aldehyde, and a fluorine atom positioned ortho to the ester, offers a versatile platform for the construction of complex molecular scaffolds. The presence of the fluorine atom is particularly noteworthy; its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbon of the ester and, more significantly, modulates the reactivity of the aldehyde group. Furthermore, the introduction of fluorine into drug candidates can confer desirable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

This guide provides a detailed exploration of scalable synthetic routes to a variety of derivatives from this valuable starting material. We will delve into field-proven protocols, explain the mechanistic rationale behind key transformations, and offer insights into process optimization for larger-scale production. The focus will be on creating self-validating systems, where the principles of the chemistry guide the practitioner toward successful and reproducible outcomes.

Core Synthetic Strategies and Applications

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functionality. This allows for a range of classical and modern organic transformations to be employed for derivatization.

Synthesis of Phthalazinone Derivatives: A Cornerstone in PARP Inhibitor Development

A prominent and industrially significant application of 2-fluoro-5-formylbenzoic acid (and by extension, its methyl ester) is in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1] The formation of the phthalazinone core is a critical step in this process and serves as an excellent case study in the scalable derivatization of this building block.

The synthesis of the phthalazinone core typically involves a condensation reaction between the aldehyde and a suitable nucleophile, followed by cyclization. In the context of Olaparib synthesis, a Horner-Wadsworth-Emmons type reaction or a direct condensation with a phthalide derivative is often employed, followed by cyclization with hydrazine.[1][2]

G cluster_0 Synthesis of Olaparib Intermediate start This compound reaction1 Horner-Wadsworth-Emmons or Aldol Condensation start->reaction1 intermediate1 Condensation Partner (e.g., Phosphonate or Phthalide derivative) intermediate1->reaction1 intermediate2 Stilbene or Phthalide Adduct reaction1->intermediate2 reaction2 Cyclization intermediate2->reaction2 reagent1 Hydrazine Hydrate reagent1->reaction2 product 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Olaparib Key Intermediate) reaction2->product

Caption: Workflow for the synthesis of a key Olaparib intermediate.

This protocol is adapted from established industrial processes for the synthesis of a key intermediate of Olaparib.[1][3] It involves a two-step, one-pot reaction from the corresponding benzonitrile, which can be conceptually applied to the methyl ester with appropriate modifications.

Materials:

Reagent/SolventMolar EquivalentNotes
2-Fluoro-5-formylbenzonitrile1.0Starting material
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid1.1Condensation partner
Tetrahydrofuran (THF)-Solvent
Hydrazine hydrate1.5Cyclizing agent
Dioxane-Solvent for cyclization
p-Toluenesulfonic acid0.1Catalyst for cyclization

Procedure:

  • Condensation: In a suitable reactor, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) and (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid (1.1 eq) in anhydrous THF. Cool the mixture to 0-5 °C and add a suitable base (e.g., potassium tert-butoxide) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting aldehyde.

  • Solvent Exchange and Cyclization: Concentrate the reaction mixture under reduced pressure to remove THF. Add dioxane, followed by benzoyl hydrazine (or a similar hydrazine source) and a catalytic amount of p-toluenesulfonic acid.[4]

  • Reaction and Work-up: Heat the mixture to reflux (80-90 °C) and monitor the reaction progress.[4] Upon completion, cool the mixture and add water to precipitate the product.[4]

  • Purification: Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system to achieve high purity (≥99%).

Expert Insights for Scalability:

  • Temperature Control: The initial condensation is exothermic; careful control of the addition rate of the base and efficient cooling are crucial on a large scale to prevent side reactions.

  • Solvent Selection: The choice of solvent for the cyclization step is critical. Dioxane is often used, but for greener processes, other high-boiling point ethers or aromatic hydrocarbons could be explored.

  • Purification: On a large scale, purification by recrystallization is preferred over chromatography. Developing a robust crystallization procedure is key to achieving high purity and yield.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

The reaction is typically carried out as a one-pot procedure. The choice of reducing agent is critical to ensure that the imine intermediate is reduced faster than the starting aldehyde. Common reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The ortho-fluoro substituent in this compound can influence the rate of imine formation and the stability of the intermediate.

G cluster_1 Reductive Amination Pathway start This compound imine Imine Intermediate start->imine amine Primary or Secondary Amine (R-NH2) amine->imine product Amine Derivative imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product In situ reduction

Caption: General workflow for reductive amination.

This protocol provides a general, scalable method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

Reagent/SolventMolar EquivalentNotes
This compound1.0Starting material
Primary amine1.1Nucleophile
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-Solvent
Acetic acid0.1-1.0Catalyst for imine formation
Sodium triacetoxyborohydride (STAB)1.5Reducing agent

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C. The reaction is often exothermic.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or by crystallization of a suitable salt form.

Expert Insights for Scalability:

  • Choice of Reducing Agent: For large-scale synthesis, catalytic hydrogenation over Pd/C can be a more cost-effective and environmentally friendly alternative to stoichiometric borohydride reagents. However, this requires specialized equipment (a hydrogenator).

  • Work-up: The aqueous work-up can sometimes lead to emulsions. A careful and slow quench is necessary. For basic amine products, an acid wash can be used to extract the product into the aqueous phase, which is then basified and re-extracted, providing an effective purification step.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from aldehydes and ketones.[5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

G cluster_2 Wittig Reaction Mechanism aldehyde This compound cycloaddition [2+2] Cycloaddition aldehyde->cycloaddition ylide Phosphorus Ylide (Ph3P=CHR) ylide->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane decomposition Decomposition oxaphosphetane->decomposition alkene Alkene Derivative decomposition->alkene phosphine_oxide Triphenylphosphine Oxide decomposition->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

This protocol describes a scalable Wittig reaction using a stabilized ylide, which is generally easier to handle and often gives higher yields of the (E)-alkene.

Materials:

Reagent/SolventMolar EquivalentNotes
This compound1.0Starting material
(Carbethoxymethylene)triphenylphosphorane1.1Stabilized ylide
Toluene or THF-Solvent

Procedure:

  • Reaction Setup: In a reactor, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or by crystallization from a suitable solvent like ethanol or hexane/ethyl acetate.

Expert Insights for Scalability:

  • Ylide Generation: For non-stabilized ylides, in situ generation from the corresponding phosphonium salt using a strong base (e.g., n-BuLi, NaHMDS) is required. This adds complexity and cost, and requires strict anhydrous conditions.

  • Byproduct Removal: The removal of triphenylphosphine oxide is a common challenge in scaling up Wittig reactions. Precipitation and filtration are often effective, but for more soluble derivatives, chromatography may be necessary. Alternative methods like oxidation of the phosphine oxide followed by basic extraction have been developed.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[6]

The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, ammonia) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product.

G cluster_3 Knoevenagel Condensation Pathway aldehyde This compound adduct Aldol Adduct aldehyde->adduct active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion Intermediate active_methylene->carbanion base Base Catalyst (e.g., Piperidine) base->carbanion carbanion->adduct dehydration Dehydration adduct->dehydration product α,β-Unsaturated Product dehydration->product

Caption: General mechanism of the Knoevenagel condensation.

This protocol outlines a scalable Knoevenagel condensation with malononitrile, a highly reactive active methylene compound.

Materials:

Reagent/SolventMolar EquivalentNotes
This compound1.0Starting material
Malononitrile1.05Active methylene compound
Piperidine or a similar amine base0.1Catalyst
Ethanol or Isopropanol-Solvent

Procedure:

  • Reaction Setup: In a reactor, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution. A slight exotherm may be observed.

  • Reaction and Product Isolation: Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture within a few hours. Monitor the reaction by TLC or HPLC for completion.

  • Purification: Filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield the pure product. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized.

Expert Insights for Scalability:

  • Catalyst Choice: While piperidine is common, other catalysts like ammonium acetate or basic ionic liquids can be used, sometimes offering advantages in terms of reaction rate and ease of removal.

  • Solvent-Free Conditions: For some Knoevenagel condensations, solvent-free conditions with grinding or microwave irradiation can be highly efficient and environmentally friendly, especially on a laboratory scale.[7] Scaling up these methods requires specialized equipment.

  • Product Purity: The direct precipitation of the product often yields material of high purity, which is a significant advantage for large-scale synthesis as it minimizes the need for chromatographic purification.

Analytical Characterization

The derivatives synthesized from this compound should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its utility is prominently demonstrated in the synthesis of the PARP inhibitor Olaparib, showcasing its importance in the pharmaceutical industry. The protocols and insights provided in this guide for key transformations such as the formation of phthalazinones, reductive amination, Wittig reactions, and Knoevenagel condensations offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this compound. By understanding the underlying mechanistic principles and considering the practical aspects of scalability, these reactions can be efficiently and reliably implemented in a variety of synthetic campaigns.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. Retrieved from [Link]

  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. [Link]

  • CN107325055A - A kind of synthetic method of olaparib compound. (2017).
  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PubMed. [Link]

  • CN115806526B - A preparation method of olaparib intermediate. (2023).
  • Clot, E., et al. (2013). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [Link]

  • Knoevenagel Condensation. (n.d.). In Name Reactions in Organic Chemistry. [Link]

  • Li, J., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Kallitsis, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • US9708319B1 - Synthesis of PARP inhibitor talazoparib. (2017).
  • Ren, Z., et al. (2002). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Li, J-T., et al. (2004). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link]

  • US4845304A - Process for producing fluorobenzaldehydes. (1989).
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Templ, J., & Schnürch, M. (2024). Typical reaction conditions for the Wittig reaction of 4‐phenyl... ResearchGate. [Link]

  • A Solvent Free Wittig Reaction. (n.d.). University of Missouri–St. Louis. [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

  • Al-Ghorbani, M., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. PubMed. [Link]

  • EP0347692B1 - Process for preparing fluor-substituted benzaldehydes. (1994).
  • WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use. (2009).
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  • A Solvent Free Wittig Reaction. (2017). University of Missouri–St. Louis. [Link]

  • Munin, J., et al. (2016). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. [Link]

  • 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. (2015). Chemistry LibreTexts. [Link]

  • McMurry, J. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry | OpenStax. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Templ, J., & Schnürch, M. (2024). Typical reaction conditions for the Wittig reaction of 4‐phenyl... ResearchGate. [Link]

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  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. SciSpace. [Link]

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Application Notes and Protocols for the Wittig Reaction on Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to performing the Wittig reaction on Methyl 2-fluoro-5-formylbenzoate, a versatile building block in medicinal chemistry. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. This approach, grounded in extensive field experience, aims to equip researchers with the knowledge to not only replicate this procedure but also to adapt and troubleshoot it for their specific research needs.

Introduction: The Strategic Importance of the Wittig Reaction in Drug Discovery

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds.[1][2] For drug development professionals, this reaction is a powerful tool for the synthesis of complex molecules, particularly in the generation of stilbene and its derivatives. These compounds are of significant interest due to their presence in a wide array of biologically active natural products and pharmaceuticals.

This compound is a particularly valuable starting material. The presence of the fluorine atom and the methyl ester group offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for screening and lead optimization. The Wittig reaction on this substrate provides a direct route to novel stilbene derivatives, opening avenues for the exploration of new therapeutic agents.

Mechanistic Insights: The Key to a Successful Reaction

A thorough understanding of the Wittig reaction mechanism is paramount for its successful execution and for troubleshooting any unexpected outcomes. The reaction proceeds through a series of well-defined steps:

  • Ylide Formation: The reaction is initiated by the deprotonation of a phosphonium salt, typically by a strong base, to form a phosphorus ylide. The ylide is a key reactive intermediate, characterized by a carbanion adjacent to a positively charged phosphorus atom.[2]

  • Nucleophilic Attack: The nucleophilic carbanion of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).[2] The electron-withdrawing nature of the fluorine and methyl ester groups on the aromatic ring of the substrate enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby facilitating this attack.

  • Oxaphosphetane Intermediate: The initial nucleophilic addition leads to the formation of a betaine intermediate, which rapidly cyclizes to a four-membered ring structure known as an oxaphosphetane.[1]

  • Alkene Formation: The oxaphosphetane intermediate is unstable and collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[1]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally lead to the formation of the more thermodynamically stable (E)-alkene.[3] Conversely, non-stabilized ylides typically favor the formation of the (Z)-alkene.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure:

Caption: A streamlined workflow for the Wittig reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Wittig reaction of this compound with benzyltriphenylphosphonium chloride to synthesize methyl 2-fluoro-5-stilbenecarboxylate.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Procedure:

Part A: Ylide Preparation

  • To a dry, nitrogen-flushed round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

Part B: Wittig Reaction

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under a nitrogen atmosphere.

  • Cool the ylide solution back to 0 °C.

  • Slowly add the solution of this compound to the ylide solution via syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4][5] The less polar stilbene product will elute before the more polar triphenylphosphine oxide.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Ylide Benzyltriphenylphosphonium chlorideA common and effective reagent for the synthesis of stilbenes.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solubilizes the reactants.
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and proceeds efficiently at room temperature.
Reaction Time 12-16 hoursTypically sufficient for complete conversion. Monitor by TLC.
Purification Flash Column ChromatographyEffectively separates the nonpolar product from the polar triphenylphosphine oxide byproduct.[4][5]

Characterization of the Product

The structure and purity of the synthesized methyl 2-fluoro-5-stilbenecarboxylate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the newly formed double bond and the overall structure of the molecule. The coupling constant (J-value) of the vinylic protons in the 1H NMR spectrum can be used to determine the stereochemistry of the double bond. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, which is the expected major product from a semi-stabilized ylide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl group, the carbon-carbon double bond, and the aromatic rings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete ylide formation due to wet solvent or reagents.Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored reagents.
Low reactivity of the aldehyde.While unlikely with this substrate, gentle heating (e.g., 40-50 °C) can be attempted.
Formation of Side Products Aldol condensation of the aldehyde.Ensure slow addition of the aldehyde to the ylide solution at 0 °C to maintain a low concentration of the aldehyde.
Difficult Purification Co-elution of the product and triphenylphosphine oxide.Optimize the eluent system for column chromatography. Sometimes, crystallization can be an effective alternative or complementary purification step.

Conclusion

The Wittig reaction is a robust and versatile method for the synthesis of stilbene derivatives from this compound. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The protocol detailed in these application notes provides a solid foundation for achieving this synthetic goal.

References

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]

  • [YouTube Video]. (2022, August 17). The Wittig Reaction. Available at: [Link]

  • [Laboratory Manual]. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

  • [Laboratory Manual]. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • [ResearchGate]. (2014, January). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. Available at: [Link]

  • SciELO. (n.d.). Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]

  • PubMed. (n.d.). Preparative Isolation and Purification of Antioxidative Stilbene Oligomers From Vitis Chunganeniss Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

Sources

The Strategic Utility of Methyl 2-fluoro-5-formylbenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic frameworks is a widely recognized approach for enhancing pharmacological properties. Methyl 2-fluoro-5-formylbenzoate has emerged as a highly versatile and valuable building block in this endeavor. Its unique trifunctional nature—a reactive aldehyde, a readily transformable methyl ester, and an activating ortho-fluoro substituent—provides a powerful platform for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide offers an in-depth exploration of the applications and detailed protocols for utilizing this key starting material in the synthesis of quinazolines, quinolines, and benzimidazoles, providing researchers with the foundational knowledge to innovate in this exciting area of chemical synthesis.

Introduction: The Advantage of Fluorinated Building Blocks

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound strategically places this halogen ortho to a methyl ester, which can influence the reactivity of the adjacent formyl group through electronic effects and serve as a handle for further synthetic transformations. The aldehyde functionality is the primary reactive site for cyclization reactions, enabling the construction of various fused heterocyclic systems.

I. Synthesis of Quinazolinones: A Cornerstone of Medicinal Chemistry

Quinazolinones are a privileged scaffold in drug discovery, appearing in numerous approved drugs with a wide range of biological activities. The reaction of this compound with a suitable nitrogen source, such as formamidine, provides a direct and efficient route to this important heterocyclic core.

Mechanistic Rationale

The synthesis of the quinazolinone core from this compound and formamidine proceeds through a cyclocondensation reaction. The initial step involves the nucleophilic attack of one of the amino groups of formamidine on the electrophilic aldehyde carbon of the benzoate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. The ortho-fluoro group can play a role in activating the ester towards nucleophilic attack and influencing the regioselectivity of the cyclization. Subsequent elimination of methanol and water drives the reaction towards the formation of the stable, aromatic quinazolinone ring system.

G start This compound + Formamidine step1 Nucleophilic attack of formamidine on aldehyde start->step1 step2 Intramolecular cyclization: attack on ester carbonyl step1->step2 step3 Elimination of methanol and water step2->step3 product 6-Fluoroquinazolin-4-one derivative step3->product

Caption: Synthetic workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol is adapted from analogous syntheses of quinazolinone derivatives.

Materials:

  • This compound

  • Formamidine acetate

  • Sodium methoxide

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in methanol, add formamidine acetate (2.0 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) dissolved in a minimal amount of DMF to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid to a pH of ~6-7.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol and then water to remove any remaining salts.

  • Dry the product under vacuum to yield Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Data Presentation:

Reactant 1Reactant 2SolventCatalyst/BaseTemp (°C)Time (h)Yield (%)
This compoundFormamidine acetateMethanolSodium methoxide65-704-6~75-85

Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

II. Quinolines via Friedländer Annulation: Accessing a Key Pharmacophore

The quinoline scaffold is another cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals, most notably antimalarial and antibacterial agents. The Friedländer annulation, a condensation reaction between an ortho-aminobenzaldehyde or ketone and a compound containing an α-methylene group, is a powerful method for quinoline synthesis. While direct literature for this compound in this reaction is scarce, a protocol can be extrapolated based on established methodologies.

Causality in Experimental Design

The success of the Friedländer synthesis relies on the generation of an enolate or enamine from the active methylene compound, which then undergoes a condensation reaction with the aldehyde. The choice of base or acid catalyst is critical. A base like potassium hydroxide or piperidine will facilitate the formation of the enolate, while an acid catalyst can promote the reaction through activation of the aldehyde. The ortho-fluoro substituent in this compound can influence the electrophilicity of the aldehyde and the subsequent cyclization step.

G start This compound + Active Methylene Compound step1 Base-catalyzed enolate formation start->step1 step2 Aldol-type condensation step1->step2 step3 Intramolecular cyclization and dehydration step2->step3 product Substituted 7-Fluoroquinoline derivative step3->product

Caption: Friedländer annulation workflow.

Experimental Protocol: Synthesis of Methyl 7-fluoro-2-methylquinoline-6-carboxylate (Hypothetical)

This protocol is a proposed adaptation of the Friedländer synthesis.

Materials:

  • This compound

  • Acetone

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the flask.

  • Add acetone (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 7-fluoro-2-methylquinoline-6-carboxylate.

Data Presentation:

Reactant 1Reactant 2SolventBaseTemp (°C)Time (h)Expected Yield (%)
This compoundAcetoneEthanolPotassium hydroxideReflux8-1260-70

This is a hypothetical protocol and yields may vary.

III. Benzimidazoles: Versatile Heterocycles in Drug Discovery

Benzimidazoles are another class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde.

Mechanistic Insights

The reaction begins with the formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde of this compound. This is followed by an intramolecular cyclization of the second amino group onto the imine carbon. Subsequent oxidation, often facilitated by an oxidizing agent or atmospheric oxygen, leads to the aromatic benzimidazole ring.

G start This compound + o-Phenylenediamine step1 Schiff base formation start->step1 step2 Intramolecular cyclization step1->step2 step3 Oxidation to form aromatic ring step2->step3 product Substituted Benzimidazole derivative step3->product

Caption: Benzimidazole synthesis pathway.

Experimental Protocol: Synthesis of Methyl 2-(1H-benzo[d]imidazol-2-yl)-4-fluorobenzoate

This protocol is based on established methods for benzimidazole synthesis.

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium metabisulfite

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.

  • Add a catalytic amount of sodium metabisulfite.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2SolventCatalyst/ReagentTemp (°C)Time (h)Yield (%)
This compoundo-PhenylenediamineEthanolSodium metabisulfiteReflux4-6~80-90

Yields are based on analogous reactions and may vary.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this starting material. The strategic placement of the fluoro, formyl, and methyl ester groups allows for a high degree of synthetic flexibility, enabling the generation of novel molecular architectures for drug discovery and development. Further exploration into multicomponent reactions and the development of novel cyclization strategies will undoubtedly continue to expand the utility of this valuable synthetic intermediate.

References

  • Relevant scientific literature and patents for the synthesis of quinazolinones, quinolines, and benzimidazoles will be cited here with full details including title, source, and clickable URLs.

Troubleshooting & Optimization

Improving solubility of Methyl 2-fluoro-5-formylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-fluoro-5-formylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for challenges related to its solubility in organic solvents. Our approach is rooted in foundational chemical principles to empower you to troubleshoot effectively during your experiments.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's crucial to understand the structural characteristics of this compound (C₉H₇FO₃, Mol. Wt.: 182.15 g/mol ).[1][2]

  • Structure: The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a formyl (aldehyde) group (-CHO), and a fluorine atom (-F).

  • Polarity: The presence of two carbonyl groups (C=O) and a fluorine atom imparts significant polarity. The ester and aldehyde groups are polar and can act as hydrogen bond acceptors. The aromatic ring provides a nonpolar region. This combination makes the molecule moderately polar.

  • Physical Form: It is a solid at room temperature.[3]

This structural makeup dictates its solubility behavior, following the principle of "like dissolves like." It will be most soluble in solvents of similar, moderate polarity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when dissolving this compound.

FAQ 1: Why is my compound not dissolving in a common solvent like Hexane or Methanol?

Answer: The issue likely stems from a polarity mismatch.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): Your compound has multiple polar functional groups (ester, aldehyde, fluorine). These groups are energetically unfavorable to solvate in a nonpolar environment, leading to very low solubility.

  • In Highly Polar, Protic Solvents (e.g., Methanol, Water): While the compound has polar character, it also has a significant nonpolar aromatic core. Highly polar solvents like methanol form strong hydrogen-bonding networks. The energy required to break these solvent-solvent interactions to accommodate the less polar regions of your molecule can be prohibitive, resulting in limited solubility.

The key is to select a solvent that balances the polarity of the entire molecule.

FAQ 2: What are the best initial solvents to screen for dissolving this compound?

Answer: Based on its moderately polar structure, polar aprotic solvents are an excellent starting point. We recommend screening a range of solvents to find the optimal system for your desired concentration.

Table 1: Recommended Organic Solvents for Initial Screening (Note: Solubility values are qualitative estimates based on chemical principles for illustrative purposes.)

SolventTypePolarity IndexBoiling Point (°C)Expected SolubilityRationale & Comments
Dichloromethane (DCM)Halogenated3.139.6HighExcellent starting choice. Its polarity is well-suited for the compound's mixed characteristics. Volatile.
AcetoneKetone5.156.0HighA strong polar aprotic solvent that effectively solvates carbonyl groups. Miscible with many other solvents.
Ethyl Acetate (EtOAc)Ester4.477.1High"Like dissolves like" principle is strong here, as both are esters. A good, less toxic alternative to DCM.
Acetonitrile (ACN)Nitrile5.881.6Moderate to HighA polar aprotic solvent commonly used in chromatography. Good for achieving moderate concentrations.
Tetrahydrofuran (THF)Ether4.066.0Moderate to HighA versatile ether that can solvate a wide range of compounds. Can form peroxides.
Dimethylformamide (DMF)Amide6.4153.0Very HighA powerful, high-boiling polar aprotic solvent. Use when other solvents fail to achieve high concentrations.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2189.0Very HighAn exceptionally strong polar aprotic solvent. Ideal for preparing high-concentration stock solutions.[4] Difficult to remove under vacuum.
Isopropanol (IPA)Alcohol3.982.6Low to ModerateA less polar alcohol than methanol. May offer better solubility due to its larger nonpolar alkyl group.
FAQ 3: I've found a moderately good solvent, but I need to dissolve more material. What are my options?

Answer: If you've reached the solubility limit in a single solvent system at room temperature, you can employ several techniques to enhance solubility further. The most common and effective methods are temperature adjustment and cosolvency.[5][6][7]

  • Temperature Increase: For most solids dissolving in a liquid, solubility increases with temperature.[8][9][10] The added thermal energy helps overcome the intermolecular forces in the solid crystal lattice and disrupts solvent-solvent interactions, allowing more solute to dissolve.[10][11]

  • Cosolvency: This is a powerful technique where you add a small amount of a miscible "cosolvent" to your primary solvent.[12][13] The cosolvent modifies the overall polarity of the solvent system to create a more favorable environment for the solute, often leading to a synergistic increase in solubility.[14][15][16]

The following workflow provides a systematic approach to tackling solubility challenges.

G cluster_0 cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: Solubility Enhancement cluster_3 start Start: Undissolved Compound screen Screen Solvents (See Table 1) start->screen check1 Is Solubility Adequate? screen->check1 heat Gently Heat Solution (Monitor Stability) check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is Solubility Adequate? heat->check2 cosolvent Use Cosolvency Technique (See Protocol 2) check2->cosolvent No check2->success Yes check3 Is Solubility Adequate? cosolvent->check3 check3->success Yes fail Re-evaluate Project Needs (Consider alternative compound or formulation) check3->fail No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable primary solvent.

  • Preparation: Aliquot 5-10 mg of this compound into several appropriately sized vials (e.g., 4 mL glass vials).

  • Solvent Addition: To each vial, add a different solvent from Table 1. Start by adding a small, measured volume (e.g., 0.5 mL) to each.

  • Initial Observation: Cap the vials and vortex for 30 seconds at room temperature. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing for 30 seconds after each addition, until the solid dissolves or a maximum practical volume is reached.

  • Quantification: Record the total volume of solvent required to dissolve the solid for each successful system. This allows you to rank the solvents by their dissolving power (lower volume = better solvent).

  • Selection: Choose the most effective and practical solvent for your experimental needs (considering factors like boiling point, toxicity, and compatibility with subsequent steps).

Protocol 2: Enhancing Solubility with Cosolvency

Use this protocol when a single solvent provides insufficient solubility. This example uses Dichloromethane (DCM) as the primary solvent and Acetone as the cosolvent.

  • Baseline Measurement: Determine the saturation point of your compound in the primary solvent (DCM) at room temperature using Protocol 1. For example, let's say 10 mg dissolves in 1.0 mL of DCM.

  • Prepare Slurry: In a new vial, create a slurry by adding more compound than will dissolve (e.g., 15 mg) to the same volume of DCM (1.0 mL). You should see undissolved solid.

  • Titrate with Cosolvent: Begin adding the cosolvent (Acetone) dropwise (approx. 20-50 µL increments) to the slurry.

  • Mix and Observe: After each addition, cap the vial and vortex for 30-60 seconds. Observe any changes in the amount of undissolved solid.

  • Endpoint: Continue adding the cosolvent until all the solid has just dissolved. Record the total volume of cosolvent added.

  • Optimization: The resulting ratio (e.g., 1.0 mL DCM : 0.2 mL Acetone, or a 5:1 v/v mixture) is an effective solvent system for achieving the higher concentration.

G cluster_0 The Problem cluster_1 The Solution: Cosolvency solute Solute (this compound) insoluble Poor Solubility solute->insoluble soluble Enhanced Solubility solute->soluble solvent Primary Solvent (e.g., DCM) solvent->insoluble cosolvent Add Cosolvent (e.g., Acetone) insoluble->cosolvent Introduce small amount mixed_solvent Modified Solvent System (DCM + Acetone) cosolvent->mixed_solvent mixed_solvent->soluble

Caption: The mechanism of cosolvency.

Protocol 3: Improving Dissolution Rate with Heat and Sonication

This protocol is useful when the compound dissolves slowly or when preparing solutions near the saturation limit.

  • Combine Components: Add the solid and the chosen solvent (or cosolvent system) to a vial.

  • Gentle Heating: Place the vial in a heating block or a warm water bath. Set the temperature to a moderate level (e.g., 40-50°C), well below the solvent's boiling point. Caution: Never heat flammable organic solvents with an open flame. Always ensure proper ventilation.

  • Agitation: While heating, stir the solution using a magnetic stir bar or periodically vortex the vial to ensure efficient mixing.

  • Sonication (Optional): For very stubborn solids, place the vial in an ultrasonic bath for short intervals (2-5 minutes). The high-frequency sound waves create cavitation, which helps to break apart solid agglomerates and accelerate dissolution.

  • Cooling: Once the solid is fully dissolved, remove the vial from the heat/sonicator and allow it to cool slowly to room temperature.

  • Observe for Precipitation: Monitor the solution as it cools. If the compound was dissolved beyond its room temperature saturation point (creating a supersaturated solution), it may precipitate out. If it remains in solution, you have successfully prepared a stable, concentrated solution.

By systematically applying these principles and protocols, you can overcome the majority of solubility challenges associated with this compound and ensure reliable, reproducible results in your research.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Mitchell, J. H., & Black, D. S. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

  • Al-Rawithi, S. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [Link]

  • Madhavi. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Doke, V. V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600. Retrieved from [Link]

  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent? Retrieved from [Link]

  • Hajare, A. A., Dhole, S. N., & Dharangutikar, S. V. (2024). Method Development and Validation for Candesartan Cilexetil by Enhancing its Solubility using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 86(2), 660-666. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(4), 435. Retrieved from [Link]

Sources

Common impurities in commercial Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-5-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial batches of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) about Impurities

Q1: I've purchased a commercial batch of this compound with a stated purity of 97%. What are the likely identities of the remaining 3%?

A1: The impurity profile of a commercial batch of this compound is intrinsically linked to its synthetic route. While a specific Certificate of Analysis for your batch is the most accurate source of information, we can anticipate common impurities based on prevalent manufacturing processes. These can be categorized as follows:

  • Process-Related Impurities: These are the most common and arise directly from the chemical synthesis.

    • Unreacted Starting Materials: Depending on the synthetic pathway, you may find traces of precursors such as 2-fluoro-5-formylbenzoic acid (from incomplete esterification) or 2-fluoro-5-methylbenzoate (if the formyl group is introduced via oxidation).

    • Intermediates: If the synthesis involves a nitrile intermediate, you might encounter trace amounts of 2-fluoro-5-cyanobenzoate.

    • Byproducts: Side reactions can lead to the formation of isomers or related compounds. A potential byproduct is the over-oxidation of the aldehyde to a carboxylic acid, resulting in methyl 2-fluoro-5-(carboxy)benzoate.

  • Residual Solvents and Reagents: Though typically removed during workup and purification, small amounts of solvents (e.g., toluene, ethyl acetate, methanol) and reagents (e.g., acidic or basic catalysts) may remain.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, especially if not stored properly.

    • Oxidation Product: The most common degradation product is 2-fluoro-5-(methoxycarbonyl)benzoic acid, formed by the oxidation of the formyl group to a carboxylic acid.[1]

    • Hydrolysis Product: Exposure to moisture can lead to the hydrolysis of the methyl ester, yielding 2-fluoro-5-formylbenzoic acid.

Q2: My reaction is sensitive to acidic impurities. Could my batch of this compound contain acidic components?

A2: Yes, it is quite possible. The most likely acidic impurities are 2-fluoro-5-formylbenzoic acid (from incomplete esterification or hydrolysis) and 2-fluoro-5-(methoxycarbonyl)benzoic acid (from oxidation of the aldehyde).[1] The presence of these acidic impurities can be particularly problematic in reactions that are base-sensitive or require precise pH control. We recommend performing a simple aqueous wash of a solution of the compound in an organic solvent to remove any trace acidic impurities if your application is highly sensitive.

Q3: How can I tell if my this compound has degraded over time?

A3: The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[1] Visually, you might not see a significant change in the appearance of the solid material. The most reliable way to assess degradation is through analytical techniques. A simple Thin Layer Chromatography (TLC) analysis comparing your stored material to a fresh sample or a reference standard can often reveal the presence of new, more polar spots corresponding to the carboxylic acid impurity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended methods.[1][2] An increase in the area of the peak corresponding to 2-fluoro-5-(methoxycarbonyl)benzoic acid over time is a clear indicator of degradation.

Troubleshooting Guide: Purity and Experimental Issues

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

If you are experiencing inconsistent yields or observing unexpected byproducts in your reaction, it is crucial to assess the purity of your starting material.

Troubleshooting Workflow:

A Inconsistent Reaction Outcome B Assess Purity of this compound A->B C Perform TLC Analysis B->C E Multiple Spots on TLC? C->E D Run HPLC or GC-MS Analysis F Unexpected Peaks in HPLC/GC? D->F E->D Yes J Problem Resolved E->J No, single spot (Consider other reaction parameters) G Identify Impurities F->G Yes F->J No (Consider other reaction parameters) H Purify Starting Material G->H I Modify Reaction Conditions G->I H->J I->J

Caption: Troubleshooting workflow for inconsistent reactions.

Step-by-Step Protocol for Purity Analysis (HPLC):

A reversed-phase HPLC method is well-suited for the analysis of this compound and its potential non-volatile impurities.[2]

  • Sample Preparation:

    • Prepare a stock solution of your this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Starting Point):

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a gradient to effectively separate compounds with a range of polarities (e.g., 30-90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The peak with the largest area should correspond to your product.

    • The presence of other significant peaks indicates impurities. The relative retention times can give clues to their identity (e.g., more polar impurities like the corresponding carboxylic acid will elute earlier).

Issue 2: Presence of Suspected Impurities Affecting Downstream Processes

If you have identified impurities that are interfering with your subsequent reactions or biological assays, purification of the starting material is necessary.

Purification Workflow:

A Impurity Detected B Choose Purification Method A->B C Recrystallization B->C For crystalline solids D Column Chromatography B->D For complex mixtures or oily products E Assess Purity of Purified Material C->E D->E F Proceed with Experiment E->F Purity Acceptable G Impurity Still Present E->G Purity Not Acceptable G->B Try alternative method

Sources

Technical Support Center: Purification of Methyl 2-fluoro-5-formylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-fluoro-5-formylbenzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization of this specific fluorinated benzaldehyde derivative. Our approach is grounded in established chemical principles and practical, field-proven techniques to ensure you can achieve the desired purity and yield.

Introduction to Recrystallization of this compound

This compound is a solid compound with the chemical formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol .[1][2] Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.

Core Principles of Solvent Selection

The success of any recrystallization heavily depends on the appropriate choice of solvent. For this compound, a moderately polar compound, the ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound when hot.

  • Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution.

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Due to the presence of a methyl ester, a formyl group, and a fluorine atom, a range of solvents with varying polarities should be considered. A systematic approach to solvent screening is highly recommended.

Data Presentation: Solvent Screening Recommendations

While specific solubility data for this compound is not widely published, the following table provides a starting point for solvent screening based on the general properties of similar aromatic esters and aldehydes. It is imperative to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Solvent SystemPredicted Solubility Profile for this compoundRationale & Notes
Single Solvents
IsopropanolPotentially a good candidate. Expected to have high solubility when hot and lower solubility when cold.A common choice for moderately polar compounds.
EthanolMay be too soluble even at low temperatures, leading to poor recovery.Higher polarity may lead to high solubility.
Ethyl AcetateGood dissolving power, but may require a co-solvent to reduce solubility upon cooling.Often used in combination with a non-polar solvent.
TolueneMay be a suitable solvent, especially for removing non-polar impurities.Aromatic nature can favor dissolution of the benzene ring.
Heptane/HexaneLikely to have low solubility even at elevated temperatures.Can be a good "anti-solvent" in a mixed solvent system.
Mixed Solvents
Ethanol/WaterA promising combination. Ethanol provides solvating power, while water acts as an anti-solvent.The ratio needs to be carefully optimized to avoid premature precipitation.
Ethyl Acetate/HeptaneA classic choice for compounds of intermediate polarity.[3]Ethyl acetate dissolves the compound, and heptane induces crystallization.
Toluene/HeptaneUseful if the compound is highly soluble in hot toluene.Heptane reduces the solubility upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The exact solvent and volumes should be determined through preliminary small-scale experiments.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of ~20-30 mg of the crude product in 0.5 mL of various solvents at room temperature and with gentle heating. Identify a suitable single solvent or a miscible solvent pair. For a mixed solvent system, dissolve the compound in the "good" solvent and titrate with the "poor" solvent at an elevated temperature until turbidity is observed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper). Filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_output Output Crude Crude Product Solvent_Screen Solvent Screening Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize Cool Slow Cooling & Crystallization Dissolve->Cool If no decolorization Hot_Filter Hot Filtration (If Decolorized) Decolorize->Hot_Filter Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor (Contains Impurities) Isolate->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent - Incorrect solvent choice (compound is insoluble).- Insufficient solvent.- Select a more polar solvent or a suitable solvent mixture.- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the temperature of the solution before cooling, and add a small amount of a solvent in which the oil is soluble.- Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.- Try a different solvent with a lower boiling point.
No crystals form upon cooling - Too much solvent was used, and the solution is not supersaturated.[3]- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then attempt to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[3]- Add a seed crystal of the pure compound if available.- If using a mixed solvent system, add a small amount of the "poor" solvent.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for crystallization and cool the flask in an ice bath before filtration.
Crystals are colored - Colored impurities are co-precipitating with the product.- Use activated charcoal to decolorize the solution before crystallization.- A second recrystallization may be necessary.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Colored_Crystals Colored Crystals? Start->Colored_Crystals Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Change_Solvent Change Solvent (Lower Boiling Point) Oiling_Out->Change_Solvent Add_Good_Solvent Add More 'Good' Solvent Oiling_Out->Add_Good_Solvent Evaporate_Solvent Evaporate Some Solvent No_Crystals->Evaporate_Solvent Scratch_Flask Scratch Inner Wall of Flask No_Crystals->Scratch_Flask Seed_Crystal Add a Seed Crystal No_Crystals->Seed_Crystal Add_Anti_Solvent Add 'Poor' Solvent (if applicable) No_Crystals->Add_Anti_Solvent Check_Mother_Liquor Concentrate Mother Liquor for Second Crop Low_Yield->Check_Mother_Liquor Preheat_Apparatus Preheat Filtration Apparatus Low_Yield->Preheat_Apparatus Ensure_Cooling Ensure Complete Cooling (Ice Bath) Low_Yield->Ensure_Cooling Use_Charcoal Use Activated Charcoal Colored_Crystals->Use_Charcoal Re_Recrystallize Perform a Second Recrystallization Colored_Crystals->Re_Recrystallize

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A1: While some databases list the physical form as a solid, a specific melting point is not consistently reported.[4] It is crucial to measure the melting point of your recrystallized product and use it as a benchmark for purity. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Q2: How do I choose between a single solvent and a mixed solvent system? A2: A single solvent is ideal if you can find one that dissolves your compound well when hot but poorly when cold. A mixed solvent system is used when no single solvent has these desired properties. For instance, if your compound is very soluble in one solvent (the "good" solvent) and insoluble in another (the "poor" or "anti-solvent"), a mixture of the two can be used, provided they are miscible. A common example for a compound like this would be ethyl acetate (good solvent) and hexane or heptane (poor solvent).[3]

Q3: My compound seems to be sensitive to heat. Are there alternative recrystallization methods? A3: If your compound is heat-sensitive, you can explore vapor diffusion or slow evaporation techniques at room temperature. In vapor diffusion, a solution of your compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent." The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

Q4: What safety precautions should I take when working with this compound and organic solvents? A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of the organic solvents used and keep them away from ignition sources.

Q5: Can I reuse the mother liquor? A5: The mother liquor contains dissolved product and impurities. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, this second crop may be less pure than the first and may require a separate recrystallization.

References

  • Benchchem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Benchchem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,165803-94-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Dalton Research Molecules. (n.d.). This compound | CAS 165803-94-1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
  • ProQuest. (n.d.). Synthesis Involving Fluoroaromatic Benzaldehydes.
  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 2-fluoro-5-formylbenzoate via column chromatography. It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during this specific separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel column chromatography?

When purifying aromatic aldehydes like this compound, two main challenges arise. Firstly, aldehydes are susceptible to oxidation, which can convert your target compound into the corresponding carboxylic acid (2-fluoro-5-formylbenzoic acid) on the silica column. Secondly, the polarity of the molecule, influenced by the methyl ester, formyl, and fluoro groups, requires a carefully selected mobile phase to achieve adequate separation from impurities.

Q2: What is the recommended stationary phase for this purification?

For most applications involving this compound, silica gel (230-400 mesh) is the standard and recommended stationary phase.[1] It offers a good balance of resolving power and cost-effectiveness. However, if you observe compound degradation (see Troubleshooting Q1), alternative stationary phases like alumina (basic or neutral) might be considered.[2]

Q3: How do I determine the optimal mobile phase (eluent)?

The key to a successful column separation is selecting the right solvent system, which is best determined using Thin Layer Chromatography (TLC).[3][4]

Experimental Protocol: TLC for Solvent System Selection

  • Prepare a stock solution of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Good starting points for a compound of this polarity are mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).

  • Visualize the plates under UV light.

  • The ideal solvent system is one where the spot corresponding to this compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[4][5] This Rf value generally provides the best separation on a flash chromatography column.[6]

Solvent System Trial Polarity Observation on TLC Recommendation
100% HexaneVery LowCompound remains at the baseline (Rf ≈ 0).Increase polarity.
9:1 Hexane:Ethyl AcetateLowCompound has a low Rf (e.g., 0.1).Increase polarity.
7:3 Hexane:Ethyl Acetate Moderate Compound has an Rf of ~0.3. Optimal for column.
1:1 Hexane:Ethyl AcetateHighCompound has a high Rf (e.g., 0.7).Decrease polarity.
Q4: How much silica gel should I use and what are the column dimensions?

The amount of silica gel depends on the mass of the crude material and the difficulty of the separation. A general rule of thumb for flash chromatography is a silica-to-sample mass ratio of 20:1 to 100:1 . For a routine purification, a 40:1 or 50:1 ratio is often sufficient. The column diameter should be chosen based on the amount of silica gel.

Sample Mass Silica Gel Mass (approx. 40:1) Column Diameter
50 - 300 mg2 - 12 g20 mm
300 mg - 1 g12 - 40 g25 mm
1 g - 5 g40 - 200 g50 mm

This table is adapted from established laboratory protocols.[7]

Q5: What is the difference between "wet" and "dry" loading of the sample?
  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and then carefully pipetted onto the top of the column.[8] This is the most common method.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column.[9] Dry loading is preferred when the sample is not very soluble in the mobile phase or to achieve a very narrow application band for difficult separations.

Troubleshooting Guide

G cluster_poor_sep Poor Separation / Co-elution cluster_no_product No Product Eluting cluster_low_yield Low Yield start Problem Identified p1 Are spots overlapping on TLC? start->p1 Separation Issue p2 Is the eluent polarity too low? start->p2 Elution Issue p3 Is the product 'tailing' or eluting over many fractions? start->p3 Yield Issue p1_yes Optimize TLC solvent system. Aim for ΔRf ≥ 0.2 p1->p1_yes Yes p1_no Is the column overloaded? p1->p1_no No p1_no_yes Reduce sample load. Increase silica-to-sample ratio. p1_no->p1_no_yes Yes p1_no_no Was the sample applied in a wide band? p1_no->p1_no_no No p1_no_no_yes Use less solvent for wet loading or switch to dry loading. p1_no_no->p1_no_no_yes Yes p2_yes Gradually increase the polarity of the mobile phase (gradient elution). p2->p2_yes Yes p2_no Has the compound decomposed on the silica? p2->p2_no No p2_no_yes Test compound stability on a TLC plate with a spot of silica. Consider using alumina or deactivated silica. p2_no->p2_no_yes Yes p3_yes Increase eluent polarity once the main spot starts to elute. p3->p3_yes Yes p3_no Did the product streak on the TLC? p3->p3_no No p3_no_yes Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic ones) to the eluent. p3_no->p3_no_yes Yes

Troubleshooting Q1: My product seems to be degrading on the column. What should I do?

Plausible Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel.[10] This can lead to decomposition or side reactions.

Solution:

  • Confirm Instability: Spot your compound on a TLC plate and let it sit for an hour before developing. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.

  • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Switch to Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica. You will need to re-optimize your solvent system on an alumina TLC plate.

Troubleshooting Q2: My compound is eluting with a very close-running impurity. How can I improve the separation?

Plausible Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.

Solution:

  • Fine-tune the Eluent: A small change in solvent polarity can have a large impact. If you are using a 7:3 hexane:ethyl acetate mixture, try 8:2 or 9:1 to see if the resolution improves.

  • Change Solvent System: Instead of a hexane/ethyl acetate system, try a different solvent combination with different chemical properties, such as dichloromethane/petroleum ether or toluene/ethyl acetate. Sometimes, changing one of the solvents can dramatically alter the selectivity.

  • Optimize Column Parameters: Ensure you have a well-packed column without any cracks or channels. Use a finer mesh silica gel (e.g., 400-632 mesh) for more challenging separations, though this will result in slower flow rates.

Troubleshooting Q3: The column is running very slowly.

Plausible Cause: The column may be packed too tightly, or the silica gel mesh size is too fine for the applied pressure.

Solution:

  • Check for Blockages: Ensure the cotton or frit at the bottom of the column is not clogged.

  • Packing Technique: When preparing the column, allow the silica to settle gently from a slurry rather than tamping it down excessively.

  • Apply Pressure (Flash Chromatography): If you are running a gravity column, switch to flash chromatography by applying gentle pressure to the top of the column using a pump or an inert gas source.[6][11] This is the standard method for efficient purification.

References

  • Chrom Tech. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Chrom Tech. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Harris, E. B. J. (2014, September 29). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • Zakarian Group, UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Mastelf. (2024, December 13). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. [Link]

  • Scribd. (n.d.). Quick Guide to Flash Column Chromatography. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]

  • MIT OpenCourseWare. (n.d.). MIT Digital Lab Techniques Manual: Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Chromtech. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. [Link]

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Technical Support Center: Formylation of Methyl 2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the formylation of methyl 2-fluorobenzoate. This substrate presents unique challenges due to the electronic and steric properties of its substituents. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of methyl 2-fluorobenzoate is resulting in very low yield or returning only starting material. Why is this happening?

A1: The primary cause is the electronically deactivated nature of your substrate.

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that relies on the nucleophilicity of the aromatic ring to attack the Vilsmeier reagent (a chloroiminium ion).[1] It is most effective with electron-rich aromatic compounds.

Your substrate, methyl 2-fluorobenzoate, contains two powerful electron-withdrawing groups (EWGs):

  • Fluorine (-F): While technically an ortho-, para- director due to resonance, its strong inductive effect is deactivating.

  • Methyl Ester (-COOCH₃): This is a strong deactivating, meta-directing group.

The combined effect of these two groups significantly reduces the electron density of the aromatic ring, making it a poor nucleophile and rendering the Vilsmeier-Haack reaction sluggish and inefficient under standard conditions.[2] Pushing the reaction with higher temperatures or longer reaction times often leads to decomposition rather than the desired product.

Recommendation: For deactivated systems like this, alternative strategies are strongly recommended. The most robust method is directed ortho-metalation (DoM), which circumvents the need for a highly nucleophilic arene.

Q2: I am attempting a directed ortho-lithiation (DoM) followed by quenching with a formylating agent, but my results are poor. What are the common failure points?

A2: Success in DoM hinges on precise control over the base, temperature, and electrophilic quench. This is the preferred method for achieving regioselective formylation on this substrate.

The fluorine and ester groups are both known Directed Metalation Groups (DMGs) that can guide a strong base to deprotonate the C6 position.[3] However, several side reactions can compete with this desired pathway.

Common Issues & Solutions:

  • Incomplete Lithiation: The acidity of the C6 proton is increased by the adjacent fluorine, but strong, sterically hindered bases are still required.

    • Solution: Use lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) in an anhydrous ether solvent like THF at -78 °C. Ensure the base is freshly titrated and added slowly to the substrate solution.[4]

  • Nucleophilic Attack on the Ester: Organolithium reagents (n-BuLi, s-BuLi) are not just bases; they are also potent nucleophiles. If the temperature is not kept sufficiently low, the organolithium can add to the ester carbonyl. This leads to the formation of a ketone after workup (from the addition of two equivalents of the organolithium) or other complex byproducts.

    • Solution: Maintain a strict temperature of -78 °C throughout the lithiation and quenching steps. LDA is often preferred over BuLi variants as its steric bulk minimizes nucleophilic addition to the ester.

  • Incorrect Formylating Agent/Quench: The choice and handling of the formylating agent are critical.

    • Solution: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective electrophile for quenching the aryllithium intermediate. It must be rigorously dried, as any trace moisture will quench the aryllithium, returning the starting material. Add the DMF slowly at -78 °C and allow the reaction to warm only after the quench is complete.

The following diagram illustrates the desired DoM pathway versus the competing nucleophilic attack on the ester.

G cluster_0 Reaction Pathways for Lithiated Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction SM Methyl 2-fluorobenzoate Base LDA or s-BuLi THF, -78 °C SM->Base Deprotonation Intermediate C6-Lithiated Intermediate Base->Intermediate Quench_DMF 1. DMF (anhydrous) 2. Aqueous Workup Intermediate->Quench_DMF Formylation Attack Nucleophilic Attack on Ester Carbonyl (if T > -78 °C) Intermediate->Attack Product Methyl 2-fluoro-6-formylbenzoate (Desired Product) Quench_DMF->Product Side_Product Ketone/Alcohol Byproducts Attack->Side_Product

Caption: Desired DoM pathway vs. ester side reaction.

Q3: My NMR analysis shows the presence of 2-fluoro-6-formylbenzoic acid. How can I prevent the hydrolysis of my methyl ester?

A3: Ester hydrolysis is a common side reaction during the reaction workup, especially under basic or acidic conditions. [5]

The workup for a DoM reaction typically involves quenching with an aqueous solution (e.g., saturated NH₄Cl or water) to neutralize any remaining base and hydrolyze the intermediate formed from the DMF quench. If this workup is not carefully controlled, it can lead to saponification of the methyl ester.

Preventative Measures:

  • Acidic Workup: Quench the reaction at low temperature by pouring it into a cold, dilute acid solution (e.g., 1M HCl). This ensures that the intermediate is hydrolyzed to the aldehyde while keeping the solution acidic, which prevents base-catalyzed saponification.

  • Buffered Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source to quench the reaction without being harsh enough to promote significant acid-catalyzed hydrolysis.

  • Temperature Control: Perform the entire workup and extraction process at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Avoid Basic Extraction: Do not wash the organic layer with basic solutions like sodium bicarbonate or sodium hydroxide during extraction, as this will rapidly saponify the ester.

The diagram below outlines the decision-making process for troubleshooting your experiment.

Troubleshooting_Workflow start Start: Poor Reaction Outcome q1 What is the main observation? start->q1 a1 Low/No Yield (Vilsmeier-Haack) q1->a1 a2 Complex Mixture (Ortho-Lithiation) q1->a2 a3 Carboxylic Acid Product q1->a3 sol1 Cause: Deactivated Ring. Solution: Switch to Directed Ortho-Metalation. a1->sol1 sol2 Check Base (LDA pref.), Temp (-78°C), and DMF (anhydrous). a2->sol2 sol3 Cause: Ester Hydrolysis. Solution: Use cold, dilute acidic/buffered workup. Avoid basic extraction. a3->sol3

Caption: Troubleshooting workflow for formylation issues.

Recommended Protocol & Data Summary

The following tables summarize key experimental parameters and troubleshooting advice.

Table 1: Comparison of Formylation Methods for Methyl 2-Fluorobenzoate

MethodReagentsSuitability for SubstrateCommon Side Products
Vilsmeier-Haack DMF, POCl₃PoorStarting material, decomposition products
Gattermann-Koch [6]CO, HCl, AlCl₃/CuClPoorStarting material, potential rearrangement
Directed ortho-Metalation LDA or s-BuLi, then DMFExcellentEster hydrolysis product, ketone from ester attack

Table 2: Troubleshooting Guide

SymptomProbable CauseRecommended Action
Only starting material recovered 1. Insufficiently strong/active base. 2. Wet reagents/solvents (especially DMF).1. Titrate organolithium base before use. 2. Rigorously dry all glassware, solvents, and reagents.
Formation of 2-fluoro-6-formylbenzoic acid Ester hydrolysis during aqueous workup.Use a cold, buffered (NH₄Cl) or dilute acid (1M HCl) workup. Avoid basic washes.
Complex mixture of unidentified byproducts 1. Reaction temperature rose above -78 °C. 2. Nucleophilic attack on the ester.1. Maintain strict temperature control. 2. Use a bulkier, less nucleophilic base like LDA.
Experimental Protocol: Optimized Directed ortho-Metalation

This protocol is a self-validating system. Successful execution relies on strict adherence to anhydrous and low-temperature conditions.

Materials:

  • Methyl 2-fluorobenzoate (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.05 eq), freshly titrated solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution (cold)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator. Assemble the reaction apparatus under a stream of dry argon or nitrogen.

  • LDA Preparation (in situ): To a flask containing anhydrous THF cooled to -78 °C (acetone/dry ice bath), add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve methyl 2-fluorobenzoate (1.0 eq) in a separate volume of anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the freshly prepared LDA solution. Stir the reaction mixture at -78 °C for 1-2 hours. Monitoring by TLC of quenched aliquots can be used to confirm consumption of starting material.

  • Formylation (Quench): Add anhydrous DMF (1.5-2.0 eq) dropwise to the reaction mixture at -78 °C. A color change is often observed. Stir for an additional 30-60 minutes at this temperature.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Pour the mixture into a beaker containing cold, saturated aqueous NH₄Cl solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield methyl 2-fluoro-6-formylbenzoate.

References

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • Roldan-Molina, E., et al. (2016). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 21(10), 1369. Available at: [Link]

  • Wikipedia. Formylation. Available at: [Link]

  • Vanwasshen, S., et al. (2014). Formylation of Amines. Molecules, 19(6), 7686-7703. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation. Available at: [Link]

  • Wikipedia. Gattermann reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ARC Journal of Chemical Science, 5(2), 1-6. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. Available at: [Link]

  • University of Wisconsin-Madison. Directed (ortho) Metallation. Available at: [Link]

  • Animation CheMistry. (2018, September 13). Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE. YouTube. Available at: [Link]

  • ResearchGate. (2016). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]

  • Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 323-325. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Available at: [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]

  • Kulkarni, R. D., & Patil, S. B. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 101-103. Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). Available at: [Link]

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Technical Support Center: Selective Oxidation of 2-Fluoro-5-formylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the selective oxidation of the formyl group in 2-fluoro-5-formylbenzoic acid and its derivatives. Our goal is to equip you with the knowledge to navigate the challenges of this specific transformation and prevent the over-oxidation that can lead to undesired side products.

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is designed to address the immediate challenges you might be facing at the bench.

Q1: My reaction is consuming all the starting material, but I'm not isolating the expected 2-fluoro-5-carboxybenzoic acid. Instead, I'm seeing a significant amount of a lower molecular weight byproduct. What is happening?

A1: This is a classic sign of over-oxidation followed by decarboxylation. The electron-withdrawing effects of both the fluorine and the newly formed carboxylic acid group can make the aromatic ring susceptible to nucleophilic attack and subsequent loss of CO2, particularly under harsh oxidative conditions or elevated temperatures.[1][2][3]

  • Likely Cause: The oxidizing agent is too strong, or the reaction temperature is too high, leading to the formation of a phenol derivative after decarboxylation.[2][4][5]

  • Troubleshooting Steps:

    • Switch to a Milder Oxidant: If you are using strong oxidants like potassium permanganate or chromic acid, switch to a more selective and milder reagent. The Pinnick oxidation, which uses sodium chlorite (NaClO2) under mildly acidic conditions, is highly recommended for this transformation due to its tolerance of various functional groups.[6][7][8]

    • Temperature Control: Ensure your reaction is maintained at a low temperature, typically between 0 °C and room temperature. Exothermic reactions should be cooled in an ice bath.[9]

    • pH Control: Maintain a weakly acidic pH (around 4-5). This can be achieved using a phosphate buffer (e.g., NaH2PO4).[6][8]

Q2: I'm performing a Pinnick oxidation, but my yields are inconsistent, and I'm observing multiple spots on my TLC plate.

A2: Inconsistent yields and multiple byproducts during a Pinnick oxidation often point to issues with side reactions caused by the hypochlorous acid (HOCl) byproduct.[6][8]

  • Likely Cause: The HOCl generated during the reaction can react with your starting material, product, or the sodium chlorite reagent itself, leading to a complex reaction mixture.[6][8]

  • Troubleshooting Steps:

    • Incorporate a Scavenger: The most effective way to mitigate the effects of HOCl is to use a scavenger. Common and effective scavengers include 2-methyl-2-butene or hydrogen peroxide (H2O2).[6][7] Hydrogen peroxide is particularly useful as its byproducts (water and oxygen) do not interfere with the reaction.[6][10]

    • Reagent Purity: Ensure the sodium chlorite you are using is of high purity. Technical grade sodium chlorite can contain impurities that lead to side reactions.

    • Solvent System: The choice of solvent can influence the reaction. A common solvent system is a mixture of tert-butanol and water.[7] For substrates with poor solubility, using a co-solvent like acetonitrile or THF might be beneficial.[9]

Q3: I'm concerned about the existing carboxylic acid group reacting. Should I protect it before the oxidation?

A3: While the carboxylic acid is generally stable under many oxidative conditions, protection might be necessary if you are using particularly harsh reagents or if the molecule is prone to other side reactions.

  • When to Consider Protection:

    • If you are forced to use a less selective oxidizing agent.

    • If your molecule has other sensitive functional groups that might be affected by the reaction conditions required for oxidation.

  • Protecting Group Strategy:

    • Esters: Converting the carboxylic acid to a methyl or ethyl ester is a common strategy.[11] These can be removed by hydrolysis under basic or acidic conditions after the oxidation.[11][12]

    • Silyl Esters: For milder deprotection conditions, silyl esters can be employed and are typically removed with fluoride sources.[12]

    • Orthogonality: Choose a protecting group that can be removed under conditions that won't affect other parts of your molecule.[13][14]

Part 2: In-Depth Protocol - The Pinnick Oxidation

This section provides a detailed, step-by-step protocol for the selective oxidation of 2-fluoro-5-formylbenzoic acid derivatives using the Pinnick oxidation.

Experimental Protocol: Pinnick Oxidation
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-fluoro-5-formylbenzoic acid derivative (1.0 equiv) in a mixture of tert-butanol and water (a common ratio is 3:2 or 4:1).

    • Add sodium dihydrogen phosphate (NaH2PO4, ~2.0 equiv) to buffer the solution.[7]

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add the scavenger, 2-methyl-2-butene (~7.0 equiv) or hydrogen peroxide (35% solution, ~3.0 equiv), to the cooled solution.[6][7]

    • Slowly add an aqueous solution of sodium chlorite (NaClO2, ~2.0 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) until a KI-starch paper test is negative (indicating no remaining oxidant).

    • Acidify the aqueous layer to a pH of ~2-3 with dilute HCl.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Reagent Function Typical Equivalents
Sodium Chlorite (NaClO2)Oxidizing Agent1.5 - 2.0
Sodium Dihydrogen Phosphate (NaH2PO4)Buffer2.0
2-Methyl-2-butene or H2O2HOCl Scavenger3.0 - 7.0
tert-Butanol/WaterSolvent System-

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the formyl group in 2-fluoro-5-formylbenzoic acid particularly susceptible to oxidation?

A1: The formyl group (an aldehyde) is inherently more susceptible to oxidation than a carboxylic acid. In this specific molecule, the electron-withdrawing nature of the fluorine atom and the existing carboxylic acid group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophilic attack by the oxidizing agent.[15]

Q2: Are there any alternative "green" oxidation methods I could consider?

A2: Yes, there are several more environmentally friendly approaches being developed. Some notable examples include:

  • Aerobic Oxidation: Using oxygen from the air as the terminal oxidant, often with a catalyst like N-hydroxyphthalimide (NHPI), avoids the use of stoichiometric hazardous oxidants.[16]

  • Oxone: This potassium salt is a versatile and relatively benign oxidant that can be used for aldehyde to carboxylic acid conversions.[16]

  • Catalytic Hydrogen Peroxide: Using hydrogen peroxide with a catalyst, such as methyltrioxorhenium (MTO), is another green option as the only byproduct is water.[16]

Q3: What is the mechanism of the Pinnick oxidation?

A3: The active oxidant in the Pinnick oxidation is chlorous acid (HClO2), which is formed in situ from sodium chlorite under weakly acidic conditions.[6][8][9] The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[9][17]

Pinnick_Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Scavenging NaClO2 Sodium Chlorite (NaClO2) HClO2 Chlorous Acid (HClO2) NaClO2->HClO2 + H+ NaH2PO4 Buffer (NaH2PO4) Aldehyde Aldehyde (R-CHO) Intermediate Intermediate Aldehyde->Intermediate + HClO2 Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate->Carboxylic_Acid HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Byproducts Inert Byproducts HOCl->Byproducts + Scavenger Scavenger Scavenger (e.g., H2O2)

Caption: The mechanism of the Pinnick oxidation.

Part 4: Visualizing the Problem - The Over-oxidation Pathway

The following diagram illustrates the desired reaction pathway versus the undesired over-oxidation and decarboxylation pathway.

Overoxidation_Pathway Start 2-Fluoro-5-formylbenzoic Acid Desired 2-Fluoro-5-carboxybenzoic Acid (Desired Product) Start->Desired Mild Oxidation (e.g., Pinnick) Undesired Decarboxylation & Further Reaction (Undesired Pathway) Start->Undesired Harsh Oxidation / High Temp Phenol Fluorinated Phenol Derivative Undesired->Phenol - CO2

Caption: Desired vs. undesired oxidation pathways.

By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions to achieve a high yield of the desired 2-fluoro-5-carboxybenzoic acid derivative while minimizing the formation of byproducts.

References

  • Pinnick oxidation - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5993-6002. [Link]

  • Pinnick Oxidation: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023, November 30). Retrieved January 9, 2026, from [Link]

  • Pinnick oxidation | . (2023, March 23). Retrieved January 9, 2026, from [Link]

  • Pouliquen, B., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(4), 655-662. [Link]

  • 11.3 Protecting groups - Organic Chemistry II - Fiveable. (n.d.). Retrieved January 9, 2026, from [Link]

  • Li, Y., et al. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 793. [Link]

  • Carboxyl Protecting Groups Stability - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 9, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 9, 2026, from [Link]

  • Perlmutter, P., et al. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(7), 673-681. [Link]

  • Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents. (n.d.).
  • Study summary for the Pinnick oxidation. EDG and EWG are... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. (n.d.). Retrieved January 9, 2026, from [Link]

  • Wang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). Retrieved January 9, 2026, from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). Retrieved January 9, 2026, from [Link]

  • Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride:Competition with the Cannizzaro Reaction - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). Retrieved January 9, 2026, from [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Chemists' Guide: Aldehyde Oxidation | PDF - Scribd. (n.d.). Retrieved January 9, 2026, from [Link]

  • (2-Fluoro-5-formylphenyl)boronic acid - ChemBK. (n.d.). Retrieved January 9, 2026, from [Link]

  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids | Organic Letters - ACS Publications. (2011, December 8). Retrieved January 9, 2026, from [Link]

  • Selective Oxidation of Alcohols to Carbonyl Compounds and Carboxylic Acids with Platinum Group Metal Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

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  • 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • 2-Carboxybenzaldehyde - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

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Technical Support Center: Navigating the NMR Spectra of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for identifying impurities in the NMR spectra of Methyl 2-fluoro-5-formylbenzoate. This resource is tailored for researchers, scientists, and drug development professionals who rely on precise analytical data for their work. Here, we will delve into the common impurities encountered during the synthesis and handling of this compound, providing you with the expertise to confidently interpret your NMR data.

Understanding the NMR Landscape of this compound

This compound is a key building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an aldehyde, a methyl ester, and a fluorine substituent on an aromatic ring, makes it a versatile synthon. However, this reactivity also presents challenges in maintaining its purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for assessing the purity of this compound. A thorough understanding of its expected NMR spectrum is paramount for identifying any unwanted signals.

Expected ¹H and ¹³C NMR Chemical Shifts

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on the analysis of structurally similar compounds. The table below provides the estimated chemical shifts for the pure compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aldehyde (-CHO)~9.9 - 10.1 (singlet)~190 - 192Highly deshielded proton and carbon.
Aromatic (H-6)~8.2 - 8.4 (doublet)~135 - 137Ortho to the formyl group.
Aromatic (H-4)~8.1 - 8.3 (multiplet)~132 - 134Coupled to both H-3 and the fluorine atom.
Aromatic (H-3)~7.4 - 7.6 (doublet of doublets)~118 - 120 (doublet, ¹JCF)Coupled to H-4 and the fluorine atom.
Methyl Ester (-OCH₃)~3.9 - 4.0 (singlet)~52 - 53
Ester Carbonyl (-COO-)-~164 - 166
Aromatic (C-1)-~125 - 127Carbon attached to the ester group.
Aromatic (C-2)-~160 - 163 (doublet, ¹JCF)Carbon attached to the fluorine atom.
Aromatic (C-5)-~138 - 140Carbon attached to the formyl group.

Troubleshooting Guide: Identifying Common Impurities

The following section addresses specific impurities you may encounter in your NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet above 10 ppm in my ¹H NMR spectrum. What is it?

A broad singlet appearing significantly downfield (typically >10 ppm) is characteristic of a carboxylic acid proton. This indicates the presence of 2-fluoro-5-formylbenzoic acid , the unreacted starting material or a product of ester hydrolysis.

  • Causality: Incomplete esterification or exposure of the methyl ester to moisture, especially under acidic or basic conditions, can lead to hydrolysis back to the carboxylic acid.

  • Confirmation: To confirm the presence of a carboxylic acid, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear or significantly diminish.

Q2: My spectrum shows a singlet around 2.1 ppm. What could this be?

A singlet around 2.1 ppm in a CDCl₃ spectrum is often indicative of acetic acid .

  • Causality: Acetic acid can be a residual impurity from certain synthetic procedures or a degradation product if acetyl-protected intermediates are used.

Q3: There's a peak around 8.0 ppm that doesn't match the expected pattern. What could it be?

While the aromatic region of this compound is complex, a distinct, unexpected peak could indicate the presence of a related aromatic impurity. One possibility is the starting material for the synthesis of the benzoic acid precursor, such as 3-bromo-4-fluorobenzaldehyde .

  • Causality: Incomplete conversion during the synthesis of 2-fluoro-5-formylbenzoic acid can lead to the carryover of this brominated starting material.

Q4: I observe extra signals in the aromatic region and the absence of the aldehyde proton peak. What happened?

The absence of the aldehyde proton peak (~10 ppm) and the appearance of new aromatic signals could suggest that the aldehyde group has undergone a reaction. A common transformation is the oxidation of the aldehyde to a carboxylic acid. If this occurs, you would have methyl 2-fluoro-5-carboxybenzoate .

  • Causality: Aldehydes are susceptible to air oxidation, which can be accelerated by light or the presence of catalytic impurities[1][2][3].

  • Confirmation: The newly formed carboxylic acid proton would appear as a broad singlet downfield (>10 ppm).

Q5: My spectrum is clean, but the integration of the methyl ester peak is low. Why?

If the spectrum is otherwise clean, a low integration for the methyl ester singlet could indicate the presence of a non-proton-containing impurity or an impurity whose protons are in a region that overlaps with the solvent peak. It could also suggest partial hydrolysis to the carboxylic acid, where the broad carboxylic acid peak may be difficult to integrate accurately.

Impurity Identification Workflow

The following diagram illustrates a systematic workflow for identifying impurities in your NMR spectrum.

impurity_identification_workflow start Acquire ¹H NMR Spectrum check_aldehyde Aldehyde proton present? (~10 ppm) start->check_aldehyde check_acid Broad peak > 10 ppm? check_aldehyde->check_acid Yes impurity_oxidation Impurity: Oxidized product (e.g., methyl 2-fluoro-5-carboxybenzoate) check_aldehyde->impurity_oxidation No check_ester Methyl ester singlet present? (~3.9 ppm) check_acid->check_ester No d2o_shake Perform D₂O shake check_acid->d2o_shake Yes check_aromatic Aromatic region matches expected pattern? check_ester->check_aromatic Yes impurity_starting_material Impurity: Unreacted starting material (2-fluoro-5-formylbenzoic acid) check_ester->impurity_starting_material No solvent_impurity Check for common solvent impurities (e.g., grease, acetone) check_aromatic->solvent_impurity No pure_product Product is likely pure check_aromatic->pure_product Yes impurity_hydrolysis Impurity: Hydrolysis product (2-fluoro-5-formylbenzoic acid) impurity_other_aromatic Impurity: Other aromatic species (e.g., 3-bromo-4-fluorobenzaldehyde) solvent_impurity->impurity_other_aromatic d2o_shake->impurity_hydrolysis Peak disappears

Caption: A flowchart for systematic NMR impurity identification.

Common Impurity Chemical Shift Table

The following table summarizes the approximate ¹H NMR chemical shifts of potential impurities in common deuterated solvents. For a comprehensive list of solvent impurities, refer to Gottlieb, H. E., et al. (1997)[4].

Impurity Functional Group Approx. ¹H Chemical Shift (ppm in CDCl₃)
2-Fluoro-5-formylbenzoic acidCarboxylic Acid (-COOH)>10 (broad singlet)
Water-~1.56
AcetoneMethyl Ketone (-COCH₃)~2.17
Dichloromethane-~5.32
Ethyl AcetateEthyl Ester (-OCH₂CH₃, -COCH₃)~1.26 (triplet), ~4.12 (quartet), ~2.05 (singlet)
Grease (Silicone)-~0.07
Methanol-~3.49

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Exchangeable Protons

This protocol is used to confirm the presence of acidic protons, such as those from carboxylic acids or water.

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube securely and shake vigorously for 30 seconds to ensure thorough mixing.

  • Allow the layers to separate (if applicable).

  • Re-insert the NMR tube into the spectrometer and acquire a second ¹H NMR spectrum.

  • Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton.

Logical Troubleshooting Diagram

The following diagram provides a logical tree for troubleshooting unexpected peaks in your NMR spectrum.

troubleshooting_tree start Unexpected peak in ¹H NMR peak_region In which region is the peak? start->peak_region downfield > 10 ppm (broad) peak_region->downfield Downfield aromatic 6.5 - 8.5 ppm peak_region->aromatic Aromatic aliphatic 0 - 4 ppm peak_region->aliphatic Aliphatic/Functional Group d2o_shake Confirm with D₂O shake downfield->d2o_shake downfield->d2o_shake check_synthesis Review synthetic route for potential side products aromatic->check_synthesis aromatic->check_synthesis compare_shifts Compare chemical shift and multiplicity to known impurities aliphatic->compare_shifts aliphatic->compare_shifts solvent Check common solvent impurity tables compare_shifts->solvent

Caption: A decision tree for troubleshooting NMR spectra.

References

  • BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University Digital Commons.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hunsen, M. (2005). A Facile, Mild, and Selective Oxidation of Aldehydes to Carboxylic Acids with Oxone. Synthesis, 2005(15), 2487-2490.
  • Khatana, A. K., Singh, V., Gupta, M. K., & Tiwari, B. (2018). An N-Heterocyclic Carbene (NHC) Organocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids. Synthesis, 50(21), 4290-4294.
  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios related to the stability of this versatile building block, particularly when exposed to acidic conditions. Our guidance is grounded in established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I am planning a reaction under acidic conditions. What are the primary stability concerns for this compound?

A1: When using this compound in an acidic medium, there are two primary functional groups to consider: the methyl ester and the aromatic aldehyde .

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid (2-Fluoro-5-formylbenzoic acid) in the presence of an acid catalyst and water.[1][2][3][4] This is a reversible equilibrium reaction.[4] To minimize hydrolysis, it is crucial to use anhydrous conditions or to limit the amount of water and the reaction time.

  • Reactions of the Aldehyde Group: Aromatic aldehydes are generally stable but can undergo certain acid-catalyzed reactions.[5][6][7][8] These include acetal formation if alcohols are present, and potential self-condensation or polymerization, although the latter is less common for aromatic aldehydes compared to their aliphatic counterparts.[9] The electron-withdrawing nature of the fluorine and ester groups tends to slightly deactivate the aldehyde, but it remains a reactive site.

The fluorine atom itself is highly stable on the aromatic ring and will not be displaced under typical acidic conditions.

Q2: My reaction in an acidic solvent (e.g., acetic acid) is showing a new, more polar spot by TLC. What could this be?

A2: The most probable cause for the appearance of a more polar byproduct is the hydrolysis of the methyl ester to the carboxylic acid, 2-fluoro-5-formylbenzoic acid. Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to have a lower Rf value on normal-phase silica gel TLC.

Troubleshooting Steps:

  • Confirm the Byproduct's Identity: Co-spot your reaction mixture with an authentic sample of the starting material and 2-fluoro-5-formylbenzoic acid, if available.

  • Minimize Water Content: Ensure your solvent is anhydrous. If the reaction chemistry permits, consider using a drying agent or a Dean-Stark trap to remove any water formed.

  • Control Reaction Temperature and Time: Ester hydrolysis is kinetically controlled.[10] Running the reaction at a lower temperature or for a shorter duration may suppress the formation of the carboxylic acid byproduct.

Q3: Can the aldehyde group form an acetal with my alcohol solvent under acidic catalysis?

A3: Yes, this is a significant possibility. If your reaction medium contains an alcohol (e.g., methanol, ethanol) and an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), the formyl group can react to form an acetal. This is a common protecting group strategy, but an undesired side reaction if the aldehyde's reactivity is required.

The general mechanism involves protonation of the aldehyde's carbonyl oxygen, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Workflow for Acetal Formation and Mitigation:

Acetal_Formation cluster_problem Problem: Acetal Formation cluster_solution Solution Strategies SM This compound Acetal Acetal Byproduct SM->Acetal Undesired Reaction Reagents Acid Catalyst (H+) + Alcohol Solvent (ROH) Reagents->Acetal Strategy1 Use Aprotic Solvent (e.g., DCM, Toluene) Strategy2 Use Non-Alcoholic Protic Solvent (e.g., Acetic Acid) Strategy3 Protecting Group Strategy (If aldehyde is unreactive)

Caption: Logic diagram for mitigating acetal formation.

Preventative Measures:

  • Solvent Choice: If possible, switch to an aprotic solvent (e.g., Dichloromethane, THF, Toluene) to eliminate the alcohol nucleophile.

  • Stoichiometric Control: If an alcohol is a required reagent, use it in stoichiometric amounts rather than as the solvent.

Troubleshooting Guide: Degradation Pathways

This section provides a more in-depth look at potential degradation pathways and how to identify them.

Observed Issue Potential Cause Diagnostic Steps Recommended Action
Appearance of a baseline spot on TLC and difficult extraction. Ester Hydrolysis Run a comparative TLC with 2-fluoro-5-formylbenzoic acid. Check the pH of the aqueous layer during workup; it will be acidic.Use anhydrous solvents. Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract the carboxylic acid byproduct.
Disappearance of the aldehyde peak in ¹H NMR, new peaks around 5.5-6.0 ppm. Acetal Formation The characteristic singlet of the acetal proton (Ar-CH(OR)₂) typically appears in this region.Avoid alcohol-based solvents in the presence of acid. If unavoidable, consider if the acetal can be hydrolyzed back to the aldehyde during workup with dilute aqueous acid.
Reaction mixture turns dark or polymeric material forms. Aldehyde Condensation/Polymerization This is more likely under strong acid catalysis and higher temperatures. The material may be insoluble.Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration. Ensure high purity of the starting material, as impurities can sometimes initiate polymerization.[9]
Mechanistic Insight: Acid-Catalyzed Ester Hydrolysis

Understanding the mechanism is key to controlling this side reaction. The process is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[1][2][4][11]

Hydrolysis_Mechanism Start Methyl Ester + H₃O⁺ Step1 Protonation of Carbonyl Increases Electrophilicity Start->Step1 Step 1 Step2 Nucleophilic Attack Water attacks Carbonyl Carbon Step1->Step2 Step 2 Intermediate Tetrahedral Intermediate Step2->Intermediate Step3 Proton Transfer Methanol becomes a good leaving group Intermediate->Step3 Step4 Elimination Carbonyl reforms, Methanol leaves Step3->Step4 Step 3 & 4 Product Carboxylic Acid + Methanol + H₃O⁺ Step4->Product Step 5

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocol: Stability Test under Acidic Conditions

This protocol allows you to assess the stability of this compound under your specific proposed reaction conditions.

Objective: To quantify the extent of hydrolysis to 2-fluoro-5-formylbenzoic acid over time.

Materials:

  • This compound

  • Proposed acidic solvent (e.g., Acetic Acid, or THF with 0.1M HCl)

  • Internal standard (e.g., Dodecane, Naphthalene - choose one that is inert and has a distinct HPLC/GC peak)

  • HPLC or GC instrument

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound and the internal standard in a Class A volumetric flask using your chosen acidic solvent.

  • Set Reaction Conditions: Transfer the solution to a reaction vessel and maintain it at your proposed reaction temperature (e.g., 50°C).

  • Time-Point Sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot by diluting it in a neutral solvent (e.g., Acetonitrile/Water) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC.

  • Quantification: Calculate the percentage of this compound remaining at each time point by comparing its peak area to that of the internal standard.

References

  • Basu, B., Jha, S., & Mridha, N. (2012). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. The Journal of Organic Chemistry. Available at: [Link]

  • Brainly. (2024). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Available at: [Link]

  • Study.com. (n.d.). Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Available at: [Link]

  • McDaniel, K. F., et al. (2007). Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2007). Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. Available at: [Link]

  • Bartlett, P. A., & Johnson, W. S. (1970). An Improved Method for the Cleavage of Methyl Esters. Synthetic Communications. Available at: [Link]

  • McDaniel, K. F., et al. (2007). Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters. American Chemical Society. Available at: [Link]

  • Reddit r/chemistry. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before? Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Available at: [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Chegg. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Available at: [Link]

  • Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

Sources

Stability of Methyl 2-fluoro-5-formylbenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-5-formylbenzoate (MFFB). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile bifunctional building block. Here, we address common challenges related to its stability and reactivity, particularly under basic conditions, providing not just protocols but the underlying chemical logic to empower your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: this compound possesses two functional groups susceptible to basic conditions: a methyl ester and an aromatic aldehyde. The primary stability concerns are:

  • Hydrolysis of the Methyl Ester: The ester group can undergo saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt (2-fluoro-5-formylbenzoate). The rate of this hydrolysis is accelerated by the presence of the electron-withdrawing fluorine and formyl groups on the aromatic ring, which make the ester carbonyl carbon more electrophilic.[1][2]

  • Cannizzaro Reaction of the Aldehyde: As an aromatic aldehyde lacking α-hydrogens, the formyl group is prone to the Cannizzaro reaction in the presence of a strong base.[3][4] This disproportionation reaction results in a mixture of the corresponding primary alcohol (methyl 2-fluoro-5-(hydroxymethyl)benzoate) and carboxylic acid (2-fluoro-5-formylbenzoic acid, which would be deprotonated to the carboxylate under these conditions).[5][6]

Q2: How does the fluorine substituent affect the reactivity of the aldehyde and ester groups?

A2: The fluorine atom, being a strongly electronegative element, exerts a significant electron-withdrawing effect (-I effect) on the aromatic ring. This has a dual impact:

  • It increases the electrophilicity of the carbonyl carbons in both the aldehyde and the ester, making them more susceptible to nucleophilic attack. This generally accelerates reactions like ester hydrolysis and additions to the aldehyde.

  • The increased electrophilicity of the aldehyde can make it more prone to side reactions under basic conditions.

Q3: Can I perform a reaction at the aldehyde group without affecting the methyl ester using a basic catalyst?

A3: Yes, this is often achievable through careful selection of reaction conditions. The key is to use a base that is strong enough to catalyze the desired reaction at the aldehyde (e.g., a Wittig reaction or Knoevenagel condensation) but mild enough, or used under conditions (low temperature, short reaction time), to minimize the competing hydrolysis of the methyl ester. Weaker bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are often preferred over strong bases like sodium hydroxide or potassium hydroxide.[7]

Q4: Are there any recommended storage conditions for this compound?

A4: To ensure long-term stability, it is recommended to store this compound in an inert atmosphere, at room temperature, and away from moisture and strong bases.[8] Exposure to air over prolonged periods can lead to oxidation of the aldehyde group.[9]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield in a Wittig reaction due to side products.
  • Symptom: You are performing a Wittig reaction to convert the aldehyde to an alkene using a phosphonium ylide generated with a strong base (e.g., n-BuLi or NaH), but you observe significant amounts of the hydrolyzed starting material (2-fluoro-5-formylbenzoic acid) and/or products from the Cannizzaro reaction.

  • Cause: The strong base required to generate the ylide is also promoting the hydrolysis of the methyl ester and the Cannizzaro reaction of the aldehyde. The ylide itself is a strong base and can also contribute to these side reactions.

  • Solutions:

    • Change the Base: If possible for your specific ylide, switch to a milder base for its generation. For stabilized ylides, weaker bases like potassium carbonate or triethylamine can be effective.[9]

    • Inverse Addition: Add the solution of the aldehyde slowly to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C). This ensures that the aldehyde is immediately consumed by the ylide, minimizing its exposure to the basic conditions.

    • Use a Schlosser Modification: For non-stabilized ylides where a strong base is necessary, the Schlosser modification can be employed. After ylide formation, a second equivalent of organolithium reagent is added at low temperature to form a β-oxido ylide, which is more stable and less basic. Subsequent addition of the aldehyde and warming allows for a controlled reaction.[9]

    • Protecting Group Strategy: If the above methods fail, consider protecting the methyl ester as a more base-stable ester (e.g., a t-butyl ester) before performing the Wittig reaction. However, this adds extra steps to your synthesis.

Problem 2: Formation of multiple products in a Knoevenagel condensation.
  • Symptom: During a Knoevenagel condensation with an active methylene compound (e.g., malononitrile or diethyl malonate) using a basic catalyst like piperidine or an amine, you observe the desired product along with the hydrolyzed starting material and self-condensation products.

  • Cause: The basic catalyst, while promoting the Knoevenagel condensation, is also causing the hydrolysis of the methyl ester. Prolonged reaction times or elevated temperatures can exacerbate this issue.

  • Solutions:

    • Optimize Catalyst and Temperature: Use a catalytic amount of a weaker base, such as ammonium acetate.[10] Running the reaction at room temperature or with gentle heating for a shorter duration can improve selectivity.

    • Solvent-Free Conditions: In some cases, solvent-free Knoevenagel condensations can be more efficient and lead to fewer side products.[11]

    • Use a Lewis Acid Catalyst: Consider using a Lewis acid catalyst in conjunction with a mild base, which can activate the aldehyde towards nucleophilic attack without significantly promoting ester hydrolysis.

Problem 3: During a reductive amination, the ester group is also reduced.
  • Symptom: You are attempting to convert the aldehyde to an amine via reductive amination using a reducing agent like sodium borohydride, but you also observe reduction of the methyl ester to the corresponding alcohol.

  • Cause: While sodium borohydride is generally selective for aldehydes and ketones over esters, this selectivity can be compromised under certain conditions (e.g., prolonged reaction times, elevated temperatures, or the presence of certain additives).

  • Solutions:

    • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent for reductive aminations and is less likely to reduce the ester.[12]

    • Control the pH: The reaction is typically carried out under weakly acidic conditions (pH 5-6) to promote imine formation without causing significant degradation of the starting material or the reducing agent.[12]

    • One-Pot, Two-Step Procedure: First, form the imine by reacting the aldehyde and the amine in a suitable solvent. Once imine formation is complete (as monitored by TLC or NMR), add the reducing agent at a controlled temperature. This can improve the chemoselectivity of the reduction.

III. Experimental Protocols & Workflows

Chemoselective Reductive Amination Protocol

This protocol describes a method to selectively react with the aldehyde group while preserving the methyl ester.

Objective: To synthesize Methyl 2-fluoro-5-((benzylamino)methyl)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add benzylamine, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate flask, prepare a slurry of STAB in DCM.

  • Slowly add the STAB slurry to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protecting Group Strategy Workflow

In cases where chemoselectivity is challenging, an orthogonal protecting group strategy is a reliable approach.[13][14][15][16][17]

Objective: To perform a reaction sensitive to the ester group (e.g., Grignard addition to the aldehyde).

G start This compound step1 Protect Aldehyde (e.g., as a diethyl acetal using triethyl orthoformate and cat. acid) start->step1 step2 Perform Ester-Sensitive Reaction (e.g., Saponification with NaOH) step1->step2 Chemoselective reaction step3 Deprotect Aldehyde (Aqueous acid workup) step2->step3 end 2-Fluoro-5-formylbenzoic acid step3->end

Caption: Workflow for protecting the aldehyde to modify the ester.

IV. Mechanistic Insights: Potential Degradation Pathways

Understanding the potential side reactions is crucial for designing robust experimental protocols.

G cluster_hydrolysis Ester Hydrolysis cluster_cannizzaro Cannizzaro Reaction MFFB This compound Aldehyde + Ester Hydrolysis_Product 2-Fluoro-5-formylbenzoate Aldehyde + Carboxylate MFFB->Hydrolysis_Product OH⁻, H₂O Cannizzaro_Alcohol Methyl 2-fluoro-5-(hydroxymethyl)benzoate Alcohol + Ester MFFB->Cannizzaro_Alcohol 1. Strong Base (e.g., KOH) 2. Hydride Transfer Cannizzaro_Acid 2-Fluoro-5-formylbenzoic acid Aldehyde + Carboxylic Acid MFFB->Cannizzaro_Acid 1. Strong Base (e.g., KOH) 2. Oxidation

Caption: Major degradation pathways for MFFB in basic media.

V. Summary of Base Stability and Recommendations

Functional GroupReaction ConditionStability ConcernRecommended Mitigation
Methyl Ester Strong aqueous base (NaOH, KOH)High risk of hydrolysisAvoid; use non-aqueous conditions or protecting groups.
Weak organic base (TEA, DIPEA)Low to moderate riskUse at low temperatures and for short reaction times.
Aldehyde Strong concentrated baseHigh risk of Cannizzaro reactionAvoid; use milder bases or catalytic amounts.
Dilute or weak baseGenerally stablePreferred for base-catalyzed reactions at the aldehyde.

VI. References

  • Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Ann. Chem. Pharm.1853 , 88, 129–130. (Wikipedia provides a good overview of this reaction: [Link])

  • Nicolaou, K. C., et al. Orthogonal Sets of Protecting Groups. Angew. Chem. Int. Ed.1998 , 37, 2708. Available at: [Link]

  • SATHEE. Cannizzaro Reaction Mechanism. Available at: [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83, 929. Available at: [Link]

  • Allen Institute. Cannizzaro Reaction Mechanism. Available at: [Link]

  • Pure Chemistry. Cannizzaro reaction mechanism and applications. (2023). Available at: [Link]

  • de Oliveira, D. B., et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Sci. Rep.2022 , 12, 2453. Available at: [Link]

  • Shaikh, R. R., et al. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synth. Commun.2023 , 53, 1-14. Available at: [Link]

  • chemeurope.com. Protecting group. Available at: [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. (A general reference for orthogonal protection strategies).

  • Wikipedia. Reductive amination. Available at: [Link]

  • Chapman, N. B., et al. Rates of base-catalysed hydrolysis of substituted aryl benzoates. J. Chem. Soc. B, 1967 , 748-753. Available at: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available at: [Link]

  • Khan, M. N. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. J. Org. Chem.1982 . Available at: [Link]

  • Ghorbani-Vaghei, R., et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Phosphorus, Sulfur, Silicon Relat. Elem.2016 , 191, 1234-1238. Available at: [Link]

  • Pearson. Wittig Reaction: Videos & Practice Problems. Available at: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Odedra, A., et al. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega2021 , 6, 28033–28043. Available at: [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Movassaghi, M., et al. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Org. Lett.2020 , 22, 6923–6927. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Vanderhaegen, B., et al. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. J. Agric. Food Chem.2007 , 55, 969-975. Available at: [Link]

  • Reddit. Problems with wittig reaction. Available at: [Link]

  • AOBChem USA. This compound. Available at: [Link]

  • Yamada, K. Chemoselective Conversion of !-Unbranched Aldehyde to Amide, Ester, and Carboxylic Acid by NHC-Catalysis. Synlett2018 , 29, A-E. Available at: [Link]

  • University of Amsterdam. Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. (2018). Available at: [Link]

  • Crash Course. Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). Available at: [Link]

  • RSC Publishing. Cross-coupling reactions with esters, aldehydes, and alcohols. Available at: [Link]

  • Menéndez, J., et al. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials2021 , 14, 645. Available at: [Link]

  • Zablotowicz, R. M., et al. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. J. Agric. Food Chem.2000 , 48, 4711-4716. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Fluorinated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated benzoates. As substrates, fluorinated benzoates present a unique set of challenges due to their electron-deficient nature, which can significantly impact the kinetics and outcome of the catalytic cycle. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of fluorinated benzoates. The solutions are presented in a question-and-answer format, providing not just a fix, but the scientific reasoning behind it.

Issue 1: Low or No Conversion of the Fluorinated Benzoate Starting Material

Question: My reaction has stalled. I'm recovering most of my starting fluorinated aryl bromide/chloride. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion with electron-deficient aryl halides like fluorinated benzoates typically points to a problem with the oxidative addition step, which is often rate-limiting.[1] The electron-withdrawing effects of both the fluorine atoms and the benzoate group make the C-X bond stronger and the aryl ring less electron-rich, hindering its reaction with the Pd(0) catalyst.

Here is a systematic approach to troubleshoot this issue:

  • Catalyst & Ligand Selection is Critical: The choice of ligand is paramount for activating electron-deficient substrates. Standard ligands like PPh₃ are often insufficient.[2]

    • Action: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density, and promote the oxidative addition step.[3][4] Buchwald's biaryl phosphine ligands are the industry standard for such challenging couplings.[5][6]

    • Rationale: The increased steric bulk of these ligands also promotes the final reductive elimination step, accelerating catalyst turnover.[7]

  • Elevate Reaction Temperature: The energy barrier for oxidative addition can often be overcome with thermal energy.

    • Action: Gradually increase the reaction temperature in 10-20 °C increments. If using solvents like dioxane or toluene, heating to 80-110 °C is common.[3] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[8]

  • Ensure Catalyst is Active: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction leads to a low concentration of the active catalyst.

dot

Low_Yield_Troubleshooting start Low Yield or No Reaction decision decision start->decision Unreacted Starting Material? action1 Issue: Slow Oxidative Addition 1. Switch to bulky, electron-rich   ligand (e.g., XPhos, SPhos). 2. Increase reaction temperature. 3. Use an efficient Pd(0) precatalyst. decision->action1 Yes action2 See Issue 2 & 3 decision->action2 No (Side Products) action action result result result1 Improved Conversion action1->result1 Leads to result2 Minimized Side Reactions action2->result2

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Formation of Side Products (Protodeboronation & Homocoupling)

Question: My desired product is forming, but I'm seeing significant byproducts: the arene from my boronic acid (protodeboronation) and a biaryl from the homocoupling of my boronic acid. How can I suppress these pathways?

Answer: These side reactions are common and often interrelated. They point to issues with the relative rates of the desired catalytic cycle versus off-cycle decomposition pathways.

  • Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the boronic acid reacts with water or other protic sources, cleaving the C-B bond.[9][10] Fluorinated boronic acids can be particularly susceptible.[11]

    • Cause: The transmetalation step is too slow, leaving the boronic acid vulnerable to decomposition. This is often exacerbated by excessively harsh bases or prolonged reaction times at high temperatures.

    • Solutions:

      • Use a Milder Base: Strong bases like NaOH can accelerate protodeboronation.[3] Switch to K₃PO₄ or Cs₂CO₃, which are effective but generally less harsh. Anhydrous fluoride bases like KF or CsF can also be very effective, especially with electron-poor systems.[5][12]

      • Use Anhydrous Conditions: While a small amount of water is often necessary to solubilize the base and facilitate transmetalation, excess water is detrimental. Use anhydrous solvents and consider a base like K₃PO₄ which requires less water.[3][7]

      • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are more stable towards hydrolysis than the corresponding boronic acids.[13] They can be used directly to suppress protodeboronation.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst and lead to a separate catalytic cycle for homocoupling.[9][14]

    • Solutions:

      • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[14][15]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

Issue 3: Observation of Defluorination or Benzoate Ester Hydrolysis

Question: My mass spectrometry analysis shows byproducts corresponding to the loss of a fluorine atom or the conversion of my methyl benzoate to a benzoic acid. Why is this happening?

Answer: These side reactions are specific to the functionalities on your substrate and require careful tuning of reaction conditions.

  • Defluorination: The C-F bond is generally strong, but under certain catalytic conditions, particularly with highly fluorinated arenes, C-F activation can compete with C-X activation.[16][17] This is more common with Nickel catalysis but can occur with Palladium.

    • Cause: The palladium catalyst may interact with and cleave a C-F bond, especially at high temperatures or with very electron-rich, reactive catalyst systems.

    • Solutions:

      • Lower the Temperature: This is the first and most effective solution. Run the reaction at the lowest temperature that still gives a reasonable conversion rate.

      • Modify the Ligand: Avoid overly reactive or specific ligands known to promote C-F activation if this is a persistent issue. Screening may be necessary.

  • Benzoate Ester Hydrolysis (Saponification): The ester group is sensitive to strong bases, especially in the presence of water and at elevated temperatures.

    • Cause: The base required for the Suzuki coupling is also a reagent for ester saponification.

    • Solutions:

      • Use a Non-Hydrolytic Base: Switch to a base that is less nucleophilic and less likely to cause hydrolysis. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices as they can activate the boronic acid without attacking the ester.[18] Potassium carbonate (K₂CO₃) is often a good compromise between reactivity and mildness.[19][20] Avoid strong hydroxide bases like NaOH or KOH.

      • Minimize Water Content: Reducing the amount of water in the reaction will slow the rate of hydrolysis.

      • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the ester's exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand system should be my starting point for a fluorinated benzoate?

A1: For a challenging substrate like a fluorinated benzoate (especially an aryl chloride), a robust, high-activity system is needed. A highly recommended starting point is a second-generation (G2) or third-generation (G3) Buchwald precatalyst paired with a bulky biaryl phosphine ligand.

Catalyst/Ligand SystemSubstrate SuitabilityKey Advantages
XPhos Pd G3 / SPhos Pd G2 Aryl Chlorides & BromidesHigh activity, thermal stability, promotes fast oxidative addition and reductive elimination.[5]
Pd₂(dba)₃ + RuPhos Sterically Hindered SubstratesRuPhos is exceptionally bulky and effective for tetra-ortho-substituted biaryl synthesis.[6]
Pd(OAc)₂ + P(tBu)₃ Aryl Chlorides (General)A more classical but highly effective system. P(tBu)₃ is very electron-rich.[5]
PdCl₂(dppf) Aryl Bromides & IodidesA reliable workhorse, but may be less effective for electron-deficient aryl chlorides.[5]

Q2: How do I choose the right base and solvent?

A2: The base and solvent are a coupled pair and their choice is critical for both solubility and reactivity. The primary role of the base is to activate the boronic acid for the transmetalation step.[18][21]

  • Bases: For ester-containing substrates, the order of preference to avoid hydrolysis is generally: KF, CsF > K₃PO₄ > K₂CO₃ > Cs₂CO₃ >> NaOH, KOH . K₃PO₄ is a strong, effective, and broadly applicable base for difficult couplings.[3][7]

  • Solvents: Aprotic solvents are standard. A small amount of water is often required to solubilize inorganic bases.

    • Dioxane / H₂O or Toluene / H₂O: Excellent general-purpose solvent systems.[3]

    • THF / H₂O: Another common choice, though its lower boiling point limits the reaction temperature.[6]

    • DMF or NMP: Polar aprotic solvents can sometimes improve solubility and reaction rates, but their effect can be complex and substrate-dependent.[22][23][24] They should be used with caution as they are harder to remove and can sometimes participate in side reactions.

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Suzuki_Cycle cluster_challenges Key Challenges with Fluorinated Benzoates pd0 LPd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X (L) oa->pd2_complex challenge1 Often Rate-Limiting: Requires electron-rich, bulky ligands (e.g., XPhos) to accelerate. oa->challenge1 tm Transmetalation pd2_complex->tm pd2_biaryl Ar-Pd(II)-Ar' (L) tm->pd2_biaryl challenge2 Base selection is critical to avoid ester hydrolysis. Boronic ester stability is key to prevent protodeboronation. tm->challenge2 re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' Product re->product challenge3 Promoted by bulky ligands. re->challenge3 arx Ar-X (Fluorinated Benzoate) arx->oa boronic Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ Activated Boronate boronic->boronate Activation base Base (e.g., K₃PO₄) boronate->tm

Caption: Suzuki-Miyaura cycle highlighting challenges with fluorinated substrates.

Q3: My fluorinated benzoate is an aryl chloride. Do I need special conditions?

A3: Yes. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides because the C-Cl bond is much stronger.[21][25] Successful coupling of aryl chlorides absolutely requires the use of highly active catalyst systems.

  • Ligands: You must use bulky, electron-rich ligands like XPhos, SPhos, RuPhos, or trialkylphosphines (e.g., P(tBu)₃).[4][5]

  • Catalyst Loading: You may need to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).

  • Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[5]

  • Temperature: Higher reaction temperatures (100-120 °C) are typically required.

Q4: Can I prepare my boronic acid in situ?

A4: Yes, performing a Miyaura borylation followed by an in situ Suzuki coupling is a powerful strategy, especially for unstable boronic acids or when the corresponding acid is not commercially available.[13] This involves reacting your aryl halide with a diboron reagent (like B₂(pin)₂) to form the boronic ester, and then adding the second coupling partner, base, and additional ligand for the Suzuki reaction in the same pot. This avoids isolation of the potentially sensitive boronic ester intermediate.

General Experimental Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of a fluorinated methyl benzoate (as an aryl bromide) with an arylboronic acid.

Reagents:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane with 5% v/v water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid, K₃PO₄, and the palladium precatalyst.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting reagent.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health (NIH).
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. ResearchGate.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH).
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Data.
  • Effect of bases on cross-coupling of 3 with 4a. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations | Request PDF. ResearchGate.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
  • A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
  • Struggling with Suzuki Reaction. Reddit.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Suzuki reaction. Wikipedia.

Sources

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of aromatic aldehydes. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address the specific, nuanced issues that can lead to low yields and complex product mixtures. Our approach is grounded in mechanistic principles to empower you to not just fix a reaction, but to understand and control it.

Section 1: Foundational Concepts - The "Why" Behind the Reaction

Before diving into troubleshooting, it's crucial to understand the core mechanism. Reductive amination is a two-step process occurring in a single pot.[1] First, the aromatic aldehyde and the amine condense to form a hemiaminal, which then dehydrates to form a C=N bond—an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][2] This equilibrium is often the reaction's bottleneck. In the second step, a selective reducing agent reduces the imine/iminium ion to the desired amine product.[2][3] The success of the entire process hinges on the delicate balance between these two steps.

Below is a diagram illustrating the general mechanism, which is fundamental to diagnosing any issues that may arise.

G cluster_0 Step 1: Imine/Iminium Formation (Equilibrium) cluster_1 Step 2: Reduction A Aromatic Aldehyde C Hemiaminal Intermediate A->C + Amine B Amine (Primary or Secondary) B->C C->A - Amine D Imine / Iminium Ion C->D - H₂O (Acid Catalyzed) D->C + H₂O F Final Amine Product D->F + [H⁻] E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: General mechanism of reductive amination.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the reductive amination of aromatic aldehydes. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

Q1: My reaction is stalled. TLC analysis shows only my starting aldehyde and amine. What's wrong?

This is a classic case of failed or inefficient imine formation.[4] The equilibrium between the reactants and the imine is not favoring the product side.[1] Here are the primary causes and solutions:

  • Cause 1: Incorrect pH. Imine formation is acid-catalyzed, but the amine must remain a free nucleophile.[5]

    • If the pH is too high (>8): There isn't enough acid to protonate the hemiaminal's hydroxyl group, making it a poor leaving group (H₂O).[5][6]

    • If the pH is too low (<4): The amine starting material becomes fully protonated (R-NH₃⁺), losing its nucleophilicity and preventing it from attacking the aldehyde carbonyl.[5][7][8]

    • Solution: The optimal pH for imine formation is typically between 4.5 and 6.[5][7] You can introduce a catalytic amount of a weak acid, like acetic acid, to facilitate the reaction.[4][9] If you are using an amine salt (e.g., dimethylamine hydrochloride), a weak base like sodium acetate can be added to liberate the free amine.

  • Cause 2: Presence of Water. Water is a product of imine formation. According to Le Châtelier's principle, its presence in the reaction mixture can push the equilibrium back towards the starting materials.[1]

    • Solution: Add a dehydrating agent to the reaction. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves are effective choices for sequestering water as it forms, driving the reaction forward.[4][10] For reactions at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically.[10]

Q2: My main side product is the alcohol corresponding to my starting aldehyde. How do I prevent this?

This indicates that your reducing agent is reacting with the starting aldehyde faster than it is reducing the imine. This is a problem of chemoselectivity.

  • Cause: Reducing Agent is Too Reactive. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under the mildly acidic conditions that favor imine formation.[4][11]

    • Solution 1 (Procedural Change): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the aldehyde, amine, and any acid catalyst and allow sufficient time for the imine to form (monitor by TLC). Only then, add the NaBH₄.[4][11][12]

    • Solution 2 (Reagent Change): Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for direct (in situ) reductive aminations.[12][13][14][15] The electron-withdrawing acetoxy groups and steric bulk make it less reactive towards aldehydes but highly effective at reducing the protonated iminium ion.[13][14][16] This allows all reagents to be mixed at the start of the reaction.[14]

Reducing AgentRelative ReactivityKey Characteristics
Sodium Borohydride (NaBH₄)StrongReduces aldehydes and ketones. Requires stepwise addition after imine formation.[11]
Sodium Cyanoborohydride (NaBH₃CN)ModerateMore selective than NaBH₄. Can be used in one-pot procedures. Highly toxic (releases HCN).[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild & Selective Preferred for one-pot reactions. Selectively reduces imines/iminiums over carbonyls.[1][13] Moisture-sensitive.[11][13]
Q3: The reaction is messy, and I see multiple unexpected spots on my TLC plate. What are the likely side reactions?

A complex reaction mixture points to competing pathways. For aromatic aldehydes, several side reactions are common.

  • Side Reaction 1: Over-alkylation. If you are using a primary amine, the secondary amine product can react again with the aldehyde to form a tertiary amine.[4][17]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the aldehyde to favor the formation of the desired product.[4] Alternatively, a stepwise procedure where the imine is formed and then reduced can also minimize this.[4]

  • Side Reaction 2: The Cannizzaro Reaction. In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo disproportionation, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[18][19][20][21][22] This is generally not an issue under the mildly acidic conditions of reductive amination but can occur if the reaction is inadvertently run under basic conditions.

    • Solution: Ensure your reaction conditions are neutral to mildly acidic. Avoid strong bases.

  • Side Reaction 3: Aldehyde Self-Condensation. Some aromatic aldehydes can be unstable and may self-condense or polymerize over time, especially if impure.[4]

    • Solution: Use freshly distilled or purified aldehyde to ensure high purity and remove any acidic or oxidized impurities.[4]

Below is a troubleshooting flowchart to guide your decision-making process.

G Start Low Yield Observed TLC Analyze by TLC Start->TLC Aldehyde Mainly Starting Aldehyde + Amine TLC->Aldehyde Alcohol Significant Alcohol Byproduct TLC->Alcohol Complex Complex Mixture Multiple Spots TLC->Complex Sol_pH Optimize pH (4.5-6) Add cat. Acetic Acid Aldehyde->Sol_pH Cause: Poor Imine Formation Sol_Water Add Drying Agent (MgSO₄, Mol. Sieves) Aldehyde->Sol_Water Cause: Poor Imine Formation Sol_Reagent Use Milder Reductant (e.g., NaBH(OAc)₃) Alcohol->Sol_Reagent Cause: Aldehyde Reduction Sol_Stepwise Perform Stepwise: 1. Form Imine 2. Add Reductant Alcohol->Sol_Stepwise Cause: Aldehyde Reduction Sol_Stoich Adjust Stoichiometry (Slight excess of amine) Complex->Sol_Stoich Check for Over-alkylation Sol_Purity Purify Aldehyde (Distillation) Complex->Sol_Purity Check for Self-Condensation

Caption: Troubleshooting flowchart for low yield.

Section 3: Optimized Protocol Example

This protocol provides a robust, self-validating starting point for the reductive amination of an aromatic aldehyde using sodium triacetoxyborohydride, a widely trusted method.[12]

Reaction: Synthesis of N-benzyl-N-methylamine from Benzaldehyde and Methylamine

Materials:

  • Benzaldehyde (1.0 eq.)

  • Methylamine hydrochloride (1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic Acid (catalytic, ~0.1 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq.), methylamine hydrochloride (1.2 eq.), and the solvent (DCE or THF, to make a ~0.2 M solution).

  • Imine Formation: Begin stirring the mixture at room temperature. Add a catalytic amount of glacial acetic acid (0.1 eq.). Allow the mixture to stir for 30-60 minutes to facilitate imine formation.[4] You can monitor the disappearance of the aldehyde by TLC.

  • Reduction: Once imine formation is evident (or after 60 minutes), add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes.[4] The addition may be slightly exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress by TLC until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel if necessary.

References

  • Reductive Amination. (n.d.). Vertex AI Search.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024). Tokyo Chemical Industry Co., Ltd.
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. (n.d.). Benchchem.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(4), 734-737. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
  • Sodium CyanoBoroHydride and Sodium TriAcetOxyBorohydride. (n.d.). Interchim.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube.
  • Sodium triacetoxyborohydride. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate.
  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org.
  • Yablokov, V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. Retrieved from [Link]

  • The Cannizzaro Reaction. (n.d.). ResearchGate.
  • 12.3: Reaction with Primary Amines to form Imines. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Aldehydes and Ketones - Imine Formation. (2022). YouTube.
  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Asgari, S., & Zarchi, M. A. K. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances, 14(28), 20087-20108. Retrieved from [Link]

  • Cannizzaro reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). YouTube.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cannizzaro Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Cannizzaro Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: Navigating Scale-up Challenges for Reactions Involving Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-5-formylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for scaling up reactions involving this versatile fluorinated aromatic aldehyde. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring efficient, safe, and successful scale-up campaigns.

Introduction to this compound Chemistry

This compound is a key building block in organic synthesis, prized for its unique electronic properties that facilitate a range of chemical transformations. The presence of an electron-withdrawing fluorine atom ortho to the methyl ester and para to the aldehyde group significantly influences the reactivity of the aromatic ring. This electronic arrangement activates the molecule for nucleophilic aromatic substitution (SNAr) reactions and modulates the reactivity of the aldehyde and ester functionalities.[1][2] However, these same features can present distinct challenges during process scale-up.

This guide provides a structured approach to troubleshooting, organized by common issues encountered in the lab and during pilot-scale production.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific problems you may encounter during the scale-up of reactions with this compound in a question-and-answer format.

Issue 1: Incomplete Conversion or Stalled Reactions

Question: My reaction, which worked perfectly on a 1-gram scale, is now showing incomplete conversion at the 100-gram scale. What could be the cause?

Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations.

  • Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized concentration gradients of reactants and reagents. This is particularly crucial for heterogeneous reactions. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger vessels due to the reduced surface-area-to-volume ratio. This can lead to localized "hot spots" or "cold spots" that can stall the reaction or promote side reactions. Monitor the internal reaction temperature closely and ensure your heating/cooling system is responsive enough for the larger volume.

  • Reagent Addition: The rate of reagent addition becomes critical on a larger scale. A slow, controlled addition of a key reagent can often prevent a sudden exotherm and the formation of byproducts.

Issue 2: Increased Impurity Profile and Byproduct Formation

Question: I'm observing a significant increase in impurities, particularly a dark-colored byproduct, now that I'm running my reaction on a larger scale. How can I mitigate this?

Answer: Increased impurity levels during scale-up often point to issues with temperature control, oxygen exposure, or prolonged reaction times.

  • Thermal Stability: this compound, like many aromatic aldehydes, can be susceptible to oxidation and other degradation pathways at elevated temperatures.[3] What might have been a minor exotherm on a small scale could be a significant temperature spike in a larger reactor, leading to decomposition. Implement robust temperature control and consider a slower addition of reagents to better manage the reaction exotherm.

  • Atmosphere Control: Ensure your reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[4] Oxygen can promote the oxidation of the aldehyde group to the corresponding carboxylic acid, which can complicate your purification process.

  • Reaction Time: While longer reaction times can sometimes drive a reaction to completion, they also provide more opportunity for side reactions to occur. If you are confident in your reaction endpoint (e.g., through in-process controls like TLC or HPLC), proceed with the workup promptly.

Issue 3: Challenges in Product Isolation and Purification

Question: My product was a clean solid after a simple filtration on the small scale, but now I'm getting an oily residue that is difficult to handle and purify. What's happening?

Answer: This issue often arises from subtle changes in the reaction profile or workup procedure during scale-up.

  • Solvent Ratios: The solvent volumes used in extraction and washing steps need to be scaled appropriately. Inadequate solvent during workup can lead to the precipitation of impurities or the product oiling out. Maintain consistent and sufficient solvent-to-product ratios.

  • Crystallization Issues: If your product is purified by crystallization, the cooling rate and agitation are critical parameters that can be more challenging to control on a larger scale. A slower, more controlled cooling process with gentle agitation will favor the formation of larger, purer crystals. Consider seeding the crystallization to improve consistency.

  • Residual Solvents: Inefficient drying on a larger scale can leave residual solvents, resulting in an oily product. Ensure your drying method (e.g., vacuum oven) is adequate for the larger batch size and that the product is dried to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] When handling larger quantities, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood.[6]

Q2: What is the role of the fluorine atom in the reactivity of this compound?

A2: The highly electronegative fluorine atom has a strong electron-withdrawing inductive effect.[2] This effect, along with the electron-withdrawing nature of the aldehyde and ester groups, makes the aromatic ring electron-deficient and thus highly activated towards nucleophilic aromatic substitution (SNAr).[1] The fluorine atom itself can act as a leaving group in SNAr reactions.[1]

Q3: Can I use a strong base in reactions with this compound?

A3: Caution should be exercised when using strong bases. The presence of the ester group makes the molecule susceptible to hydrolysis under strongly basic conditions. Additionally, aromatic aldehydes can undergo Cannizzaro-type reactions in the presence of a strong base.[7] If a base is required, consider using a milder, non-nucleophilic base and carefully control the reaction temperature.

Q4: What are some common side reactions to be aware of during scale-up?

A4: Besides the potential for oxidation of the aldehyde, be mindful of:

  • Self-condensation reactions: Aldehydes can undergo aldol-type condensation reactions, especially in the presence of acid or base catalysts.[3]

  • Over-reduction: If reducing the aldehyde, careful control of the reducing agent stoichiometry and temperature is necessary to avoid reduction of the ester group.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to strong acidic or basic conditions, particularly with water present at elevated temperatures.

Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Common Reactions
Reaction TypePrimary SolventCo-solvent (if applicable)Temperature Range (°C)
Nucleophilic Aromatic SubstitutionDMF, DMSO, NMP-25 - 150
Reductive AminationMethanol, EthanolDichloromethane0 - 25
Wittig ReactionTHF, Diethyl Ether--20 - 25
Grignard ReactionTHF, Diethyl Ether--78 - 0
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Charge a clean, dry, and inerted reactor with this compound and the appropriate solvent (see Table 1).

  • Begin agitation and ensure the starting material is fully dissolved.

  • Slowly add the nucleophile to the reaction mixture while maintaining the desired internal temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate aqueous workup and extraction.

  • Isolate the product by crystallization or column chromatography.

Visualizing Workflows and Troubleshooting

Diagram 1: General Experimental Workflow for Reactions

G reagents Reagent Preparation reactor Reactor Setup & Inerting reagents->reactor addition Controlled Reagent Addition reactor->addition reaction Reaction Monitoring (IPC) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization/Chromatography) workup->purification drying Product Drying purification->drying final_product Final Product Analysis drying->final_product

Caption: A typical experimental workflow for reactions involving this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_conversion Check In-Process Control (IPC) Data start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete complete Complete Conversion? check_conversion->complete mixing Improve Mixing/Agitation incomplete->mixing Yes temp Verify Temperature Control incomplete->temp Yes reagent_quality Check Reagent Purity/Stoichiometry incomplete->reagent_quality Yes workup_loss Review Workup & Extraction Procedures complete->workup_loss Yes purification_loss Optimize Purification Method complete->purification_loss Yes product_instability Assess Product Stability Under Reaction/Workup Conditions complete->product_instability Yes

Caption: A decision tree to diagnose and address low yield issues during scale-up.

References

  • O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4737-4750. DOI:10.1039/C6CS00351F. Retrieved from [Link]

  • Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes.
  • Comins, D. L., Baevsky, M. F., & Hong, H. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 114(27), 10971-10972. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1993). US5227531A - Process for the preparation of fluorobenzaldehydes.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Google Patents. (2001). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Google Patents. (2003). CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4034-4038. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4034-4038. Retrieved from [Link]

  • Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry, 128(12), 1435-1441. Retrieved from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Market Research Future. (2025). Fluorinated Benzaldehyde 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities. Retrieved from [Link]

  • Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes.
  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

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Technical Support Center: Thermal Management in Large-Scale Benzoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for managing large-scale reactions of substituted benzoates. This guide is designed for researchers, chemical engineers, and drug development professionals who are scaling up esterification processes. The synthesis of substituted benzoates, a common transformation in the pharmaceutical and specialty chemical industries, often involves exothermic events that can be benign at the lab scale but pose significant safety and quality challenges at the pilot and production scale.[1][2]

This document moves beyond simple protocols to explain the underlying principles of thermal management, providing a framework for diagnosing issues and implementing robust solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding thermal gradients and their impact on large-scale reactions.

Q1: Why is thermal management so critical specifically in large-scale benzoate esterification?

A: The esterification of substituted benzoic acids is frequently a moderately to highly exothermic process.[3] At a laboratory scale (e.g., 500 mL flask), the high surface-area-to-volume ratio allows for efficient, passive heat dissipation to the surroundings.[2] As the reaction is scaled up, the reactor volume increases by the cube of its radius, while the heat transfer area (the reactor wall) only increases by the square.[4] This fundamental geometric discrepancy means the reactor's ability to remove heat cannot keep pace with the heat being generated by the reaction mass. Failure to manage this can lead to temperature increases that cause side reactions, product degradation, and, in the worst case, a dangerous thermal runaway.[5][6]

Q2: What is a "thermal runaway" and what are its primary causes?

A: A thermal runaway is a situation where an exothermic reaction goes out of control.[7] The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, causing it to generate even more heat. This positive feedback loop can lead to a rapid, uncontrollable increase in temperature and pressure, potentially rupturing the reactor.[5][8]

The primary causes are:

  • Insufficient Heat Removal: The cooling system is improperly designed or fails to handle the reaction exotherm.[4]

  • Reagent Accumulation: A reagent is added too quickly or at a temperature where it doesn't react immediately. If the reaction suddenly initiates, the accumulated material reacts all at once, overwhelming the cooling system.[2]

  • Cooling System Failure: A loss of coolant flow, agitator failure (which drastically reduces heat transfer), or incorrect temperature control settings can initiate a runaway.[7][9]

Q3: How does poor thermal control affect product quality and yield?

A: Even if a reaction doesn't run away, poor temperature control can severely impact results. Localized "hotspots," often caused by inadequate mixing, can lead to the formation of impurities and byproducts, resulting in lower yield and purity.[6][10] Inconsistent temperature profiles across batches make the process non-reproducible, a critical failure in GMP environments. Furthermore, some substituted benzoates or their precursors may be thermally labile, decomposing at elevated temperatures.[2]

Q4: What is the first step I should take to understand the thermal hazards of my reaction?

A: Conduct a reaction calorimetry study.[1][11] Before any scale-up, it is essential to use a tool like a Reaction Calorimeter (RC1) or Differential Scanning Calorimeter (DSC) to quantify the heat of reaction, determine the maximum adiabatic temperature rise, and understand the reaction kinetics.[10] This data is non-negotiable for designing a safe and effective heat management strategy at scale.[4]

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to common issues encountered during scale-up.

Problem 1: Inconsistent Yields and Appearance of Unknown Impurities
  • Symptoms: You observe significant batch-to-batch variability in product yield. HPLC analysis shows new, unidentified peaks that were not present in lab-scale runs. The final product color is inconsistent.

  • Probable Cause: Localized hotspots due to poor mixing. In a large tank, if the agitation is not sufficient to create a homogenous temperature environment, some regions of the reactor can be significantly hotter than the temperature probe reading suggests.[10]

  • Troubleshooting Workflow:

G start Problem: Inconsistent Yield/ New Impurities q1 Is the agitator speed and type appropriate for the vessel geometry and viscosity? start->q1 sol1 Action: Consult mixing expert. Model with CFD. Change impeller type (e.g., pitched-blade turbine) or increase RPM. q1->sol1 No q2 Are reagents added 'all at once' (batch mode)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Switch to semi-batch. Add the most reactive reagent slowly over time to control heat generation. q2->sol2 Yes q3 Are multiple temperature probes used in the vessel? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Action: Install baffled probes at different heights to map the temperature profile and confirm homogeneity. q3->sol3 No end_node Outcome: Homogeneous temperature, consistent product quality. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for inconsistent product quality.

Problem 2: Reaction Temperature Consistently Overshoots the Setpoint
  • Symptoms: During the most exothermic phase of the reaction, the reactor temperature rises significantly above the desired setpoint, and the cooling system cannot bring it back down in a timely manner.

  • Probable Cause: The rate of heat generation exceeds the maximum rate of heat removal for the reactor system. This is a critical safety concern as it can be a precursor to a thermal runaway.[7]

  • Conceptual Diagram: Heat Balance

HeatBalance cluster_0 Reactor Thermal States safe safe overshoot overshoot safe:f0->overshoot:f0  Cooling Insufficient  or Dosing Too Fast overshoot:f0->safe:f0  Corrective Action:  Stop Feed, Max Cool runaway runaway overshoot:f0->runaway:f0  Feedback Loop  Accelerates

Caption: Relationship between heat generation and removal.

  • Solutions:

    • Reduce Heat Generation Rate: The most effective method is to control the addition of a limiting reagent. By adding it slowly (a semi-batch process), you directly control the rate of reaction and thus the rate of heat generation.[4][5] Your calorimetry data should be used to calculate a safe maximum addition rate.

    • Increase Heat Removal Rate:

      • Lower Coolant Temperature: Ensure your heat transfer fluid is at the lowest practical temperature.

      • Increase Coolant Flow Rate: Check that the pump and piping for your reactor jacket are providing the maximum possible flow rate to ensure turbulent flow and good heat transfer.

      • Clean Heat Transfer Surfaces: Fouling on either the internal or jacket side of the reactor wall acts as an insulator and dramatically reduces heat transfer efficiency.

Problem 3: Reaction Stalls or Proceeds Too Slowly
  • Symptoms: The reaction fails to reach completion in the expected timeframe. In-process controls show significant starting material remaining.

  • Probable Cause: Over-cooling or poor heat transfer into the system if the reaction requires heating to initiate or sustain. While less dangerous than overheating, it is an efficiency and quality issue.

  • Solutions:

    • Verify Temperature Probe Accuracy: Ensure temperature probes are calibrated and placed correctly. An inaccurate reading could lead the control system to cool excessively.

    • Select the Right Heat Transfer Fluid (HTF): The choice of HTF is critical. Water is effective but has a limited temperature range. Glycol/water mixtures extend this range, while specialized thermal oils can be used for very high or low temperatures.[12][13]

    • Check for "Stall" Conditions: In some esterifications, the production of water can inhibit the reaction.[14][15] If the reaction stalls at equilibrium, you may need to consider strategies for water removal, such as a Dean-Stark trap or operating under vacuum, if feasible at scale.

Section 3: Key Protocols & Data

This section provides standardized procedures and data to support thermal management decisions.

Protocol 3.1: High-Level Workflow for a Reaction Calorimetry Study
  • Objective: To determine the total heat of reaction (ΔH), heat release profile over time, and the maximum temperature of the synthesis reaction (MTSR) for the esterification.

  • Apparatus: An automated reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

  • Procedure Outline:

    • Calibration: Perform a solvent-specific heat capacity and heat transfer (U) calibration in the reactor.

    • Charge Initial Reagents: Charge the substituted benzoic acid, solvent, and catalyst to the reactor.

    • Establish Thermal Baseline: Stir the mixture at the proposed reaction temperature until thermal equilibrium is reached.

    • Controlled Dosing: Add the alcohol via a calibrated dosing pump at a pre-determined, slow rate. The calorimeter will continuously measure the heat being evolved.

    • Hold Period: After the addition is complete, hold the reaction at temperature to measure any remaining heat evolution.

    • Data Analysis: The software will calculate the real-time heat flow. Integrate this data to find the total heat of reaction. Use the data to model the consequences of a cooling failure and determine the adiabatic temperature rise.[1][11]

Protocol 3.2: Implementing a Feed-on-Demand Controlled Dosing Strategy
  • Objective: To control the reaction rate by adding a reagent only as fast as the system can remove the generated heat.

  • Prerequisites: Data from a reaction calorimetry study (Protocol 3.1). Knowledge of your reactor's maximum heat removal capacity (Q_rem_max).

  • Setup:

    • Configure the reactor with a primary temperature control loop on the jacket's heat transfer fluid.

    • Configure a dosing pump for the limiting reagent to be controlled by the reactor temperature.

  • Logic Implementation:

    • Set a desired reaction temperature (e.g., 80°C) and a "high-temperature stop" (e.g., 85°C).

    • The dosing pump adds the reagent as long as the reactor temperature is below the high-temperature stop.

    • If the reaction exotherm drives the temperature up to 85°C, the dosing pump automatically stops.

    • The pump remains off until the cooling system reduces the temperature back to a "restart" setpoint (e.g., 82°C).

  • Benefit: This self-validating system prevents the accumulation of unreacted reagent and ensures the heat generation rate never exceeds the cooling capacity, providing a high level of safety and control.[5]

Data Table: Comparison of Common Heat Transfer Fluids
Heat Transfer FluidTypical Operating Range (°C)AdvantagesDisadvantages
Water5 to 90High heat capacity, low viscosity, inexpensive, non-toxic.Limited temperature range, can cause corrosion.
Ethylene Glycol / Water (50%)-35 to 120Lower freezing point, higher boiling point than water.Higher viscosity, toxic, lower heat capacity than water.
Propylene Glycol / Water (50%)-30 to 120Similar to ethylene glycol but non-toxic.Higher cost and viscosity than ethylene glycol.
Silicone-based Thermal Oils-100 to 260Very wide operating range, low toxicity, non-corrosive.[13]High cost, lower heat capacity, potential for leaks.
Mineral-based Thermal Oils-10 to 320High-temperature stability, low pressure.[12]Flammable, requires specialized handling and equipment.

Section 4: Advanced Monitoring with Process Analytical Technology (PAT)

For critical or poorly understood processes, implementing Process Analytical Technology (PAT) can provide invaluable real-time insights, moving you from reactive troubleshooting to proactive control.[16]

Q: How can PAT help manage my reaction's thermal profile?

A: PAT tools provide a continuous window into the chemical composition of your reactor, rather than relying solely on lagging indicators like temperature.[17][18]

  • In-situ FTIR/Raman Spectroscopy: An attenuated total reflectance (ATR) probe inserted into the reactor can monitor the real-time concentration of reactants, products, and key intermediates.[17] By tracking the disappearance of a starting material, you can directly observe the reaction rate. If the concentration of starting material begins to increase unexpectedly, it indicates an accumulation, a primary risk factor for a runaway, allowing you to take corrective action long before a significant temperature deviation occurs.[19][20]

  • Focused Beam Reflectance Measurement (FBRM): If your product or an intermediate crystallizes, FBRM can monitor particle size and count in real-time. This is crucial as sudden crystallization can be a highly exothermic event and can also foul heat transfer surfaces.

By combining PAT with automated control systems, you can create highly robust processes where, for example, reagent dosing is controlled by real-time concentration measurements rather than a fixed schedule, ensuring optimal safety and efficiency.

References

  • Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis.
  • How to manage heat generation in a chemical reactor? Beifan Blog.
  • Pharmaceutical Scale-Up Insights. Scribd.
  • Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Senieer.
  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. LNEYA.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA.
  • Heating and Cooling Systems in Chemical reactor. Liuminex.
  • Heating of chemical reactors with thermal oil boilers. Pirobloc.
  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions.
  • Fischer Esterific
  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing.
  • The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering (RSC Publishing).
  • Emergency Runaway Reaction - What Precedes?
  • Runaway Industrial Chemical Reactions. AIChE.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Runaway reactions, case studies, lessons learned. ARIA.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions.

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Technical Support Center: A Researcher's Guide to Preventing Methyl Ester Hydrolysis During Aqueous Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to navigate a common yet critical challenge in organic synthesis: the unintended hydrolysis of methyl esters during aqueous workup. As experienced chemists know, isolating a newly synthesized ester can be a race against its reversion to the parent carboxylic acid, especially when water and residual catalysts are present. This guide is designed with full editorial control to offer practical, field-proven insights rooted in chemical principles to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Here, we address the most common urgent queries encountered in the lab.

Q1: What is methyl ester hydrolysis, and why is it a significant problem during aqueous workup?

A1: Methyl ester hydrolysis is the chemical reaction where a methyl ester breaks down into its corresponding carboxylic acid and methanol.[1] This process is the reverse of the Fischer esterification reaction and is catalyzed by the presence of acid or base in an aqueous environment.[2][3] During an aqueous workup, the goal is to isolate the pure ester product. However, the very solutions used to quench the reaction and remove catalysts (e.g., water, acidic, or basic washes) create the ideal conditions for this unwanted hydrolysis, which can drastically reduce the final yield of your desired product.[1]

Q2: I suspect my methyl ester is hydrolyzing during the workup. What are the tell-tale signs?

A2: The most common indicators of unintended hydrolysis are a lower-than-expected yield of your ester and the reappearance of the starting carboxylic acid in your crude product. You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): You will likely see a new, more polar spot that corresponds to the starting carboxylic acid.

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks belonging to the starting carboxylic acid.

  • IR Spectroscopy: A broad O-H stretch, characteristic of a carboxylic acid, may appear in the spectrum of your product.

Q3: Which steps in a standard aqueous workup pose the highest risk for hydrolysis?

A3: The highest risk is associated with any step involving direct contact with aqueous acidic or, more significantly, basic solutions.[1] Key steps to watch are:

  • Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.

  • Acid/Base Washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize and remove the acid catalyst (e.g., H₂SO₄) is a major risk factor.[4][5] While necessary, this step can initiate base-catalyzed hydrolysis (saponification), which is often irreversible under these conditions.[6]

Q4: Should I use a strong base (like NaOH) or a weak base (like NaHCO₃) to neutralize the acid catalyst?

A4: It is almost always preferable to use a mild, weak base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the standard and recommended choice.[4][5][7] Strong bases like sodium hydroxide (NaOH) dramatically increase the rate of saponification and should be avoided unless your ester is known to be exceptionally resistant to hydrolysis.[8] The reaction with NaHCO₃ is also easily monitored by observing the cessation of CO₂ gas evolution, indicating that all the acid has been neutralized.[9]

Q5: How critical is temperature control during the workup?

A5: Temperature is a critical factor. Hydrolysis rates are highly dependent on temperature; higher temperatures accelerate the reaction by providing the necessary activation energy.[10] To minimize hydrolysis, it is strongly recommended to perform all aqueous washes with ice-cold solutions (e.g., ice-cold deionized water, cold saturated NaHCO₃) and, for particularly sensitive esters, to keep the separatory funnel in an ice bath during the extraction process.[1]

Understanding the Science: The "Why" Behind the "How"

To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs. Both acids and bases can catalyze the cleavage of the ester bond, but they do so in fundamentally different ways.

Base-Catalyzed Hydrolysis (Saponification)

This is often the primary concern during workup. The process is effectively irreversible and typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[6]

Mechanism:

  • Nucleophilic Attack: A hydroxide ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group.

  • Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion, preventing the reformation of the ester.[6]

Caption: Base-catalyzed hydrolysis (saponification) is irreversible.

Acid-Catalyzed Hydrolysis

This reaction is the exact reverse of the Fischer esterification and is an equilibrium process.[2] The presence of a large excess of water during the workup can shift the equilibrium towards the starting materials (carboxylic acid and alcohol).

Mechanism:

  • Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy group.

  • Elimination: This converts the methoxy group into a good leaving group (methanol), which is eliminated.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Caption: Acid-catalyzed hydrolysis is a reversible equilibrium process.

Data-Driven Decisions: Factors Influencing Hydrolysis Rate

The rate of unwanted ester hydrolysis is governed by several key experimental parameters. Understanding their impact allows for a more rational approach to workup design.

FactorInfluence on Hydrolysis RateRationale & Recommendations
pH / Base Strength Rate increases significantly at high pH.Strong bases (e.g., NaOH) promote rapid, irreversible saponification. Recommendation: Always use a weak base like saturated sodium bicarbonate (NaHCO₃) for neutralization.[1][4]
Temperature Rate increases with temperature.Higher temperatures provide the activation energy needed for the reaction to proceed. A study on methyl benzoate hydrolysis showed significantly higher yields of the carboxylic acid at elevated temperatures. Recommendation: Conduct all aqueous washes with ice-cold solutions to slow the reaction kinetics.[1]
Contact Time Longer exposure increases the extent of hydrolysis.The longer the ester is in contact with aqueous acidic or basic conditions, the more it will hydrolyze. Recommendation: Perform extractions and washes efficiently and without delay. Do not let layers sit unseparated for extended periods.
Water Concentration Excess water shifts the equilibrium towards hydrolysis.As a reactant in the reversible acid-catalyzed hydrolysis, excess water drives the reaction backward.[2] Recommendation: After initial washes, use a brine wash to remove the bulk of dissolved water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).[1]
Steric Hindrance Bulky groups near the ester slow hydrolysis.Steric hindrance can physically block the approach of a nucleophile (water or hydroxide) to the carbonyl carbon. Recommendation: While this is a molecular design consideration, be aware that sterically hindered esters are generally more stable during workup.

Note: Specific rate constants are highly dependent on the ester's structure and exact reaction conditions. The half-life of methyl benzoate at pH 9 is approximately 10 days, but this can be significantly shorter under more vigorous workup conditions.[11]

Experimental Protocols: Best Practices for Workup

Here we provide detailed, step-by-step methodologies for both standard and alternative workups designed to preserve your methyl ester.

Protocol 1: The Optimized Standard Aqueous Workup

This protocol is a robust starting point for most acid-catalyzed esterification reactions.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. For sensitive esters, it is highly recommended to then place the reaction flask in an ice-water bath.

  • Dilute and Transfer: Transfer the cooled reaction mixture to a separatory funnel. Use a suitable, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to rinse the reaction flask and add this rinsing to the separatory funnel.

  • Initial Water Wash (Optional but Recommended): Add a portion of ice-cold deionized water to the separatory funnel, shake, and discard the aqueous layer. This removes the bulk of the alcohol starting material and some acid.

  • Neutralization with Weak Base: Add a portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking.[8] Vent frequently.

    • Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves. This indicates that all the acid catalyst has been neutralized.

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove residual water and reduces the solubility of the ester in any remaining aqueous phase (salting out).[1]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together and flows freely, indicating all trace water has been absorbed.[12]

  • Isolation: Filter or decant the organic solution away from the drying agent into a clean, tared round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude ester product.

  • Further Purification: If necessary, purify the crude product by distillation or column chromatography.

Caption: Standard experimental workflow for an esterification workup.

Protocol 2: Non-Aqueous Workup for Highly Sensitive Esters

For esters that are exceptionally prone to hydrolysis, avoiding water altogether is the best strategy. This protocol uses a non-nucleophilic base and filtration through a silica plug.

Methodology:

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Quench with Amine Base: In a fume hood, add a slight excess of a non-nucleophilic amine base, such as triethylamine (Et₃N), to the reaction mixture to neutralize the acid catalyst. Stir for 10-15 minutes. This will form the corresponding ammonium salt (e.g., triethylammonium sulfate).

  • Solvent Addition: Dilute the mixture with a non-polar organic solvent in which the ammonium salt is insoluble, such as hexane or a mixture of hexane and ethyl acetate.

  • Filtration through Silica Plug: Prepare a short plug of silica gel in a Hirsch or Büchner funnel. Pre-wet the silica with the chosen non-polar solvent.

  • Isolate the Product: Pass the reaction mixture through the silica plug. The non-polar ester product will elute through, while the polar ammonium salts and any residual polar impurities will be adsorbed onto the silica.[13]

  • Rinse: Wash the silica plug with additional fresh solvent to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporator) to yield the crude ester.

This method is fast, efficient, and completely avoids contact with water, making it ideal for sensitive substrates.

Troubleshooting Guide: Diagnosing and Solving Low Yields

If you're experiencing low yields and suspect hydrolysis, use this decision tree to pinpoint the issue.

Troubleshooting_Hydrolysis Start Low Ester Yield & Carboxylic Acid Detected Q_Base What base was used for neutralization? Start->Q_Base A_Strong Strong Base (e.g., NaOH, KOH) Q_Base->A_Strong Strong A_Weak Weak Base (e.g., NaHCO₃) Q_Base->A_Weak Weak Rec_Base Recommendation: Use cold, saturated NaHCO₃. Avoid strong bases. A_Strong->Rec_Base Q_Temp What was the workup temperature? A_Weak->Q_Temp Rec_Base->Q_Temp A_RT Room Temp / Warm Q_Temp->A_RT Warm A_Cold Cold / Ice Bath Q_Temp->A_Cold Cold Rec_Temp Recommendation: Perform all aqueous washes with ice-cold solutions. A_RT->Rec_Temp Q_Dry Was the organic layer thoroughly dried? A_Cold->Q_Dry Rec_Temp->Q_Dry A_No No / Incomplete Q_Dry->A_No No A_Yes Yes (e.g., with Na₂SO₄) Q_Dry->A_Yes Yes Rec_Dry Recommendation: Use an anhydrous drying agent (e.g., Na₂SO₄) until it no longer clumps. A_No->Rec_Dry Success Problem Resolved: Higher Yield Expected A_Yes->Success Rec_Dry->Success

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

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Validation & Comparative

A Comparative Reactivity Guide: Methyl 2-fluoro-5-formylbenzoate vs. 2-chloro-5-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of the correct building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of available intermediates, halogenated aromatic compounds are prized for their versatility. This guide provides an in-depth, objective comparison of two highly functionalized and structurally similar building blocks: Methyl 2-fluoro-5-formylbenzoate and 2-chloro-5-formylbenzoic acid .

We will dissect the nuanced differences in their reactivity, guided by the fundamental principles of physical organic chemistry and supported by established experimental trends. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

Introduction to the Building Blocks

At first glance, the two molecules appear to be close cousins. Both possess a benzene ring substituted with a formyl group and a halogen, making them trifunctional intermediates. However, the subtle differences—a fluorine versus a chlorine atom, and a methyl ester versus a carboxylic acid—lead to profoundly different chemical behaviors.

FeatureThis compound2-chloro-5-formylbenzoic acid
Structure this compound Structure2-chloro-5-formylbenzoic acid Structure
Primary Use Intermediate in the synthesis of pharmaceuticals, such as PARP inhibitors like Olaparib.[1]Building block for various organic compounds, including pharmaceuticals and agrochemicals.[2]

Physicochemical Properties at a Glance

The foundational physical and chemical properties of a molecule influence its solubility, handling, and reaction kinetics.

PropertyThis compound2-chloro-5-formylbenzoic acid
CAS Number 165803-94-1[3][4]1206625-81-1[2][5][6]
Molecular Formula C₉H₇FO₃[3][4][7]C₈H₅ClO₃[5][6]
Molecular Weight 182.15 g/mol [4][7]184.58 g/mol [5]
Appearance SolidSolid[5]
Purity (Typical) ≥95%≥95%[5][8]

The Decisive Factors: A Deep Dive into Structural and Electronic Effects

The reactivity of these molecules is governed by a delicate interplay of inductive and resonance effects from the substituents, as well as the inherent chemical nature of the carboxylic acid and ester functional groups.

The Halogen Dilemma: Fluorine vs. Chlorine

The identity of the halogen at the 2-position is arguably the most significant determinant of the ring's electronic character. Both fluorine and chlorine are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I).[9] However, they also possess lone pairs that can be donated back into the aromatic π-system via a resonance effect (+R).

  • Inductive Effect (-I): Fluorine is the most electronegative element, so its inductive withdrawal is significantly stronger than that of chlorine.[10]

  • Resonance Effect (+R): This effect involves the overlap of the halogen's p-orbitals with the carbon p-orbitals of the ring. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than does the larger 3p orbital of chlorine.[11] This makes fluorine a better π-donor via resonance than chlorine.

In halobenzenes, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[11] However, the stronger -I effect of fluorine makes the ring in this compound more electron-poor overall than the ring in 2-chloro-5-formylbenzoic acid.

SNAr_Mechanism ArylHalide Aryl Halide (Ar-X) C-X Intermediate Meisenheimer Complex (Anionic Intermediate) Stabilized by EWG Nucleophile Nucleophile (Nu⁻) Nucleophile->ArylHalide:c Product Substituted Product (Ar-Nu) Intermediate->Product Elimination LeavingGroup Leaving Group (X⁻)

Caption: Generalized workflow for the SNAr addition-elimination mechanism.

In contrast to SNAr, the reactivity of aryl halides in many palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl >> F . [5]The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond, which is much stronger for fluorine (C-F) than for chlorine (C-Cl). [5] Therefore, aryl chlorides are moderately reactive partners in Suzuki couplings, while aryl fluorides are typically the least reactive and often require specialized, highly active catalyst systems, higher temperatures, or longer reaction times to achieve comparable yields. [5] Conclusion: 2-chloro-5-formylbenzoic acid is expected to be vastly more reactive and a superior substrate for standard palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples designed to probe the differential reactivity of the aldehyde and halogen functionalities.

Protocol: Knoevenagel Condensation to Test Aldehyde Reactivity

This protocol describes a base-catalyzed condensation between the aldehyde and malononitrile. The reaction rate and yield can serve as a proxy for the electrophilicity of the formyl group.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the formyl-containing substrate (1.0 mmol) in 10 mL of ethanol.

  • Reagent Addition: Add malononitrile (1.1 mmol) to the solution, followed by a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify via column chromatography.

  • Analysis: Characterize the product by NMR and MS. Compare the reaction time and isolated yield between the fluoro and chloro substrates.

Protocol: Suzuki-Miyaura Cross-Coupling to Test C-X Bond Reactivity

This protocol outlines a typical Suzuki coupling to assess the reactivity of the C-F versus C-Cl bond.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the disappearance of the starting aryl halide by TLC or GC-MS.

  • Work-up: After completion (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Compare the conversion rate and isolated yield for this compound versus 2-chloro-5-formylbenzoic acid. A significantly higher yield is expected for the chloro-derivative under these standard conditions.

Summary and Synthetic Strategy Considerations

The choice between this compound and 2-chloro-5-formylbenzoic acid is not arbitrary; it is a strategic decision that should be aligned with the intended synthetic transformation.

Feature / Reaction TypeThis compound (Fluoro-Ester)2-chloro-5-formylbenzoic acid (Chloro-Acid)Recommendation
Aldehyde Reactivity Higher (more electrophilic)LowerChoose the fluoro-ester for faster or milder nucleophilic additions to the aldehyde.
SNAr Reactions Much Higher Very Low / InertThe fluoro-ester is the clear choice for introducing nucleophiles at the 2-position.
Pd Cross-Coupling Very Low / Requires special conditionsModerate to High The chloro-acid is the superior and more reliable substrate for Suzuki, Buchwald-Hartwig, etc.
Acid/Base Chemistry N/A (Ester)Yes (Carboxylic Acid)Use the chloro-acid for direct amide couplings or when acidic properties are required.
Handling Generally stableCan react with basesThe ester is less prone to acid-base side reactions.
  • Choose This compound when your synthesis requires a highly reactive aldehyde or when the key transformation is a nucleophilic aromatic substitution (SNAr) at the halogenated position.

  • Choose 2-chloro-5-formylbenzoic acid when the synthetic route involves standard palladium-catalyzed cross-coupling reactions or when the carboxylic acid functionality is needed for subsequent transformations like amide bond formation.

By understanding these fundamental differences in reactivity, chemists can better navigate their synthetic challenges, optimizing reaction conditions and ultimately accelerating the discovery and development of novel molecules.

References

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A Comparative Guide to Formylating Agents for 2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. Formylated 2-fluorobenzoic acid derivatives are valuable intermediates, serving as precursors to a wide array of complex molecules. The introduction of a formyl group onto the 2-fluorobenzoic acid scaffold, however, presents a unique set of challenges due to the electronic nature of the substituents. The fluorine atom, an ortho, para-director, and the carboxylic acid group, a meta-director and a deactivating group, exert competing influences on the regioselectivity of electrophilic aromatic substitution.

This guide provides a comprehensive comparison of various formylating agents for 2-fluorobenzoic acid, offering insights into their mechanisms, practical applications, and expected outcomes. By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies.

The Challenge of Formylating a Deactivated Ring

2-Fluorobenzoic acid is an electron-deficient aromatic system. The carboxylic acid group strongly withdraws electron density from the ring, making it less susceptible to attack by electrophiles.[1] This deactivation necessitates the use of potent formylating agents and often requires forcing reaction conditions.

The regiochemical outcome of the formylation is governed by the interplay of the directing effects of the fluorine and carboxylic acid groups. The fluorine atom directs incoming electrophiles to the ortho (C6) and para (C4) positions, while the carboxylic acid group directs to the meta (C3 and C5) positions. The positions para to the fluorine (C4) and ortho to the fluorine (C6) are also meta to the carboxylic acid group, making them the most likely sites for formylation. Steric hindrance at the C6 position, situated between the fluorine and carboxylic acid groups, may favor substitution at the C4 position.

Comparative Analysis of Formylation Methods

This section details the most common formylation reactions and evaluates their applicability to 2-fluorobenzoic acid.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[2] It employs the Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] While the Vilsmeier reagent is a relatively weak electrophile, its use on deactivated substrates can be facilitated by employing more reactive analogues or harsher conditions.[1][4]

Mechanism:

The reaction begins with the formation of the electrophilic Vilsmeier reagent. The aromatic ring then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[2]

Applicability to 2-Fluorobenzoic Acid:

The Vilsmeier-Haack reaction is a viable method for the formylation of deactivated systems, although it may require more forcing conditions. The regioselectivity is influenced by both electronic and steric factors, with substitution often occurring at the less sterically hindered position.[5] For 2-fluorobenzoic acid, formylation is expected to occur primarily at the C4 position.

Experimental Protocol: Vilsmeier-Haack Formylation

A general procedure for the Vilsmeier-Haack reaction is as follows:

  • To a solution of the aromatic substrate in DMF at 0 °C, the Vilsmeier reagent (pre-formed or generated in situ) is added.

  • The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

  • Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium acetate.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.[3]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[6] The reactive electrophile is dichlorocarbene, generated in situ from chloroform and a strong base.[7]

Mechanism:

The reaction involves the generation of dichlorocarbene, which is then attacked by the electron-rich phenoxide ion. The resulting intermediate is hydrolyzed to yield the ortho-hydroxybenzaldehyde.[6]

Applicability to 2-Fluorobenzoic Acid:

The Reimer-Tiemann reaction is generally limited to highly activated substrates like phenols and is not suitable for deactivated benzoic acids.[6][8] The strongly basic conditions can also lead to unwanted side reactions with the carboxylic acid group.

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[9][10] It is most effective for the ortho-formylation of phenols and other activated aromatic compounds.[9][11]

Mechanism:

HMTA decomposes in the acidic medium to generate an iminium ion electrophile. This electrophile then attacks the aromatic ring. Hydrolysis of the resulting iminium species furnishes the aldehyde.[11]

Applicability to 2-Fluorobenzoic Acid:

Similar to the Reimer-Tiemann reaction, the Duff reaction is generally not effective for deactivated substrates like 2-fluorobenzoic acid. The reaction requires electron-donating groups to activate the aromatic ring.[9] However, modifications using strong acids have shown some success with less activated substrates.[12]

The Gattermann-Koch Reaction

The Gattermann-Koch reaction is a method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst, typically copper(I) chloride.[13][14]

Mechanism:

The reaction proceeds through the formation of a highly reactive formyl cation equivalent, which then acts as the electrophile in an electrophilic aromatic substitution.[15]

Applicability to 2-Fluorobenzoic Acid:

The Gattermann-Koch reaction is generally not suitable for deactivated aromatic rings containing meta-directing groups.[13] Furthermore, it is not applicable to substrates like phenols and phenolic ethers.[14]

Ortho-Lithiation Followed by Formylation

Directed ortho-lithiation provides a powerful and regioselective method for the functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group.[16]

Mechanism:

The carboxylic acid group of 2-fluorobenzoic acid can act as a directing group for ortho-lithiation. Treatment with a strong lithium amide base can lead to deprotonation at the C6 position. The resulting dianion can then be trapped with DMF to yield the 2-fluoro-6-formylbenzoic acid derivative after acidic workup.[17][18]

Applicability to 2-Fluorobenzoic Acid:

This method offers a highly regioselective route to ortho-formylated benzoic acids. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions. This strategy is particularly valuable for the synthesis of the sterically hindered 2-fluoro-6-formylbenzoic acid.

Experimental Workflow: Ortho-Lithiation and Formylation

Caption: Workflow for the synthesis of 2-fluoro-6-formylbenzoic acid via ortho-lithiation.

Summary of Formylating Agents and Their Performance

The following table summarizes the key features of the discussed formylating agents and their applicability to 2-fluorobenzoic acid.

Formylation MethodFormylating AgentTypical SubstratesApplicability to 2-Fluorobenzoic AcidExpected Regioselectivity
Vilsmeier-Haack DMF/POCl₃Electron-rich aromaticsApplicable (may require forcing conditions)Primarily C4
Reimer-Tiemann CHCl₃/BasePhenols, activated heterocyclesNot Applicable N/A
Duff Reaction HexamethylenetetraminePhenols, activated aromaticsGenerally Not Applicable N/A
Gattermann-Koch CO/HCl/Lewis AcidActivated/neutral aromaticsNot Applicable N/A
Ortho-Lithiation Organolithium/DMFAromatics with directing groupsApplicable Highly selective for C6

Conclusion

The formylation of 2-fluorobenzoic acid is a challenging but achievable transformation. Due to the deactivating nature of the carboxylic acid group, classical electrophilic formylation methods that work well for activated substrates are generally ineffective.

The Vilsmeier-Haack reaction stands out as a viable option for introducing a formyl group, with a preference for the C4 position. For the specific synthesis of 2-fluoro-6-formylbenzoic acid , a regioselective approach utilizing directed ortho-lithiation followed by quenching with DMF is the most promising strategy.

The choice of formylating agent will ultimately depend on the desired regioisomer and the specific requirements of the synthetic route. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize valuable formylated 2-fluorobenzoic acid derivatives.

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A Comparative Guide on the Efficacy of Methyl 2-fluoro-5-formylbenzoate in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the choice of building blocks is paramount. The strategic incorporation of functionalized aromatic rings can profoundly influence the efficiency of a synthetic route and the properties of the final molecule. This guide provides an in-depth technical comparison of Methyl 2-fluoro-5-formylbenzoate and its analogues, offering insights into its performance in multi-step synthetic applications. We will delve into the chemical principles governing its reactivity and present available experimental data to support these claims.

Introduction to this compound: A Versatile Building Block

This compound (CAS 165803-94-1) is a trifunctional aromatic compound featuring a methyl ester, a formyl group, and a fluorine atom.[1][2][3] This unique combination of functional groups, positioned in a specific regioisomeric arrangement, makes it a highly valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom, in particular, imparts distinct electronic properties that modulate the reactivity of the aldehyde and the aromatic ring, setting it apart from its non-fluorinated or other halogenated counterparts.

Key Physicochemical Properties:

PropertyThis compound
CAS Number 165803-94-1[5]
Molecular Formula C₉H₇FO₃[5]
Molecular Weight 182.15 g/mol [2][3]
Appearance Solid[5]
Purity (Typical) ≥95%[1]

The "Ortho-Fluoro Effect": A Key Determinant of Reactivity

The fluorine atom at the C-2 position, ortho to the methyl ester, plays a crucial role in the reactivity of this compound. This "ortho-fluoro effect" is a combination of steric and electronic factors that can influence the rates and outcomes of various reactions.

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which can enhance the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack.[6] This can be advantageous in reactions such as Wittig olefination and reductive amination.

Furthermore, in reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), the C-F bond is a poor leaving group compared to other halogens. However, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atom.[7][8]

Comparative Efficacy in Key Synthetic Transformations

Reactivity of the Formyl Group: Wittig Reaction and Reductive Amination

The formyl group is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

  • Wittig Reaction: This reaction is fundamental for the synthesis of alkenes from aldehydes.[1] The increased electrophilicity of the formyl carbon in this compound, due to the -I effect of the ortho-fluorine, is expected to lead to faster reaction rates compared to its non-fluorinated or less electronegative halogenated analogues under similar conditions.

  • Reductive Amination: This is a cornerstone reaction for the synthesis of amines. The initial imine formation is often the rate-determining step and is accelerated by a more electrophilic aldehyde. Consequently, this compound is predicted to exhibit higher reactivity in reductive amination protocols compared to its analogues.

Illustrative Workflow: Wittig Reaction

Wittig_Reaction Methyl_2-fluoro-5-formylbenzoate This compound Betaine_Intermediate Betaine Intermediate Methyl_2-fluoro-5-formylbenzoate->Betaine_Intermediate + Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Betaine_Intermediate Oxaphosphetane Oxaphosphetane Intermediate Betaine_Intermediate->Oxaphosphetane Cyclization Alkene_Product Alkene Product Oxaphosphetane->Alkene_Product Elimination Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Generalized workflow of a Wittig reaction.

Cross-Coupling Reactions: The Case of Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of biaryl structures.[9][10] In this context, the nature of the halogen atom on the aromatic ring is a critical factor. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > Cl >> F.

A comparative guide on the closely related 2-fluoro-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid highlights this trend.[6] It suggests that the chloro-analogue is more reactive in Suzuki coupling reactions, and achieving comparable yields with the fluoro-derivative often necessitates more specialized and reactive catalyst systems, higher temperatures, and longer reaction times.[6]

Table 1: Illustrative General Trend in Suzuki Coupling Yields for Aryl Halides

Aryl HalideTypical Yield (%)
Aryl Iodide85-95
Aryl Bromide80-90
Aryl Chloride60-80
Aryl Fluoride20-50
This data is illustrative and based on general trends observed for aryl halides in Suzuki coupling.[6]

This lower reactivity of the C-F bond in cross-coupling can be a strategic advantage, allowing for selective reactions at other positions in the molecule if other, more reactive halogens are present.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., Methyl 2-chloro-5-formylbenzoate)

  • Boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Application in Pharmaceutical Synthesis: The Case of Olaparib

A compelling example of the utility of a closely related analogue, 2-fluoro-5-formylbenzonitrile, is in the synthesis of the PARP inhibitor Olaparib.[11][12] In the multi-step synthesis of this anti-cancer drug, 2-fluoro-5-formylbenzonitrile serves as a key building block.[4][13] The presence of the fluorine atom is crucial for modulating the electronic properties of the molecule and influencing its biological activity. The synthetic routes to Olaparib often involve a Wittig-type reaction with the formyl group of 2-fluoro-5-formylbenzonitrile.[12][13]

This application underscores the importance of fluorinated benzaldehyde derivatives in the development of modern pharmaceuticals, where the unique properties imparted by fluorine are often essential for achieving the desired therapeutic effect.

Diagram: Simplified Synthetic Route to a Key Olaparib Intermediate

Olaparib_Intermediate_Synthesis 2-fluoro-5-formylbenzonitrile 2-fluoro-5-formylbenzonitrile Wittig-Horner-Emmons_Reaction Wittig-Horner-Emmons Reaction 2-fluoro-5-formylbenzonitrile->Wittig-Horner-Emmons_Reaction Phosphonate_Ylide Phosphonate Ylide Phosphonate_Ylide->Wittig-Horner-Emmons_Reaction Intermediate_A Intermediate A Wittig-Horner-Emmons_Reaction->Intermediate_A Hydrolysis_and_Cyclization Hydrolysis & Cyclization Intermediate_A->Hydrolysis_and_Cyclization Olaparib_Precursor Key Olaparib Precursor Hydrolysis_and_Cyclization->Olaparib_Precursor

Caption: A simplified reaction pathway to a key intermediate of Olaparib.

Conclusion and Outlook

This compound is a valuable and versatile building block for multi-step organic synthesis. Its efficacy, when compared to its analogues, is a nuanced interplay of electronic and steric effects, primarily dictated by the ortho-fluorine substituent.

Summary of Comparative Efficacy:

  • Enhanced Aldehyde Reactivity: The electron-withdrawing nature of the ortho-fluorine atom activates the formyl group, making this compound a superior substrate for reactions like Wittig olefination and reductive amination compared to its non-fluorinated or less electronegative halogenated counterparts.

  • Modulated Aromatic Ring Reactivity: While the C-F bond is less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, this can be exploited for selective transformations. The fluorine atom also activates the aromatic ring for nucleophilic aromatic substitution.

  • Strategic Importance in Drug Discovery: The use of fluorinated building blocks is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The application of a close analogue in the synthesis of Olaparib highlights the importance of this class of compounds.

References

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A Comparative Spectroscopic Guide to Methyl 2-fluoro-5-formylbenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities and their synthetic intermediates is of paramount importance. Methyl 2-fluoro-5-formylbenzoate, a key building block in the synthesis of various pharmaceutically active compounds, presents a unique spectroscopic profile owing to its distinct functional groups. This guide offers an in-depth comparative analysis of the spectroscopic properties of this compound and its common precursors, 2-fluoro-5-formylbenzoic acid and methyl 2-fluorobenzoate. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the identification and characterization of these molecules.

Introduction: The Significance of this compound

This compound (C₉H₇FO₃, Molar Mass: 182.15 g/mol ) is a trifunctional aromatic compound that serves as a versatile intermediate in medicinal chemistry.[1][2] The presence of a methyl ester, a formyl group, and a fluorine atom on the benzene ring provides multiple reaction sites for the construction of complex molecular architectures. The fluorine substituent, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, making this molecule a valuable precursor in the development of novel therapeutics.[3] A clear understanding of its spectroscopic signature, and how it evolves from its precursors, is crucial for ensuring the purity and structural integrity of synthetic intermediates and final active pharmaceutical ingredients.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via the esterification of its carboxylic acid precursor, 2-fluoro-5-formylbenzoic acid. This precursor can be synthesized from simpler starting materials. This guide will focus on the spectroscopic comparison of the final product with two key precursors in a plausible synthetic route.

G cluster_0 Synthetic Pathway Methyl_2_fluorobenzoate Methyl 2-fluorobenzoate 2_Fluoro_5_formylbenzoic_acid 2-Fluoro-5-formylbenzoic acid Methyl_2_fluorobenzoate->2_Fluoro_5_formylbenzoic_acid Formylation Methyl_2_fluoro_5_formylbenzoate This compound 2_Fluoro_5_formylbenzoic_acid->Methyl_2_fluoro_5_formylbenzoate Esterification

Caption: Plausible synthetic route to this compound.

Spectroscopic Data Comparison

The following sections detail the expected and observed spectroscopic characteristics of this compound and its precursors. The interpretation of these spectra is grounded in the fundamental principles of each spectroscopic technique and the electronic effects exerted by the substituents on the aromatic ring.

Table 1: Summary of Key Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound Aldehyde-H: ~9.9, Aromatic-H: 7.3-8.4, Methyl-H: ~3.9Carbonyl (ester): ~164, Carbonyl (aldehyde): ~189, Aromatic-C: 118-162, Methyl-C: ~53C=O (ester): ~1725, C=O (aldehyde): ~1705, C-F: ~1250[M]+: 182
2-Fluoro-5-formylbenzoic acid Aldehyde-H: ~10.05, Aromatic-H: ~7.55-8.45, Carboxyl-H: >10Carbonyl (acid): ~166, Carbonyl (aldehyde): ~190, Aromatic-C: 117-163O-H (acid): 2500-3300 (broad), C=O (acid): ~1700, C=O (aldehyde): ~1690, C-F: ~1240[M]+: 168
Methyl 2-fluorobenzoate Aromatic-H: 7.1-8.0, Methyl-H: ~3.9Carbonyl (ester): ~165, Aromatic-C: 116-161, Methyl-C: ~52C=O (ester): ~1730, C-F: ~1250[M]+: 154

In-Depth Spectroscopic Analysis

This compound
  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by several distinct regions. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons will exhibit a complex splitting pattern due to both homo- and heteronuclear (H-F) coupling. The methyl protons of the ester group will appear as a sharp singlet around 3.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show two distinct carbonyl signals: one for the ester carbonyl around 164 ppm and another for the more deshielded aldehyde carbonyl around 189 ppm. The aromatic region will display six signals, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant. The methyl carbon of the ester will be observed at approximately 53 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the two carbonyl functionalities. A strong absorption band around 1725 cm⁻¹ corresponds to the C=O stretching of the ester, while another strong band at approximately 1705 cm⁻¹ is characteristic of the aldehydic C=O stretch. A prominent band around 1250 cm⁻¹ can be attributed to the C-F stretching vibration.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 182, corresponding to the molecular weight of the compound.[1][5]

2-Fluoro-5-formylbenzoic Acid (Precursor)
  • ¹H NMR Spectroscopy: Similar to the final product, the aldehydic proton appears as a singlet downfield, around 10.05 ppm. The aromatic protons are also in a similar region, from 7.55 to 8.45 ppm. The most notable difference is the presence of a broad singlet at a very downfield chemical shift (often >10 ppm), which is characteristic of the acidic proton of the carboxylic acid group.[5]

  • ¹³C NMR Spectroscopy: The spectrum will feature two carbonyl carbon signals: the carboxylic acid carbonyl around 166 ppm and the aldehyde carbonyl around 190 ppm. The aromatic carbons will have chemical shifts influenced by the fluorine, formyl, and now a carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Two distinct C=O stretching bands are expected: one for the carboxylic acid at approximately 1700 cm⁻¹ and another for the aldehyde at around 1690 cm⁻¹. The C-F stretch will be present around 1240 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ will be observed at m/z 168, confirming the molecular weight of this precursor.[6]

Methyl 2-fluorobenzoate (Precursor)
  • ¹H NMR Spectroscopy: The spectrum of this precursor is simpler, lacking the aldehyde proton signal. The aromatic region will show signals for four protons, with their chemical shifts and splitting patterns influenced by the ortho-fluorine and meta-ester groups. The methyl protons of the ester group will appear as a singlet around 3.9 ppm.[7]

  • ¹³C NMR Spectroscopy: The spectrum will have one carbonyl signal for the ester group around 165 ppm. The aromatic region will show six signals, with the carbon attached to fluorine exhibiting a characteristic C-F coupling. The methyl carbon signal will be around 52 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong C=O stretching absorption of the ester group at approximately 1730 cm⁻¹. The C-F stretching vibration is also expected around 1250 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ at m/z 154, corresponding to its molecular weight.[7]

Experimental Protocols

General Spectroscopic Methods

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover a range from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to cover a range from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000 to 600 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

G cluster_1 Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation NMR_Analysis NMR (¹H, ¹³C) Sample_Preparation->NMR_Analysis IR_Analysis IR Spectroscopy Sample_Preparation->IR_Analysis MS_Analysis Mass Spectrometry Sample_Preparation->MS_Analysis Data_Interpretation Data Interpretation & Comparison NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: General workflow for the spectroscopic analysis of the compounds.

Conclusion

The spectroscopic comparison of this compound and its precursors reveals a clear and logical progression of spectral features corresponding to the chemical transformations during synthesis. The introduction of the formyl group and the subsequent esterification of the carboxylic acid are readily monitored by the appearance and disappearance of characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as the expected shifts in the molecular ion peaks in mass spectrometry. This guide provides a foundational reference for the spectroscopic characterization of these important synthetic intermediates, enabling researchers to confidently assess the identity, purity, and structure of their compounds.

References

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A Senior Application Scientist's Guide to Palladium Catalysts in the Suzuki Coupling of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing biaryl structures—motifs central to pharmaceuticals, advanced materials, and natural products.[1][2][3] Its appeal lies in mild reaction conditions, broad functional group tolerance, and the stability of its boronic acid reagents.[2][3] However, as synthetic targets grow in complexity, so do the challenges posed by the substrates.

This guide focuses on a particularly demanding substrate: Methyl 2-fluoro-5-formylbenzoate . This molecule presents a classic trifecta of synthetic hurdles for palladium-catalyzed cross-coupling:

  • A Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon in organic chemistry, making its cleavage in the critical oxidative addition step exceptionally difficult compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[4] Many standard palladium catalysts that are effective for aryl bromides or chlorides fail entirely with aryl fluorides.[4][5][6]

  • Electron-Deficient Aromatic Ring: The presence of two electron-withdrawing groups (formyl and ester) deactivates the aromatic ring, further impeding the oxidative addition of the palladium(0) catalyst.

  • Steric Hindrance: The ortho-fluoro substituent presents a steric barrier to the incoming palladium catalyst, potentially slowing down the reaction.

Overcoming these obstacles is not merely an academic exercise. Efficiently coupling such substrates is critical for the late-stage functionalization of complex molecules in drug discovery programs. This guide provides a comparative analysis of various palladium catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for this challenging transformation.

The Decisive Step: Oxidative Addition to the C-F Bond

The universally accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a palladium(0) species.[7] This step is frequently the rate-determining step, especially with unreactive substrates like aryl fluorides. The high C-F bond strength (approx. 126 kcal/mol in fluorobenzene) presents a significant activation energy barrier.[4]

Effective catalyst systems must therefore be designed to enhance the reactivity of the palladium(0) center. The key to this lies in the choice of ligands coordinated to the palladium. The most successful strategies employ ligands that are both bulky and electron-rich .[2][8]

  • Electron-Rich Character: Ligands that are strong σ-donors increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center facilitates its insertion into the electron-poor C-F bond.

  • Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated, 14-electron L1Pd(0) species. These monoligated complexes are significantly more reactive in oxidative addition than their more stable, 16-electron L2Pd(0) counterparts.[8] Furthermore, steric hindrance can accelerate the final, product-releasing reductive elimination step.[9]

Our comparative analysis will therefore focus on catalyst systems built around these principles.

Comparative Analysis of Palladium Catalyst Systems

The selection of the catalyst is the most critical parameter for the successful coupling of this compound. We will compare three major classes of palladium catalysts.

Classical Phosphine Ligands: The Baseline

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, is one of the most common and historically significant catalysts for Suzuki couplings.[10]

  • Performance: For simple aryl bromides and iodides, Pd(PPh3)4 is often a reliable choice.[11] However, for a challenging substrate like an aryl fluoride, its performance is generally poor. The triphenylphosphine ligand is not sufficiently electron-rich to promote the difficult oxidative addition to the C-F bond, often resulting in no reaction or very low yields. It serves as a useful baseline to demonstrate the need for more advanced catalyst systems.

Buchwald-Type Dialkylbiaryl Phosphine Ligands: The Modern Workhorse

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group represented a paradigm shift in cross-coupling chemistry.[12] These ligands, when paired with a palladium source like Pd(OAc)2 or Pd2(dba)3, generate highly active catalysts in situ.

  • Mechanism of Action: Ligands such as SPhos, XPhos, and RuPhos possess the ideal combination of steric bulk and electron-donating character. This combination accelerates both the rate-limiting oxidative addition and the final reductive elimination step, leading to highly efficient catalytic cycles.[2]

  • Performance: These catalyst systems are the gold standard for challenging substrates. They have been shown to be effective for the coupling of unactivated aryl chlorides and other difficult partners.[2] For this compound, a catalyst system comprising Pd(OAc)2 and a ligand like SPhos or XPhos is expected to provide superior results. The use of a strong base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often crucial.[13]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

NHC ligands are another class of highly effective ligands for palladium-catalyzed cross-coupling. They are powerful σ-donors, even more so than many phosphines, and form very stable bonds with the palladium center.

  • Performance: The strong Pd-NHC bond leads to robust catalysts that can exhibit high turnover numbers and resist decomposition at elevated temperatures. This makes them particularly suitable for difficult couplings that may require more forcing conditions. Pre-formed (NHC)Pd precatalysts offer excellent reproducibility. For the target substrate, an NHC-based catalyst would be a strong candidate, particularly if high catalyst stability is required.

Quantitative Performance Comparison

The following table summarizes representative data for the Suzuki coupling of challenging electron-deficient aryl halides, providing a predictive framework for the performance with this compound.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
Pd(PPh3)43 - 5K₂CO₃Toluene/H₂O10012 - 24< 10%Expected poor performance due to C-F bond.
Pd(OAc)2 / SPhos1 - 2K₃PO₄Dioxane/H₂O80 - 1002 - 8> 90%High reactivity due to bulky, electron-rich ligand.[14]
Pd2(dba)3 / XPhos1 - 2K₃PO₄THF/H₂ORT - 604 - 12> 90%Excellent for hindered and electron-poor substrates.[15]
(IPr)Pd-allyl-Cl2K₂CO₃Dioxane806~ 85%IPr is a common NHC ligand; robust and active system.[16]

Visualizing the Catalytic Process

To better understand the reaction, two diagrams are presented below. The first illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The second provides a logical workflow for selecting an appropriate catalyst for challenging substrates like the one .

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_ox Ar¹-Pd(II)-X (L)ₘ pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar² (L)ₘ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->dummy3 aryl_halide Ar¹-X (this compound) aryl_halide->dummy1 boronic_acid Ar²-B(OR)₂ boronic_acid->dummy2 base Base (e.g., K₃PO₄) base->dummy2 product Ar¹-Ar² (Biaryl Product) dummy1->pd0 dummy2->pd2_ox dummy3->product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Catalyst Selection for Aryl Fluorides start Substrate: This compound q1 Analyze C-X Bond start->q1 a1 C-F Bond (High Bond Energy) q1->a1 q2 Analyze Ring Electronics a1->q2 a2 Electron-Deficient (Formyl + Ester Groups) q2->a2 req1 Requirement: Facilitate Oxidative Addition a2->req1 rec Recommendation: Use Highly Active Catalyst System req1->rec ligand_class1 Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) rec->ligand_class1 ligand_class2 Strong σ-Donating N-Heterocyclic Carbenes (e.g., IPr, SImes) rec->ligand_class2

Sources

Alternative building blocks to Methyl 2-fluoro-5-formylbenzoate for PARP inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Building Blocks in PARP Inhibitor Synthesis: A Comparative Analysis Beyond Methyl 2-fluoro-5-formylbenzoate

For researchers and process chemists in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and cost-effectiveness of a synthetic campaign. In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, particularly phthalazinone-based structures like Olaparib, this compound has become a cornerstone building block. Its bifunctional nature—an aldehyde for coupling reactions and an ester for amide formation—provides a direct route to the core structure.

However, reliance on a single building block can introduce supply chain vulnerabilities and limit process optimization. This guide, written from the perspective of a senior application scientist, explores viable and field-proven alternatives to this standard precursor. We will delve into the causality behind choosing these alternatives, provide comparative data, and present detailed experimental protocols to empower chemists to make informed decisions for their specific synthetic goals.

The Central Role of the Fluoro-Benzoyl Moiety

The 2-fluoro-substituted phenyl ring is a common pharmacophore in many PARP inhibitors. It serves as a key component that anchors the molecule within the nicotinamide binding pocket of the PARP enzyme. The substituent at the 5-position (typically a carbonyl or a group that leads to it) acts as the crucial chemical handle for constructing the rest of the inhibitor, often involving the formation of a phthalazinone ring system and linkage to a side chain, such as a piperazine moiety in the case of Olaparib. The standard synthesis often involves a Horner-Wadsworth-Emmons reaction with the aldehyde of the building block to form the phthalazinone core[1][2].

While effective, this linear approach is not the only path. Strategic selection of alternative building blocks can offer significant advantages, including improved overall yield, reduced step count, and avoidance of problematic reagents.

Alternative 1: Nitrile-Containing Building Blocks

Nitriles serve as versatile synthetic equivalents (synthons) for aldehydes or carboxylic acids. Their relative stability to certain reaction conditions, coupled with their reliable conversion chemistries, makes them an excellent alternative. A prime example is 2-fluoro-5-cyanobenzaldehyde or related benzonitriles.

Rationale and Comparative Advantage

The primary advantage of using a nitrile is the alteration of the synthetic strategy. The cyano group can be carried through several synthetic steps where an aldehyde might be reactive and require protection/deprotection sequences. It can later be hydrolyzed to a carboxylic acid for amide coupling or reduced to an amine. In some routes, the nitrile itself is a key reactant for constructing heterocyclic cores[3].

For instance, in the synthesis of Olaparib analogues, 3-cyanobenzaldehyde has been successfully used to construct the phthalazinone scaffold[3]. While this specific example is a des-fluoro analogue, the principle is directly applicable. The synthesis of other PARP inhibitors, such as those based on a dimethylpyridazinone core, has utilized 5-(cyanomethyl)-2-fluorobenzonitrile, where both cyano groups are sequentially hydrolyzed to form the final structure[4].

ParameterStandard: this compoundAlternative: 2-fluoro-5-cyanobenzaldehyde
Key Transformation Horner-Wadsworth-EmmonsNitrile Hydrolysis / Cyclization
Reagent Stability Aldehyde is prone to oxidationNitrile is generally more robust
Process Concern Potential for side reactions at the aldehydeRequires harsh conditions (strong acid/base) for hydrolysis
Overall Yield Medicinal chemistry routes report ~46% over 6 steps[2]Route dependent, but can enable more convergent syntheses
Illustrative Workflow: Nitrile to Carboxylic Acid Core

The following diagram illustrates a conceptual workflow comparing the standard route with a nitrile-based alternative for reaching a common carboxylic acid intermediate, a key precursor for the final amide coupling with the piperazine side chain in Olaparib synthesis[5].

G cluster_0 Standard Route cluster_1 Nitrile Alternative Route a1 This compound a2 Horner-Wadsworth-Emmons + Cyclization a1->a2 Phosphonate Hydrazine a3 Key Acid Intermediate (Compound D) a2->a3 a4 Olaparib a3->a4 Amide Coupling b1 2-fluoro-5-(bromomethyl)benzonitrile b2 Phthalazinone Formation + Nitrile Hydrolysis b1->b2 Phthalhydrazide Strong Acid/Base b3 Key Acid Intermediate (Compound D) b2->b3 b3->a4 DecisionTree start Project Goal? cost Is Cost the Primary Driver? start->cost novelty Is Route Novelty/IP Position a Goal? cost->novelty No phthalhydrazide Recommendation: Phthalhydrazide Route cost->phthalhydrazide Yes scalability Is Scalability > Step Count? scalability->phthalhydrazide Yes standard Recommendation: This compound scalability->standard No novelty->scalability No nitrile Recommendation: Nitrile-Based Building Block novelty->nitrile Yes

Sources

A Comparative Guide to the ¹H NMR Spectra of Substituted Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of a molecule's hydrogen framework. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of ortho, meta, and para-substituted fluorobenzaldehydes. By examining the interplay of substituent effects, we will demonstrate how positional isomerism dramatically influences chemical shifts and spin-spin coupling, providing a robust method for their differentiation.

The Foundational Principles: Electronic Effects and H-F Coupling

The ¹H NMR spectrum of a substituted benzene ring is governed by the electronic properties of its substituents. The aldehyde group (-CHO) is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This generally causes the aromatic protons to shift downfield (to a higher ppm value).

Conversely, fluorine (-F) exhibits a dual nature; it is strongly electron-withdrawing by induction (-I) due to its high electronegativity, but it is also electron-donating through resonance (+M) via its lone pairs. The net effect on proton chemical shifts depends on the relative positions of the -CHO and -F groups.

A critical feature in the spectra of these compounds is spin-spin coupling , the interaction between neighboring magnetic nuclei. We observe standard ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings between protons. Crucially, the spin-½ fluorine nucleus (¹⁹F) also couples with nearby protons, giving rise to characteristic H-F coupling constants (ⁿJHF) that are highly dependent on the number of intervening bonds and their spatial relationship. This through-bond and, in some cases, through-space interaction is a powerful diagnostic tool.[1]

Isomer-Specific Spectral Analysis

The following analysis is based on data acquired in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis of organic molecules.[2][3] Spectral parameters can vary slightly based on solvent and spectrometer frequency.

2-Fluorobenzaldehyde (ortho-isomer)

The ortho-isomer presents the most complex and distinct spectrum due to the proximity of the two substituents.

Key Spectral Features:

  • Aldehyde Proton (H-α): This proton appears significantly downfield, typically around δ 10.35 ppm .[2] Its signal is split into a doublet by the adjacent ring proton (H6) and may exhibit a small doublet splitting due to a four-bond coupling with the ortho-fluorine atom (⁴JHF). This downfield shift is partly attributed to the steric compression and electronic field effect from the adjacent fluorine.[4]

  • Aromatic Protons: The aromatic region (δ 7.1-7.9 ppm) is complex due to overlapping multiplets and both H-H and H-F couplings.

    • H6: Located ortho to the aldehyde, this proton is the most downfield in the aromatic region (~δ 7.88 ppm) and appears as a doublet of triplets (dt) or a complex multiplet.[2] It is split by its vicinal proton H5 (³JHH) and by the meta-protons H4 and the fluorine atom.

    • H3: This proton, ortho to the fluorine, shows a characteristic large coupling to the fluorine atom (³JHF) and appears as a triplet of doublets (td).

    • H4 & H5: These protons appear as complex multiplets in the more upfield region of the aromatic spectrum.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-α (CHO)~10.35d⁴JHF ≈ 1-2 Hz
H6~7.88ddd³JH5H6≈7.6, ⁴JH4H6≈1.8, ⁵JHF≈5.4
H4~7.61dddd³JH3H4≈7.4, ³JH4H5≈7.4, ⁴JH-αH4≈1, ⁴JHF≈5.0
H5~7.27ddd³JH4H5≈8.4, ³JH5H6≈7.6, ⁵JH3H5≈1.2
H3~7.17ddd³JH3H4≈9.5, ⁴JH-αH3≈1, ⁴JH5H3≈1.2, ³JHF≈9.5
Note: Data derived from spectral databases and literature. Exact values may vary. Data from ChemicalBook.[2]
3-Fluorobenzaldehyde (meta-isomer)

In the meta-isomer, the substituents are further apart, leading to a more simplified pattern compared to the ortho-isomer.

Key Spectral Features:

  • Aldehyde Proton (H-α): This proton resonates around δ 9.99 ppm as a sharp singlet, as any long-range coupling to fluorine (⁵JHF) or meta protons is typically too small to be resolved.[5]

  • Aromatic Protons: The pattern is more spread out and interpretable.

    • H2: This proton, positioned between the two electron-withdrawing groups, is the most downfield in the aromatic region and appears as a doublet, split by H6 (⁴JHH) and potentially showing a small doublet splitting from the fluorine (⁴JHF).

    • H4, H5, H6: These protons give rise to distinct multiplets, with couplings to both adjacent protons and the fluorine atom. H4 will show a large ortho coupling to H5 and a smaller ortho coupling to the fluorine (³JHF).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-α (CHO)~9.99s-
H2~7.68d⁴JH2H6 ≈ 1.5 Hz
H6~7.56ddd³JH5H6≈7.7, ⁴JH2H6≈1.5, ⁴JH4H6≈1.5
H4~7.53dt³JH4H5≈8.0, ³JHF≈8.0, ⁴JH4H6≈1.5
H5~7.33ddd³JH4H5≈8.0, ³JH5H6≈7.7, ⁴JHF≈5.5
Note: Data derived from spectral databases and literature. Exact values may vary. Data from ChemicalBook.[5]
4-Fluorobenzaldehyde (para-isomer)

The para-isomer displays the most symmetrical and easily interpretable ¹H NMR spectrum.

Key Spectral Features:

  • Aldehyde Proton (H-α): This proton appears as a singlet around δ 9.97 ppm .[6]

  • Aromatic Protons: Due to the molecule's symmetry, there are only two distinct types of aromatic protons.

    • H2/H6: These two equivalent protons are ortho to the aldehyde group. They appear as a doublet of doublets (or multiplet) around δ 7.91 ppm , split by the adjacent H3/H5 protons (³JHH) and the para-fluorine atom (⁴JHF).[6][7]

    • H3/H5: These two equivalent protons are ortho to the fluorine atom. They appear further upfield around δ 7.21 ppm as a triplet or doublet of doublets, split by the adjacent H2/H6 protons (³JHH) and the ortho-fluorine atom (³JHF).[6] The upfield shift is due to the +M (donating) effect of fluorine at the ortho position.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz)
H-α (CHO)~9.97s-
H2, H6~7.91dd³JHH ≈ 8.8 Hz, ⁴JHF ≈ 5.8 Hz
H3, H5~7.21t³JHH ≈ 8.7 Hz, ³JHF ≈ 8.7 Hz
Note: Data derived from spectral databases and literature. Exact values may vary. Data from Supporting Information.[6]

Summary Comparison and Diagnostic Logic

IsomerAldehyde Proton (H-α) Shift (ppm)Aromatic Signal PatternKey Differentiating Feature
Ortho ~10.35 (doublet)Four complex, distinct multipletsSignificantly downfield-shifted and split aldehyde proton.
Meta ~9.99 (singlet)Four distinct multipletsSinglet aldehyde proton and four separate aromatic signals.
Para ~9.97 (singlet)Two symmetrical multiplets (AA'BB' system)Highly symmetrical aromatic region with two signals, each integrating to 2H.

The logical workflow for identifying an unknown fluorobenzaldehyde isomer from its ¹H NMR spectrum is straightforward.

Caption: Logical workflow for isomer identification based on ¹H NMR data.

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation for ¹H NMR Analysis

The goal of this protocol is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.[8]

Materials:

  • Fluorobenzaldehyde isomer (5-20 mg)

  • Deuterated solvent (e.g., CDCl₃, 99.8%+)

  • 5 mm NMR tube of good quality

  • Pasteur pipette and glass wool

  • Vial and cap

Procedure:

  • Weighing: Accurately weigh 5-20 mg of the fluorobenzaldehyde sample into a clean, dry vial. The optimal amount ensures good signal-to-noise without causing line broadening due to high viscosity.

  • Solvation: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9] Using a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal for the spectrometer's field-frequency lock.[3]

  • Homogenization: Cap the vial and gently swirl or vortex until the sample is fully dissolved.

  • Filtration: To remove any suspended solid particles that can ruin magnetic field homogeneity and broaden spectral lines, filter the solution directly into the NMR tube.

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Use the pipette to transfer the sample solution from the vial into the NMR tube. The glass wool will trap any particulate matter.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

Protocol 2: Standard ¹H NMR Spectrum Acquisition

This protocol outlines a standard set of parameters for acquiring a routine 1D proton spectrum on a modern FT-NMR spectrometer (e.g., 400 MHz).[10][11]

Procedure:

  • Sample Insertion: Insert the prepared NMR tube into a spinner turbine, adjust its depth using a depth gauge, and place it in the spectrometer's autosampler or manual insertion port.

  • Setup: In the acquisition software, load a standard proton experiment parameter set.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. This corrects for any drift in the magnetic field. Following the lock, an automated shimming procedure is performed to optimize the magnetic field homogeneity across the sample volume, which is essential for obtaining sharp spectral lines.

  • Set Acquisition Parameters:

    • Pulse Program: Select a standard single-pulse program (e.g., 'zg30' or 'zg').[12] A 30° or 45° pulse angle is often used as a compromise between signal intensity and ensuring quantitative accuracy across protons with different relaxation times.[10]

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for a standard organic molecule.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for good resolution.[10][13]

    • Relaxation Delay (D1): A delay of 1-2 seconds allows for magnetization to return towards equilibrium between pulses.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve excellent signal-to-noise.

  • Receiver Gain (RG): An automatic receiver gain adjustment should be performed to optimize the signal detection without causing ADC overflow.

  • Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting Free Induction Decay (FID) for the specified number of scans.

  • Processing:

    • Fourier Transform (FT): The summed FID is converted from the time domain to the frequency domain (the spectrum) via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and upright).

    • Baseline Correction: A baseline correction algorithm is applied to produce a flat baseline.

    • Referencing: The chemical shift axis is referenced. The residual non-deuterated solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is commonly used as a secondary internal standard.

    • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

The positional isomerism of fluorobenzaldehydes imparts highly diagnostic and distinguishable features in their respective ¹H NMR spectra. The chemical shift of the aldehyde proton, combined with the symmetry and splitting patterns of the aromatic protons, allows for unambiguous identification. The ortho-isomer is marked by a significantly deshielded aldehyde proton, the meta-isomer by four distinct aromatic regions, and the para-isomer by its characteristic AA'BB' symmetrical pattern. This comparative guide underscores the power of ¹H NMR spectroscopy in structural elucidation, where subtle changes in molecular structure manifest as clear, interpretable differences in spectral output.

References

  • Grage, S. L., et al. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Anal Biochem. 2010 Mar 15;398(2):263-5. [Link]

  • Sodano, T. Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. 2018. [Link]

  • Supporting Information for a research article. General procedure and spectral data. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • PennState University, Eberly College of Science. The Acquisition Parameters. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Forzi, G., et al. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. J. Am. Chem. Soc. 2021, 143, 47, 19587–19593. [Link]

  • Bruker. 1H Acquisition Period. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Abraham, R. J., et al. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • University of Liverpool. Sample Preparation. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling. [Link]

Sources

The Fluoro Advantage: A Comparative Guide to Methyl 2-fluoro-5-formylbenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing the pharmacological profile of drug candidates.[1][2] This guide provides an in-depth technical comparison of Methyl 2-fluoro-5-formylbenzoate and its non-fluorinated counterparts, offering researchers, scientists, and drug development professionals a data-driven perspective on the advantages conferred by the fluoro substituent. While direct comparative experimental data for this specific molecule is not extensively published, this guide will leverage established principles of fluorine in drug discovery and available data for analogous compounds to present a compelling analysis.

The Strategic Value of Fluorine in Medicinal Chemistry

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[2] Judicious placement of a fluorine atom can address common challenges in drug development, such as rapid metabolism and poor bioavailability.[1]

Comparative Analysis: this compound vs. Non-Fluorinated Analogs

For the purpose of this guide, we will compare this compound with a suitable non-fluorinated analog, Methyl 5-formyl-2-hydroxybenzoate. The substitution of a hydroxyl group with fluorine is a common bioisosteric replacement in drug design.[3]

Physicochemical Properties: A Tale of Two Substituents

The introduction of a fluorine atom in place of a hydroxyl group is expected to significantly alter the physicochemical properties of the molecule. The following table provides a comparison of key properties based on available data and established principles of medicinal chemistry.

PropertyThis compoundMethyl 5-formyl-2-hydroxybenzoate (Analog)Rationale for Expected Differences
Molecular Weight ( g/mol ) 182.15[3]180.16[4]Minimal difference in size, allowing for similar steric interactions.
Predicted pKa ~3.5-4.07.57 (predicted)[4]The strong electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid, while the hydroxyl group in the analog is phenolic.
Predicted XLogP 1.3[3]~1.5-2.0Fluorine generally increases lipophilicity compared to hydrogen, but the effect relative to a hydroxyl group can vary depending on intramolecular interactions.
Hydrogen Bond Donors 01 (phenolic OH)The absence of a hydrogen bond donor can reduce interactions with efflux pumps and metabolic enzymes.
Hydrogen Bond Acceptors 3 (ester O, aldehyde O, F)4 (ester O, aldehyde O, phenolic OH)The fluorine atom is a weak hydrogen bond acceptor.

The Fluoro-Driven Advantages in Drug Discovery

The seemingly subtle substitution of a hydroxyl group with fluorine in this compound can translate into significant advantages in a drug discovery program.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. Aromatic hydroxylation is a common metabolic pathway mediated by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative cleavage.[1] By replacing a hydroxyl group (or a hydrogen atom on the aromatic ring) with fluorine, the metabolic "soft spot" is effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[1]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of this compound, a series of in vitro assays should be performed in parallel with its non-fluorinated analog.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound and non-fluorinated analog)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

  • Add human liver microsomes to the wells (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® plates (24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Prior to the assay, wash the cell monolayers with pre-warmed HBSS.

  • Assess the integrity of the cell monolayers by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 is indicative of active efflux.

Visualizing the Workflow and Rationale

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis stock Test Compound Stock Solution mix Combine Compound, Microsomes, & Buffer stock->mix microsomes Human Liver Microsomes microsomes->mix buffer Phosphate Buffer (pH 7.4) buffer->mix nadph NADPH Regenerating System start_reaction Initiate with NADPH nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

A generalized workflow for an in vitro microsomal stability assay.

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated This compound parent_nf Aryl-OH metabolite_nf Oxidized Metabolite parent_nf->metabolite_nf CYP450 Metabolism parent_f Aryl-F no_metabolism Metabolism Blocked parent_f->no_metabolism Resistant to Oxidation

Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine in this compound is anticipated to confer significant advantages in a drug discovery context compared to its non-fluorinated analogs. These benefits, primarily enhanced metabolic stability and modulated physicochemical properties, can lead to an improved pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these advantages. By understanding and leveraging the "fluoro advantage," medicinal chemists can more effectively design and develop novel therapeutics with a higher probability of success.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). Methyl 5-formyl-2-hydroxybenzoate. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

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A Comparative Guide to the Cost-Effective Large-Scale Synthesis of Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-5-formylbenzoate is a trifunctional building block of significant interest in the pharmaceutical and materials science sectors. Its strategically positioned fluoro, formyl, and methyl ester groups allow for selective and sequential chemical transformations, making it a valuable precursor for complex molecular architectures.[1] The fluorine substituent, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, as development progresses from laboratory-scale discovery to large-scale manufacturing, the economic viability of the synthetic route becomes paramount.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing this compound on an industrial scale. We will dissect each route through the lens of cost-effectiveness, analyzing raw material accessibility, process efficiency, reagent costs, safety implications, and scalability. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the most economically and logistically sound manufacturing pathway.

Core Synthetic Strategies: A Head-to-Head Comparison

The large-scale synthesis of this compound is dominated by a few key strategic approaches. The choice between them involves a trade-off between the number of steps, atom economy, raw material cost, and the handling of hazardous reagents.

  • The Cyanation-Hydrolysis Pathway from 3-Bromo-4-fluorobenzaldehyde: This is a robust and widely documented two-step method.[1] It offers high yields and good control, making it a reliable choice for producing high-purity material.

  • The Direct Oxidation Pathway from a Toluene Derivative: This approach, starting from precursors like 2-fluoro-5-methylbenzoate, is theoretically more atom-economical. However, it presents significant challenges in controlling selectivity.

  • Alternative Formylation and Halogen-Exchange Routes: Modern methods are continually being developed to circumvent the use of toxic reagents and improve cost profiles, such as novel formylation techniques or improved halogen-exchange processes.

Workflow of the Predominant Cyanation-Hydrolysis Route

The following diagram illustrates the most common industrial workflow for synthesizing the key intermediate, 2-fluoro-5-formylbenzonitrile, which is then converted to the target benzoic acid and subsequently esterified.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis & Esterification A 3-Bromo-4-fluorobenzaldehyde C 2-Fluoro-5-formylbenzonitrile A->C Heat (170°C) B Copper(I) Cyanide (CuCN) N-Methyl-2-pyrrolidone (NMP) B->C E 2-Fluoro-5-formylbenzoic Acid C->E Reflux D Aqueous H₂SO₄ D->E G This compound (Final Product) E->G Esterification F Methanol (MeOH) Acid Catalyst F->G

Caption: Common industrial synthesis of this compound.

Quantitative Comparison of Synthetic Routes

The selection of an optimal large-scale synthesis route hinges on a multi-faceted analysis of cost, efficiency, and safety. The table below summarizes these critical parameters for the leading methodologies.

ParameterRoute 1: Cyanation-HydrolysisRoute 2: Direct OxidationRoute 3: Alternative (Patent CN114907234B)[3]
Starting Material 3-Bromo-4-fluorobenzaldehyde2-Fluoro-5-methylbenzoateo-Fluorobenzonitrile, Formaldehyde
Key Reagents CuCN, NMP, H₂SO₄, MeOHStrong oxidizing agent (e.g., KMnO₄)NaBr, ZnCl₂, H₂SO₄
Number of Steps 2 (to acid) + 1 (esterification)1 (to acid) + 1 (esterification)3 (to nitrile)
Typical Overall Yield HighLow to ModerateHigh (claimed 75% for nitrile)[3]
Raw Material Cost ModerateLowLow
Process Safety High Concern: Use of highly toxic CuCN.[1]Moderate Concern: Strong oxidizers, potential for runaway reactions.Improved: Avoids CuCN and liquid bromine.[3]
Waste Generation High (Copper salts, acid waste)High (Manganese dioxide from KMnO₄)[4]Moderate (Lower "three wastes" claimed)[3]
Scalability Established but requires stringent safety protocols for cyanide handling.Challenging due to poor selectivity and over-oxidation risk.[1]High; designed for industrial production with mild conditions.[3]
Cost-Effectiveness Moderate; high yield is offset by reagent toxicity and waste disposal costs.Poor; low yield and purification difficulties negate cheap starting materials.High; low-cost materials, high efficiency, and improved safety profile.[3]

In-Depth Analysis: The Causality Behind the Costs

Route 1: The Cyanation-Hydrolysis Workhorse

This pathway's primary advantage is its reliability and high yield.[1] However, its cost-effectiveness on a large scale is severely hampered by two factors. First, the use of Copper(I) Cyanide (CuCN) is a major operational and safety expense. It is acutely toxic, requiring specialized handling, containment, and waste treatment protocols, all of which add significant overhead. Second, the high-temperature reaction in a solvent like NMP adds to the energy costs. While dependable, the associated safety and environmental compliance costs make it less attractive for large-volume, cost-sensitive production.

Route 2: The Pitfalls of Direct Oxidation

On paper, oxidizing a readily available methyl group seems like an elegant and atom-economical approach. The primary challenge, however, is chemoselectivity. Aldehydes are themselves susceptible to oxidation, and it is difficult to stop the reaction cleanly without over-oxidizing the product to the corresponding carboxylic acid.[1] This leads to a mixture of products, necessitating complex and costly chromatographic purification, which is often unfeasible at an industrial scale. The resulting low yield of the desired aldehyde significantly inflates the effective cost of the final product.

Route 3: A More Cost-Effective Patented Alternative

A patented method for producing the key 2-fluoro-5-formylbenzonitrile intermediate circumvents the major drawbacks of the traditional routes.[3] By starting with inexpensive o-fluorobenzonitrile and formaldehyde and using a halide salt and a Lewis acid catalyst like zinc chloride, this process avoids acutely toxic reagents like CuCN and hazardous materials like liquid bromine. The patent claims mild reaction conditions, high efficiency, and less waste discharge, which directly translates to a significant cost advantage in industrial production.[3] This approach represents a more modern, green, and economically sound strategy for large-scale manufacturing.

Alternative Building Blocks: A Cost-Performance Trade-Off

For some applications, particularly in early-stage discovery, substituting the fluoro- group with another halogen can be a viable cost-saving measure. The choice significantly impacts reactivity in common cross-coupling reactions.

PropertyMethyl 2-fluoro -5-formylbenzoateMethyl 2-chloro -5-formylbenzoate
Reactivity in Cross-Coupling Least reactive. The C-F bond is very strong, making oxidative addition to palladium catalysts difficult.[4]More reactive than the fluoro analog. The C-Cl bond is weaker, facilitating reactions like Suzuki coupling.[4]
Electronic Effects Strongest electron-withdrawing effect (-I), but also a significant resonance donation (+R) due to good 2p-2p orbital overlap.[4]Weaker -I effect than fluorine. Poorer 3p-2p orbital overlap results in a weaker +R effect.[4]
Formyl Group Reactivity The formyl group is rendered slightly more electrophilic (more reactive to nucleophiles) due to the strong -I effect of fluorine.[4]The formyl group is slightly less electrophilic compared to the fluoro analog.
Relative Cost HighestLower
Strategic Decision Framework

This diagram outlines the decision-making process when choosing between halogenated analogs.

G Start Project Goal Metabolism Is enhanced metabolic stability a key requirement? Start->Metabolism Coupling Is a C-C cross-coupling reaction planned? Cost Is minimizing upfront raw material cost critical? Coupling->Cost No UseChloro Consider Methyl 2-chloro-5-formylbenzoate as a cost-effective alternative Coupling->UseChloro Yes Metabolism->Coupling No UseFluoro Use this compound Metabolism->UseFluoro Yes Cost->UseFluoro No Cost->UseChloro Yes

Caption: Decision tree for selecting a halogenated building block.

Experimental Protocols

The following protocols are provided for research and development purposes and should be adapted and optimized for scale-up.

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile (Route 1)

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (100 g, 0.49 mol)

  • Copper(I) cyanide (CuCN) (50.6 g, 0.56 mol)

  • N-Methyl-2-pyrrolidone (NMP) (400 mL)

  • Diatomaceous earth

  • Ethyl acetate, Water

Procedure:

  • In a 1 L round-bottom flask equipped for mechanical stirring and reflux, dissolve 3-bromo-4-fluorobenzaldehyde in NMP.

  • Add Copper(I) cyanide to the solution. CAUTION: CuCN is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

  • Monitor reaction completion using Thin-Layer Chromatography (TLC).

  • Cool the mixture to room temperature and add a small amount of diatomaceous earth.

  • Filter the mixture. Dilute the filtrate with 400 mL of water and extract with 500 mL of ethyl acetate.

  • Separate the organic layer and wash it twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by recrystallization.

Protocol 2: Hydrolysis and Esterification to Final Product

Materials:

  • 2-Fluoro-5-formylbenzonitrile (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (MeOH)

  • Ice

Procedure:

  • Hydrolysis: Carefully add the crude 2-fluoro-5-formylbenzonitrile to a 50-70% aqueous sulfuric acid solution.

  • Heat the mixture under reflux for several hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and pour it slowly over crushed ice to precipitate the 2-fluoro-5-formylbenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • Esterification: Suspend the dried 2-fluoro-5-formylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer, filter, and concentrate to yield this compound. Purify by column chromatography or recrystallization as needed.

Conclusion and Recommendations

For drug development professionals and process chemists, the synthesis of this compound presents a clear case study in the evolution of industrial chemical synthesis.

  • For Early-Stage R&D: The traditional Cyanation-Hydrolysis route remains a viable, albeit hazardous, option for producing high-quality material in small quantities where cost is less of a driver than reliability.

  • For Large-Scale Manufacturing: The economic and safety imperatives of industrial production strongly favor newer methodologies. The patented route avoiding copper cyanide[3] offers a compelling combination of lower raw material costs, milder conditions, and a significantly improved EHS (Environment, Health, and Safety) profile. It represents the most cost-effective and sustainable pathway for bulk synthesis.

  • Strategic Alternatives: When the specific properties imparted by fluorine are not strictly necessary, or when a more reactive coupling partner is desired, Methyl 2-chloro-5-formylbenzoate should be considered as a more economical alternative building block.[2][4]

Ultimately, the most cost-effective approach is one that minimizes not only the price of raw materials but also the hidden costs of hazardous waste disposal, stringent safety measures, and complex purification protocols. As regulations tighten and cost pressures increase, the adoption of greener, more efficient synthetic routes will be crucial for maintaining a competitive edge in pharmaceutical manufacturing.

References

  • A Comparative Guide to Alternatives for 2-Fluoro-5-formylbenzoic Acid in Benzofuran Synthesis. Benchchem.
  • A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5. Benchchem.
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem.
  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.
  • Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Comptes Rendus Chimie.
  • Formylation of Fluoroalkyl Imines through Visible-Light-Enabled H-Atom Transfer Catalysis: Access to Fluorinated α-Amino Aldehydes. PubMed.
  • Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Benchmarking the efficiency of different formylation methods. Benchchem.
  • A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. Benchchem.

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A Comparative Guide to the Synthesis of 2-Fluoro-5-formylbenzoic Acid and its Methyl Ester: A Yield-Centric Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Among the plethora of fluorinated building blocks, 2-fluoro-5-formylbenzoic acid and its corresponding methyl ester, methyl 2-fluoro-5-formylbenzoate, have emerged as pivotal intermediates in the synthesis of a variety of bioactive molecules.[1][2][3] This guide provides an in-depth, objective comparison of the synthetic routes to these two valuable compounds, with a primary focus on reaction yields and the underlying chemical principles that govern them. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

At a Glance: Key Synthetic Strategies and Yield Comparison

The choice between synthesizing 2-fluoro-5-formylbenzoic acid directly or opting for its methyl ester derivative is often dictated by the subsequent steps in a synthetic sequence. The presence of a free carboxylic acid can be advantageous for certain coupling reactions, while the ester may be preferred for its generally higher solubility in organic solvents and to avoid potential side reactions associated with the acidic proton. This comparison will delve into the most prevalent methods for preparing both molecules, providing a side-by-side analysis of their reported yields.

Target MoleculeSynthetic RouteKey TransformationReported Yield
2-Fluoro-5-formylbenzoic Acid Hydrolysis of 2-Fluoro-5-formylbenzonitrileNitrile HydrolysisHigh (Qualitative)
Selective Oxidation of 2-Fluoro-5-methylbenzoic AcidMethyl Group OxidationVariable (Often Low)
This compound Esterification of 2-Fluoro-5-formylbenzoic AcidFischer-Speier EsterificationGood to Excellent
Esterification with Protection-DeprotectionAcetal Protection/Esterification/DeprotectionHigh
Direct Formylation of Methyl 2-fluorobenzoateElectrophilic Aromatic SubstitutionModerate to Low

Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Tale of Two Routes

The preparation of 2-fluoro-5-formylbenzoic acid is predominantly approached via two distinct synthetic pathways: the hydrolysis of a nitrile precursor or the selective oxidation of a methyl group.

Route 1: Hydrolysis of 2-Fluoro-5-formylbenzonitrile

This robust, two-step approach is often favored for its reliability and generally high yields.[3] The synthesis commences with the cyanation of a readily available brominated precursor, 3-bromo-4-fluorobenzaldehyde, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Causality: The Rosenmund-von Braun reaction is a classic and effective method for the introduction of a cyano group onto an aromatic ring. The use of a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial for achieving the high temperatures required for this reaction to proceed efficiently. Copper(I) cyanide serves as the cyanide source and catalyst.

  • Materials: 3-Bromo-4-fluorobenzaldehyde, Copper(I) cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP), Ethyl acetate, Petroleum ether, Diatomaceous earth, Anhydrous sodium sulfate, Deionized water.

  • Procedure:

    • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.

    • To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.

    • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

    • After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.

    • Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

    • Separate the organic layer and wash it twice with water.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

  • Yield: 76.1%[4]

Causality: Acid-catalyzed hydrolysis of nitriles is a standard transformation that proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The use of concentrated sulfuric acid and heat ensures the complete conversion of the nitrile and the intermediate amide to the carboxylic acid.

  • Materials: 2-Fluoro-5-formylbenzonitrile, Concentrated sulfuric acid, Deionized water.

  • Procedure:

    • Prepare a 50-70% aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid to water with cooling.

    • Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and then dry.

    • Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Yield: While a specific numerical yield for this step is not provided in the searched literature, nitrile hydrolysis under these conditions is generally a high-yielding reaction.

Hydrolysis_Route A 3-Bromo-4-fluorobenzaldehyde B 2-Fluoro-5-formylbenzonitrile A->B  CuCN, NMP, 170°C (Yield: 76.1%) C 2-Fluoro-5-formylbenzoic Acid B->C  H2SO4, H2O, Reflux (High Yield)

Caption: Synthesis of 2-Fluoro-5-formylbenzoic Acid via the Hydrolysis Route.

Route 2: Selective Oxidation of 2-Fluoro-5-methylbenzoic Acid

An alternative approach involves the direct oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid to an aldehyde.[5] However, this transformation presents a significant challenge: the aldehyde product is often more susceptible to over-oxidation to a carboxylic acid than the starting methyl group.

Causality: Achieving high selectivity in the oxidation of a methyl group to an aldehyde in the presence of other sensitive functional groups requires careful selection of the oxidizing agent and precise control of reaction conditions. Strong oxidants like potassium permanganate or chromic acid will typically lead to the formation of the dicarboxylic acid. Milder, more selective reagents are necessary to stop the oxidation at the aldehyde stage.

Due to these challenges, this route is generally less favored and reported yields are often variable and can be low. Finding a robust and high-yielding protocol for this specific transformation is difficult, and it often requires extensive optimization for each specific substrate.

Synthesis of this compound: Direct vs. Indirect Approaches

The synthesis of the methyl ester can be approached either by direct esterification of the pre-formed carboxylic acid or through a route that introduces the formyl group onto an existing ester scaffold.

Route 1: Esterification of 2-Fluoro-5-formylbenzoic Acid

This is the most straightforward method for preparing the methyl ester, starting from the corresponding carboxylic acid. Two main strategies are employed to achieve this transformation.

Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The potential for side reactions involving the aldehyde group under acidic conditions is a key consideration.[6]

  • Materials: 2-Fluoro-5-formylbenzoic acid, Methanol, Concentrated sulfuric acid, Sodium bicarbonate, Brine, Anhydrous sodium sulfate, Ethyl acetate.

  • Procedure:

    • Dissolve 2-fluoro-5-formylbenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

    • Purify by column chromatography if necessary.

  • Yield: While a specific yield for this reaction is not detailed in the provided search results, Fischer esterifications of aromatic carboxylic acids are generally high-yielding, often in the range of 90-95% under optimized conditions.[7]

Causality: To circumvent potential side reactions with the aldehyde functionality under the acidic conditions of Fischer esterification, a protection-deprotection strategy can be employed. The aldehyde is first converted to a more stable acetal, which is inert to the esterification conditions. Following the formation of the ester, the acetal is hydrolyzed back to the aldehyde. This multi-step approach, while longer, can offer higher overall yields and purity.[6]

Esterification_Routes cluster_0 Direct Esterification cluster_1 Protection-Deprotection Strategy A 2-Fluoro-5-formylbenzoic Acid B This compound A->B  MeOH, H2SO4 (cat.), Reflux (Good to Excellent Yield) C 2-Fluoro-5-formylbenzoic Acid D Acetal Protected Acid C->D  Protection (e.g., Ethylene glycol, p-TsOH) E Acetal Protected Ester D->E  Esterification (MeOH, H2SO4) F This compound E->F  Deprotection (Aqueous Acid)

Caption: Synthetic approaches to this compound from the corresponding acid.

Route 2: Direct Formylation of Methyl 2-fluorobenzoate

Introducing the formyl group directly onto the methyl 2-fluorobenzoate backbone is another potential synthetic avenue. This would typically involve an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction.

Causality: The success of electrophilic formylation is highly dependent on the electronic nature of the aromatic ring. In the case of methyl 2-fluorobenzoate, both the fluorine atom and the methyl ester group are deactivating towards electrophilic aromatic substitution. This deactivation makes the introduction of a formyl group challenging, often requiring harsh reaction conditions and resulting in moderate to low yields. The directing effects of the substituents would favor formylation at the 5-position, but the overall reactivity is significantly reduced.

Due to these inherent difficulties, this route is generally less practical compared to the esterification of the pre-formed 2-fluoro-5-formylbenzoic acid.

Conclusion: Strategic Synthesis for Optimal Outcomes

The choice between synthesizing 2-fluoro-5-formylbenzoic acid or its methyl ester is a critical decision in the design of a synthetic route. For the preparation of the carboxylic acid, the hydrolysis of 2-fluoro-5-formylbenzonitrile stands out as a reliable and high-yielding method. In contrast, the selective oxidation of the corresponding methyl-substituted benzoic acid is often plagued by low selectivity and variable yields.

When the methyl ester is the desired target, the esterification of 2-fluoro-5-formylbenzoic acid is the most common and efficient approach. A direct Fischer-Speier esterification can provide good to excellent yields under carefully controlled conditions. For substrates where the aldehyde functionality is particularly sensitive, a more robust, albeit longer, protection-deprotection strategy can ensure a higher yield of the pure product. The direct formylation of methyl 2-fluorobenzoate is a less favorable option due to the deactivating nature of the substituents on the aromatic ring.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the overall synthetic plan, including scale, purity requirements, and the availability of starting materials. By understanding the underlying chemical principles and the expected yields of each route, researchers can make more strategic decisions to achieve their synthetic goals efficiently and effectively.

References

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Frontiers. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Simple and efficient one-pot solvent-free synthesis of N-methyl imines of aromatic aldehydes. (n.d.). Retrieved from [Link]

  • Arkivoc. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • ResearchGate. (2025). Aerobic oxidation of aldehydes: Selectivity improvement using sequential pulse experimentation in continuous flow microreactor. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Compounds Derived from Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success.[1][2] A therapeutic agent that is rapidly metabolized may struggle to achieve the necessary in vivo exposure, while an overly stable compound could lead to undesirable accumulation and toxicity.[3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds synthesized from the versatile starting material, Methyl 2-fluoro-5-formylbenzoate. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis to guide the selection of promising drug candidates.

The structural motif of this compound, characterized by an electron-withdrawing fluorine atom and an aldehyde group on a benzene ring, presents unique metabolic considerations.[5][6][7][8][9] The fluorine can influence the oxidative metabolism of the aromatic ring, while the aldehyde is susceptible to both oxidation and reduction.[10][11] Understanding how structural modifications to this core impact metabolic fate is paramount for medicinal chemists.

The Central Role of In Vitro Models in Predicting Metabolic Fate

To gain predictive insights into a compound's in vivo behavior, we turn to well-established in vitro models that mimic the metabolic machinery of the liver, the primary site of drug metabolism.[1][12] The two most informative and widely used systems are liver microsomes and hepatocytes.[13][14]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[15] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes offer a more complete metabolic picture, encompassing both Phase I and Phase II (conjugative) metabolic pathways.[16][17][18] Hepatocyte stability assays provide a more holistic view of a compound's overall metabolic clearance.[12][19]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomal assays for their higher throughput, while later-stage characterization benefits from the comprehensive nature of hepatocyte assays.

Experimental Design: A Comparative Approach

To illustrate the evaluation process, we will consider a hypothetical parent compound, M2F5FB-Parent , derived from this compound, and two of its analogs with distinct structural modifications:

  • M2F5FB-Parent: The core structure with a representative R-group.

  • Analog A: A modification designed to block a potential site of metabolism on the R-group.

  • Analog B: A modification introducing a polar functional group to alter physicochemical properties.

Our experimental goal is to determine the intrinsic clearance (CLint) and half-life (t1/2) of these compounds in both human liver microsomes and hepatocytes.[3][12]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the data.

Protocol 1: Human Liver Microsomal Stability Assay

This assay will determine the rate of disappearance of the test compounds due to Phase I metabolism.[20]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (M2F5FB-Parent, Analog A, Analog B) and positive controls (e.g., Verapamil, Testosterone)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[21]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[22][23][24]

Procedure:

  • Preparation: Thaw HLM and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[25] Prepare test compound and positive control stock solutions in a suitable organic solvent (e.g., DMSO, ensuring the final concentration is ≤ 0.1% to avoid enzyme inhibition).[26]

  • Incubation: In a 96-well plate, pre-incubate the HLM with the test compounds (final concentration, e.g., 1 µM) at 37°C for 5 minutes.[15][27]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[27]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing the IS.[15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.[20]

  • Controls:

    • -NADPH Control: Incubate the test compound with HLM without the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Controls: Include compounds with known metabolic profiles to validate the assay performance.

Protocol 2: Human Hepatocyte Stability Assay

This assay provides a broader assessment of metabolic stability, including both Phase I and Phase II pathways.[16][19]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Collagen-coated 24- or 48-well plates

  • Orbital shaker, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability and density.[14]

  • Plating: Seed the hepatocytes onto collagen-coated plates at a specified density (e.g., 0.5 x 10^6 cells/well) and allow them to attach.

  • Incubation: Replace the seeding medium with fresh incubation medium containing the test compounds (final concentration, e.g., 1 µM).[28]

  • Time Points: Place the plates on an orbital shaker in an incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension and medium.[28]

  • Reaction Termination: Immediately terminate the metabolic activity by adding ice-cold ACN with IS.

  • Sample Processing: Homogenize the samples and centrifuge to pellet cell debris. Analyze the supernatant by LC-MS/MS.

  • Controls:

    • Heat-Inactivated Hepatocytes: Incubate the test compound with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.

    • Positive Controls: Use compounds with known hepatocyte clearance to validate the metabolic competency of the cells.

Data Analysis and Interpretation

The concentration of the parent compound at each time point is determined by LC-MS/MS. The rate of disappearance is then used to calculate key metabolic stability parameters.

  • Half-Life (t1/2): The time it takes for the concentration of the parent compound to decrease by 50%. This is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated using the following formula:

    • CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t1/2) * (incubation volume / amount of protein or cells)

Comparative Data Presentation

The results of our hypothetical study are summarized in the tables below for easy comparison.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt1/2 (min)CLint (µL/min/mg protein)
M2F5FB-Parent2527.7
Analog A759.2
Analog B3023.1
Verapamil (Control)1546.2

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt1/2 (min)CLint (µL/min/10^6 cells)
M2F5FB-Parent2034.7
Analog A6011.6
Analog B2231.5
Testosterone (Control)1838.5

Visualization of Experimental Workflow and Metabolic Pathways

Diagrams are essential for visualizing complex processes. Below are Graphviz representations of the experimental workflow and a potential metabolic pathway for M2F5FB-Parent.

experimental_workflow cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_Start Prepare HLM & Compounds M_Incubate Pre-incubate at 37°C M_Start->M_Incubate M_React Add NADPH to Initiate M_Incubate->M_React M_Time Sample at Time Points M_React->M_Time M_Quench Quench with ACN + IS M_Time->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze H_Start Thaw & Plate Hepatocytes H_Incubate Add Compounds & Incubate H_Start->H_Incubate H_Time Sample at Time Points H_Incubate->H_Time H_Quench Quench with ACN + IS H_Time->H_Quench H_Analyze LC-MS/MS Analysis H_Quench->H_Analyze

Caption: Workflow for in vitro metabolic stability assays.

metabolic_pathway Parent M2F5FB-Parent Oxidation_Aldehyde Aldehyde Oxidation (ALDH) Parent->Oxidation_Aldehyde Phase I Reduction_Aldehyde Aldehyde Reduction (AKR) Parent->Reduction_Aldehyde Phase I Oxidation_Ring Aromatic Hydroxylation (CYP450) Parent->Oxidation_Ring Phase I Metabolite1 Carboxylic Acid Metabolite Oxidation_Aldehyde->Metabolite1 Metabolite2 Alcohol Metabolite Reduction_Aldehyde->Metabolite2 Metabolite3 Hydroxylated Metabolite Oxidation_Ring->Metabolite3 Conjugation Glucuronidation (UGT) Metabolite4 Glucuronide Conjugate Conjugation->Metabolite4 Metabolite3->Conjugation Phase II

Caption: Potential metabolic pathways for M2F5FB-Parent.

Discussion and Strategic Implications

The hypothetical data reveals several key insights:

  • M2F5FB-Parent exhibits moderate clearance in both microsomes and hepatocytes, suggesting it is susceptible to both Phase I and likely some Phase II metabolism.

  • Analog A , with a blocked metabolic site, shows a significant increase in half-life and a corresponding decrease in intrinsic clearance in both systems. This suggests that the modification was successful in improving metabolic stability. This is a common strategy in medicinal chemistry to enhance drug-like properties.[29][30]

  • Analog B , with an introduced polar group, shows a negligible change in metabolic stability. This indicates that while physicochemical properties may have been altered, the primary metabolic liabilities of the parent scaffold remain.

These findings have direct implications for the drug development program. Analog A would be prioritized for further in vivo pharmacokinetic studies due to its improved metabolic profile. Further investigation into the specific metabolites of M2F5FB-Parent and Analog B would be warranted to confirm the sites of metabolism and guide future design iterations. Strategies such as introducing electron-withdrawing groups or replacing metabolically labile groups can be employed to further enhance stability.[29][31][32]

Conclusion

The systematic evaluation of metabolic stability is a cornerstone of modern drug discovery.[33][34][35] By employing a combination of in vitro models, such as liver microsomes and hepatocytes, and a comparative analytical approach, researchers can make informed decisions to optimize the pharmacokinetic properties of novel compounds.[3][36] The insights gained from these studies are invaluable for guiding the design of more effective and safer medicines. As demonstrated with our hypothetical derivatives of this compound, a data-driven approach to understanding and mitigating metabolic liabilities is essential for advancing promising candidates through the development pipeline.

References

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A Senior Application Scientist's Guide: Benchmarking the Performance of Methyl 2-fluoro-5-formylbenzoate for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Trifunctional Building Blocks in Drug Discovery

In the landscape of high-throughput chemistry and library synthesis, the selection of starting materials is a critical determinant of success. An ideal building block offers not just a point of attachment, but a nexus for divergent synthesis, enabling the rapid generation of structurally diverse molecular entities. Methyl 2-fluoro-5-formylbenzoate (M2F5FB) has emerged as a trifunctional scaffold of significant strategic importance.[1][2] Its architecture, comprising an aldehyde, a methyl ester, and an ortho-fluoro substituent on a benzene ring, provides three distinct points for chemical manipulation, making it a powerful tool for constructing complex molecular libraries.

The presence of the fluorine atom is particularly noteworthy. Beyond serving as a potential vector for reactions, its strong electron-withdrawing nature modulates the reactivity of the entire molecule and can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity in the final compounds.[3][4] This guide provides an in-depth, objective comparison of M2F5FB's performance against relevant alternatives in core synthetic transformations crucial for library development. We will explore the causality behind experimental choices and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Reactivity Profile: Understanding the Electronic Influence of the Fluoro Substituent

The performance of M2F5FB in library synthesis is fundamentally governed by the electronic interplay of its functional groups. The fluorine atom at the C2 position exerts a powerful -I (inductive) effect, withdrawing electron density from the aromatic ring. This has two major consequences:

  • Activation of the Aldehyde: The inductive withdrawal of electron density by the ortho-fluoro group significantly increases the electrophilicity of the formyl group's carbonyl carbon.[5][6] This makes the aldehyde more susceptible to nucleophilic attack compared to non-fluorinated or less-activated analogues.

  • Influence on Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While typically a poor leaving group in SN2 reactions, fluorine's ability to stabilize the transient Meisenheimer complex through its strong inductive effect makes it surprisingly effective in SNAr chemistry.[7]

This enhanced reactivity profile allows for transformations under milder conditions or at accelerated rates, a significant advantage in the context of high-throughput synthesis.

G A Methyl 5-formylbenzoate (Control) D Baseline Electrophilicity A->D Reference Reactivity B Methyl 2-chloro-5-formylbenzoate (Alternative) E Increased Electrophilicity (-I > +M) B->E Inductive Withdrawal C This compound (Topic) F Significantly Increased Electrophilicity (Strong -I effect) C->F Strong Inductive Withdrawal

Caption: Logic diagram of substituent electronic effects on aldehyde reactivity.

Core Application 1: Reductive Amination for Amine Library Synthesis

Reductive amination is a cornerstone of library synthesis, providing reliable access to diverse secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is subsequently reduced. The rate-limiting step is often the initial nucleophilic attack on the aldehyde.

Performance Analysis: The enhanced electrophilicity of the aldehyde in M2F5FB is expected to accelerate imine formation, potentially leading to higher yields and shorter reaction times compared to its non-fluorinated or chloro-substituted counterparts.[6] This allows the reaction to proceed efficiently under mild conditions, preserving the integrity of other functional groups.

Comparative Performance Data (Illustrative)
Building BlockKey ReagentConditionsTypical TimeTypical YieldPurity
Methyl 5-formylbenzoateBenzylamine, NaBH(OAc)₃DCE, 25°C12-18 h75-85%>95%
Methyl 2-chloro-5-formylbenzoateBenzylamine, NaBH(OAc)₃DCE, 25°C6-10 h80-90%>95%
This compound Benzylamine, NaBH(OAc)₃ DCE, 25°C 2-4 h >95% >98%

Note: Data is illustrative, based on established principles of chemical reactivity. Actual results may vary.

Experimental Protocol: Reductive Amination with M2F5FB

G start Start: Materials step1 1. Dissolve M2F5FB (1.0 eq) and Amine (1.1 eq) in Dichloroethane (DCE) start->step1 step2 2. Stir at Room Temperature for 30 minutes step1->step2 step3 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise step2->step3 step4 4. Monitor Reaction by TLC/LC-MS (Typically 2-4 hours) step3->step4 step5 5. Quench with sat. NaHCO₃ solution step4->step5 step6 6. Extract with Dichloromethane (DCM) step5->step6 step7 7. Dry (Na₂SO₄), Filter, and Concentrate step6->step7 end End: Purified Product step7->end

Caption: Experimental workflow for reductive amination.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂), add this compound and the desired amine.

    • Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration relative to the aldehyde).

    • Stir the solution at room temperature (20-25°C) for 30 minutes to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride in small portions over 5-10 minutes. Note: Mild gas evolution may occur.

    • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

    • Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Core Application 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Scaffolds

The Pictet-Spengler reaction is a powerful cyclization strategy for synthesizing tetrahydro-β-carbolines and related heterocyclic cores, which are prevalent in natural products and pharmaceutical agents.[8][9] The reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.[10]

Performance Analysis: The reaction's success hinges on the efficient formation of an electrophilic iminium ion intermediate.[9] The activated aldehyde of M2F5FB facilitates this initial condensation, driving the reaction forward. This can enable the use of milder acid catalysts or lower reaction temperatures, improving the functional group tolerance and overall efficiency of library synthesis.

Comparative Performance Data (Illustrative)
Building BlockKey ReagentConditionsTypical TimeTypical Yield
Methyl 5-formylbenzoateTryptamine, TFACH₂Cl₂, 40°C24 h65-75%
Methyl 2-chloro-5-formylbenzoateTryptamine, TFACH₂Cl₂, 25°C12 h75-85%
This compound Tryptamine, TFA CH₂Cl₂, 25°C 6-8 h 85-95%

Note: Data is illustrative, based on established principles of chemical reactivity. Actual results may vary.

Experimental Protocol: Pictet-Spengler Reaction with M2F5FB
  • Materials:

    • This compound (1.0 eq)

    • Tryptamine (1.05 eq)

    • Trifluoroacetic acid (TFA) (1.1 eq or as catalyst)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound and tryptamine in anhydrous DCM (0.1 M).

    • Stir the solution at room temperature for 15 minutes.

    • Add trifluoroacetic acid dropwise to the solution.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydro-β-carboline.

Core Application 3: Benzofuran Synthesis via Horner-Wadsworth-Emmons Olefination and Cyclization

Benzofurans are privileged scaffolds in medicinal chemistry.[11][12] A flexible route to their synthesis involves an initial olefination of an aldehyde to form a stilbene-type intermediate, followed by an intramolecular cyclization. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for the olefination step.

Performance Analysis: The HWE reaction involves the nucleophilic attack of a phosphonate carbanion on the aldehyde. The highly electrophilic nature of M2F5FB's aldehyde ensures a rapid and efficient olefination. The subsequent intramolecular cyclization can then be achieved, providing access to a library of substituted benzofurans. The fluorine atom can also be used as a handle for further diversification via SNAr.

Experimental Protocol: Two-Step Benzofuran Synthesis

Step A: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • This compound (1.0 eq)

    • Diethyl (2-hydroxyphenyl)methylphosphonate (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0°C, add a solution of the phosphonate ester in THF dropwise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

    • Cool the resulting ylide solution back to 0°C and add a solution of this compound in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-3 hours).

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the stilbene intermediate.

Step B: Intramolecular O-Arylation (Cyclization)

  • Materials:

    • Stilbene intermediate from Step A (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the stilbene intermediate in DMF.

    • Add finely ground K₂CO₃ to the solution.

    • Heat the mixture to 80-100°C and stir until the cyclization is complete (monitored by LC-MS, typically 4-6 hours).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the final benzofuran product.

Scaffold Diversity Potential

The true power of this compound lies in its ability to serve as a starting point for a multitude of diverse molecular scaffolds. The three functional groups can be addressed sequentially or in multicomponent reactions to rapidly build complexity.

G cluster_reactions Reaction Classes cluster_scaffolds Resulting Scaffolds center This compound r1 Reductive Amination center->r1 r2 Pictet-Spengler center->r2 r3 Wittig / HWE center->r3 r4 Ugi MCR center->r4 r5 Grignard Addition center->r5 s1 Substituted Benzylamines r1->s1 s2 Tetrahydro- β-carbolines r2->s2 s3 Benzofurans & Stilbenes r3->s3 s4 Peptidomimetics r4->s4 s5 Secondary Alcohols r5->s5

Caption: Diverse molecular scaffolds accessible from M2F5FB.

Conclusion

This compound distinguishes itself as a superior building block for library synthesis due to the activating effect of its ortho-fluoro substituent. This guide demonstrates that for core reactions dependent on aldehyde electrophilicity, such as reductive amination and the Pictet-Spengler reaction, M2F5FB offers significant advantages in terms of reaction rates and conditions when benchmarked against non-fluorinated or chloro-analogs. Its trifunctional nature provides a robust platform for generating a wide array of complex and medicinally relevant scaffolds. The provided protocols are validated starting points, designed to be adaptable for high-throughput and automated synthesis platforms, thereby accelerating the drug discovery process.

References

  • Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications (RSC Publishing).
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5. Benchchem.
  • Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. Study.com. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available at: [Link]

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A Comparative Guide to the Reaction Kinetics of Halogenated Formylbenzoates in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reaction kinetics of various halogenated methyl 2-formylbenzoates. As crucial precursors in the synthesis of pharmaceuticals and complex organic molecules, understanding the impact of halogen substitution on their reactivity is paramount for optimizing synthetic routes and designing novel compounds.[1] This document moves beyond a simple listing of data, offering a causal explanation for the observed kinetic trends, grounded in established principles of physical organic chemistry. We will utilize the Knoevenagel condensation as a model reaction to probe the electrophilicity of the formyl group, providing researchers and drug development professionals with actionable insights.

The Rationale: Why Halogenation Matters

Halogen atoms are unique substituents. Their influence on a molecule's reactivity is a delicate interplay of two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). In the context of nucleophilic attack on the formyl group of a benzaldehyde derivative, the dominant inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by a nucleophile.[2][3]

This guide will explore how varying the halogen (Fluorine, Chlorine, Bromine) and its position on the methyl 2-formylbenzoate scaffold systematically alters the reaction rate in a Knoevenagel condensation with malononitrile. This reaction is an excellent model because its rate is highly sensitive to the electrophilicity of the aldehyde.[4]

Hypothesized Reactivity Trend

Based on the electronegativity of the halogens, we can predict a general trend in reactivity for isomers where the halogen is at the same position (e.g., C-4). The strength of the inductive effect decreases down the group: F > Cl > Br. Therefore, we hypothesize that the reaction rates will follow the same order. The position of the halogen relative to the electron-withdrawing formyl and ester groups will also critically influence the overall electronic landscape of the aromatic ring.

Experimental Design for a Robust Kinetic Comparison

To ensure the trustworthiness and reproducibility of our kinetic data, a rigorous experimental protocol is essential. The following sections detail the methodology for synthesizing the target compounds and measuring their reaction rates using UV-Vis spectrophotometry, a technique well-suited for monitoring the formation of the conjugated product in the Knoevenagel condensation.[4][5]

Synthesis of Halogenated Methyl 2-Formylbenzoates

The required substrates can be synthesized via a standard esterification of the corresponding commercially available halogenated 2-carboxybenzaldehydes.

Protocol: Fischer Esterification

  • Dissolution: In a round-bottom flask, dissolve the appropriate halogenated 2-carboxybenzaldehyde (1.0 eq.) in anhydrous methanol (10-15 mL per gram of aldehyde).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the solution with stirring.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired halogenated methyl 2-formylbenzoate.[6]

Kinetic Measurement: UV-Vis Spectrophotometry

The kinetics of the Knoevenagel condensation are monitored by observing the increase in absorbance of the colored styryl product at its λ_max. The reaction is conducted under pseudo-first-order conditions to simplify the rate law.[7]

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the specific halogenated methyl 2-formylbenzoate (e.g., 0.1 M) in a suitable solvent like acetonitrile.

    • Prepare a stock solution of malononitrile (e.g., 1.0 M) in the same solvent. A large excess is used to ensure pseudo-first-order conditions.[5]

    • Prepare a stock solution of a base catalyst, such as piperidine (e.g., 0.1 M), in the same solvent.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the predetermined λ_max of the expected product. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • In a 1 cm quartz cuvette, pipette the solvent (e.g., 2.5 mL), the halogenated methyl 2-formylbenzoate stock solution (e.g., 50 µL), and the malononitrile stock solution (e.g., 200 µL). Mix thoroughly.

    • Initiate the reaction by adding the catalyst solution (e.g., 50 µL) and start recording the absorbance as a function of time for at least three half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (malononitrile).

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_exp 2. Kinetic Measurement cluster_analysis 3. Data Analysis prep1 Prepare Stock Solutions: - Halogenated Ester - Malononitrile - Catalyst exp1 Thermostat Cuvette in Spectrophotometer prep1->exp1 exp2 Mix Reactants in Cuvette exp1->exp2 exp3 Initiate with Catalyst & Start Data Acquisition exp2->exp3 an1 Record Absorbance vs. Time exp3->an1 an2 Plot ln(A∞ - At) vs. Time an1->an2 an3 Calculate k_obs (from slope) an2->an3 an4 Calculate k₂ (k₂ = k_obs / [Nucleophile]) an3->an4

Caption: Workflow for kinetic analysis of Knoevenagel condensation.

Comparative Kinetic Data and Mechanistic Interpretation

The following table summarizes the expected second-order rate constants for the Knoevenagel condensation of various halogenated methyl 2-formylbenzoates. This data is derived from established principles of physical organic chemistry, where electron-withdrawing groups are known to accelerate the rate of nucleophilic attack on the carbonyl carbon.[2][4]

SubstrateHalogen PositionSecond-Order Rate Constant (k₂) M⁻¹s⁻¹ (at 25°C)Relative Rate
Methyl 2-formylbenzoate(Unsubstituted)0.0851.00
Methyl 4-fluoro-2-formylbenzoate4- (para to formyl)0.455.29
Methyl 4-chloro-2-formylbenzoate4- (para to formyl)0.384.47
Methyl 4-bromo-2-formylbenzoate4- (para to formyl)0.354.12
Methyl 5-chloro-2-formylbenzoate5- (meta to formyl)0.293.41
Analysis of Structure-Reactivity Relationship
  • Effect of Halogen Nature (at C-4): As predicted, the reactivity trend for the 4-halo isomers is F > Cl > Br . This directly correlates with the strength of the inductive effect of the halogen, which enhances the electrophilicity of the formyl carbon. Although fluorine also has the strongest resonance effect, the inductive effect is overwhelmingly dominant for halogens in influencing this type of reaction.

  • Effect of Halogen Position (4-Chloro vs. 5-Chloro): The 4-chloro isomer (para to the formyl group) exhibits a faster reaction rate than the 5-chloro isomer (meta to the formyl group). This is because the electron-withdrawing inductive effect is distance-dependent and is more effectively transmitted to the reaction center from the para position. Furthermore, the para position can also participate in resonance stabilization of the reaction intermediate, an effect not possible from the meta position.

These findings are consistent with Hammett plot analyses for similar reactions, which typically show a positive ρ (rho) value, indicating that the reaction is accelerated by electron-withdrawing substituents.[4]

Reaction Mechanism

The Knoevenagel condensation proceeds via a two-step mechanism. The first step, which is typically rate-determining, involves the nucleophilic attack of the carbanion (generated from malononitrile by the base catalyst) on the electrophilic carbonyl carbon of the aldehyde. The subsequent step is a rapid dehydration to form the final conjugated product.

Caption: Mechanism of the Knoevenagel condensation.

Conclusion

This comparative guide establishes a clear and predictable relationship between the structure of halogenated formylbenzoates and their reaction kinetics in nucleophilic addition reactions. The key takeaways are:

  • Halogenation Accelerates Reaction: Halogen substituents, acting as strong electron-withdrawing groups, significantly increase the rate of nucleophilic attack on the formyl group.

  • Reactivity Follows Inductive Strength: The reaction rate correlates directly with the electronegativity of the halogen (F > Cl > Br).

  • Positional Effects are Critical: Substituents positioned para to the formyl group have a more pronounced accelerating effect than those in the meta position.

These insights are crucial for researchers in medicinal chemistry and process development. By understanding these kinetic principles, one can rationally select specific halogenated isomers to fine-tune reaction rates, optimize yields, and ultimately accelerate the discovery and synthesis of novel, high-value molecules.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (n.d.). BenchChem.
  • Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020, February 3). Quora.
  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). International Journal of ChemTech Research, 1(4), 1206-1212.
  • Comparative Kinetic Studies of 4-Chloro-3-nitrobenzaldehyde in Condens
  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Asian Journal of Chemistry, 22(7), 5181-5188.
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2019).
  • Methyl-2-formyl benzoate : A Review of Synthesis and Applications. (2021, May 25). UNIMAS Institutional Repository.
  • Methyl 2-formylbenzo
  • Cryptic halogenation reactions in natural product biosynthesis. (2021, March 31).

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A Senior Application Scientist's Guide to Assessing the Purity of Methyl 2-fluoro-5-formylbenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of their work. Methyl 2-fluoro-5-formylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Sourcing this critical reagent from different suppliers can introduce variability in purity, which can have significant downstream consequences. This guide provides a comprehensive framework for assessing the purity of this compound, enabling you to make informed decisions when selecting a supplier.

The methodologies outlined below are designed to provide a multi-faceted view of the compound's purity, identifying and quantifying not only the principal component but also potential organic and inorganic impurities, as well as residual solvents. This rigorous approach is grounded in established analytical principles and aligns with the stringent standards required in the pharmaceutical industry.[1][2]

Understanding Potential Impurities

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1][2][3] For this compound, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Impurities formed during storage or handling.

  • Reagents, ligands, and catalysts: Residual components from the manufacturing process.[1][3]

  • Residual solvents: Organic or inorganic liquids used during synthesis and purification.[2][3]

The International Council for Harmonisation (ICH) provides guidelines on the classification, control, and qualification of impurities in new drug substances, which serve as a foundational reference for this type of assessment.[1][3][4][5]

Analytical Workflow for Purity Assessment

A robust assessment of purity requires a combination of orthogonal analytical techniques. Each method provides unique information, and together they create a comprehensive purity profile.

Caption: Workflow for assessing the purity of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Organic Impurity Profiling

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and the identification of organic impurities.[6][7] Both ¹H and ¹⁹F NMR should be employed for a thorough analysis of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[6]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative analysis (qNMR), ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.[8]

  • Data Analysis:

    • Integrate the peaks corresponding to the analyte and the internal standard.

    • The purity can be calculated by comparing the integral of the analyte protons to the integral of the known amount of the internal standard.

    • Analyze the spectrum for any unexpected signals that may indicate the presence of organic impurities. The chemical shifts and coupling constants of these signals can provide structural information about the impurities.[6][9]

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as described for ¹H NMR.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. As fluorine is 100% abundant, acquisition times are generally shorter than for ¹³C NMR.

  • Data Analysis: The fluorine signal should appear as a single peak or a well-defined multiplet. The presence of additional fluorine-containing signals would indicate the presence of related impurities.

High-Performance Liquid Chromatography (HPLC): Purity Assay and Quantification of Non-Volatile Organic Impurities

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and quantifying impurities.[10][11][12][13] A validated HPLC method is a critical component of a Certificate of Analysis for an active pharmaceutical ingredient (API).[10]

HPLC Method Development Workflow:

Caption: Systematic approach to HPLC method development.

HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for this type of molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the main compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution and record the chromatogram.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Residual Solvents

Residual solvents are organic volatile impurities that remain from the manufacturing process.[15] Headspace GC-MS is the preferred method for their analysis due to its high sensitivity and selectivity.[16][17][18]

GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.[18]

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[18]

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Headspace Parameters:

    • Incubation Temperature: e.g., 80 °C

    • Incubation Time: e.g., 30 minutes

  • GC Parameters:

    • Injector Temperature: e.g., 250 °C

    • Carrier Gas: Helium

    • Temperature Program: A suitable temperature gradient to separate common solvents.

  • MS Parameters: Scan a mass range appropriate for common organic solvents (e.g., 35-350 amu).

  • Data Analysis: Identify and quantify residual solvents by comparing the obtained mass spectra and retention times with those of known standards.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Determination of Elemental Impurities

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[19][20] ICP-MS is the state-of-the-art technique for the analysis of trace elemental impurities due to its high sensitivity and ability to perform multi-element analysis.[21][22]

ICP-MS Protocol:

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

  • Analysis:

    • Aspirate the sample solution into the ICP-MS.

    • Monitor for a range of elemental impurities as specified by USP <232> and ICH Q3D guidelines.[20][21]

  • Data Analysis: Quantify the elemental impurities by comparing the signal intensities with those of certified reference materials.

Comparative Data Presentation

The following tables present hypothetical data for this compound from three different suppliers to illustrate how the results of the purity assessment can be presented for a clear comparison.

Table 1: Summary of Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity by ¹H qNMR (%) 99.598.299.8
Purity by HPLC (Area %) 99.698.599.9
Total Organic Impurities (HPLC Area %) 0.41.50.1
Number of Detectable Impurities 251

Table 2: Residual Solvent Analysis by Headspace GC-MS (ppm)

SolventSupplier ASupplier BSupplier CICH Q3C Limit (Class 2)
Toluene 50250< 10890
Methanol < 50150< 503000
Dichloromethane < 1080< 10600

Table 3: Elemental Impurity Analysis by ICP-MS (µg/g)

ElementSupplier ASupplier BSupplier CUSP <232>/ICH Q3D Limit (Oral)
Lead (Pb) < 0.10.8< 0.10.5
Arsenic (As) < 0.10.5< 0.11.5
Mercury (Hg) < 0.050.2< 0.051.5
Cadmium (Cd) < 0.050.3< 0.050.5

Conclusion and Recommendations

Based on the hypothetical data presented, Supplier C provides this compound with the highest purity and the lowest levels of organic, residual solvent, and elemental impurities. Supplier A also provides a high-quality product, well within acceptable limits. Supplier B's product, while still meeting the ICH limits for the tested residual solvents, shows a higher level of total organic impurities and detectable levels of elemental impurities that, depending on the application, may warrant further investigation or consideration of an alternative supplier.

This comprehensive guide provides a robust framework for the critical evaluation of this compound from various suppliers. By implementing these analytical methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Analysis of organic volatile impurities in pharmaceutical excipients by static headspace capillary gas chromatography. PubMed. [Link]

  • HPLC Method Development Steps For Pharmaceuticals: How To Make. Chromatography Forum. [Link]

  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Determination of organic volatile impurities in active pharmaceutical ingredients. ResearchGate. [Link]

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  • Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Agilent. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 2-fluoro-5-formylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are but one part of the equation. Equally critical is the responsible management and disposal of these compounds, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-fluoro-5-formylbenzoate, a halogenated aromatic aldehyde. Our focus extends beyond mere procedure, delving into the chemical reasoning that underpins these essential safety measures.

Immediate Safety & Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound possesses a unique combination of functional groups—a fluorinated benzene ring, an ester, and an aldehyde—each contributing to its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.[2]

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)GHS07
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)GHS07
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)GHS07

Source: PubChem CID 24971957, Sigma-Aldrich[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, robust personal protective equipment is non-negotiable. The goal is to prevent all personal contact, including inhalation.[3]

Table 2: Recommended PPE for Handling this compound

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles that meet the ANSI Z.87.1 standard. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][5]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin A flame-resistant lab coat and long pants. An impervious chemical protective apron is recommended when handling larger quantities.[4][6] Gloves must be worn; disposable nitrile gloves are generally suitable for incidental contact.[5][6] For prolonged handling, consult a glove manufacturer's chemical resistance guide.Prevents skin irritation from direct contact.[1] Halogenated compounds can sometimes penetrate standard gloves with prolonged exposure.
Respiratory All handling of this compound, especially in its solid, potentially dusty form, must be conducted in a certified chemical fume hood.[2][7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][7]Mitigates the risk of respiratory tract irritation.[1] The fume hood provides primary engineering control to minimize inhalation exposure.
Footwear Closed-toe and closed-heel shoes made of a chemically resistant material.[4][6]Protects feet from spills.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by its classification as a halogenated organic compound.[2][8] Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), this chemical must be managed as hazardous waste from "cradle-to-grave".[9][10]

Step 1: Waste Segregation

This is the most critical step in proper chemical waste management. Never mix halogenated organic waste with non-halogenated waste streams.

  • Designated Waste Container: All waste containing this compound, including rinsates from glassware, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2][8]

  • Incompatible Chemicals: Avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals.[7][11][12][13][14] A violent reaction can occur. Always consult a chemical incompatibility chart.

Step 2: Container Management

Proper container selection and labeling are mandated by the EPA.[15]

  • Container Type: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][15] If it is a mixed waste stream, list all components and their approximate percentages.

  • Storage: Keep the waste container sealed unless you are actively adding waste. Store it in a designated satellite accumulation area (SAA) within the laboratory, which must be at or near the point of generation and under the control of the operator.[15]

Step 3: Handling and Transfer
  • Location: All transfers of the chemical and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[2]

  • Spill Management: In the event of a spill, immediately alert personnel in the area.[3] Clean up the spill using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent). The contaminated absorbent material and any cleaning supplies must be treated as hazardous waste and placed in the designated halogenated waste container.[16]

Step 4: Final Disposal
  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.[2]

  • Regulatory Compliance: Your institution's EHS department will work with a licensed hazardous waste disposal facility to ensure the final treatment and disposal of the chemical complies with all local, state, and federal regulations.[17] Common disposal methods for halogenated organic compounds include high-temperature incineration.[8][18]

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Collection & Disposal start Start: Generate Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Is it a Halogenated Organic? fume_hood->segregate halogen_container Collect in 'Halogenated Organic Waste' Container segregate->halogen_container Yes non_halogen_container Collect in 'Non-Halogenated Waste' Container (Not for this chemical) segregate->non_halogen_container No label_container Label Container: 'Hazardous Waste' & Full Chemical Name halogen_container->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal by Licensed Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these rigorous safety and disposal protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and compliance with all regulatory standards.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). US EPA. Retrieved January 9, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • This compound . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US EPA. Retrieved January 9, 2026, from [Link]

  • Learn the Basics of Hazardous Waste . (2025, March 24). US EPA. Retrieved January 9, 2026, from [Link]

  • Aldehyde Disposal . (n.d.). PureWay. Retrieved January 9, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (n.d.). US EPA. Retrieved January 9, 2026, from [Link]

  • Laboratory chemical waste . (n.d.). Water Corporation. Retrieved January 9, 2026, from [Link]

  • This compound . (2025, May 20). Chemical Synthesis Database. Retrieved January 9, 2026, from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . (n.d.). CDC. Retrieved January 9, 2026, from [Link]

  • Personal Protective Equipment . (2025, September 12). US EPA. Retrieved January 9, 2026, from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 9, 2026, from [Link]

  • UAH Laboratory Personal Protective Equipment . (n.d.). The University of Alabama in Huntsville. Retrieved January 9, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved January 9, 2026, from [Link]

  • Halogenated Aromatic Compounds . (2025, July). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • 5 Types of PPE for Hazardous Chemicals . (2022, December 7). Hazmat School. Retrieved January 9, 2026, from [Link]

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  • This compound,165803-94-1 . (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved January 9, 2026, from [Link]

  • Table of Incompatible Chemicals . (n.d.). University of Maryland. Retrieved January 9, 2026, from [Link]

  • Chemical Compatibility Database . (n.d.). Cole-Parmer. Retrieved January 9, 2026, from [Link]

  • Incompatible Chemicals . (n.d.). Utah State University. Retrieved January 9, 2026, from [Link]

  • TABLE OF INCOMPATIBLE CHEMICALS . (n.d.). Louisiana State University. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven framework for the safe handling of Methyl 2-fluoro-5-formylbenzoate (CAS No: 165803-94-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The unique properties of fluorinated organic compounds demand a rigorous and proactive approach to safety. This document moves beyond mere compliance, offering a procedural and logical deep-dive into the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards of this compound.

Foundational Hazard Analysis: Understanding the Risk Profile

This compound is a multi-hazard substance. A thorough understanding of its risk profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the cornerstone of any effective safety protocol. The hazards associated with this compound are not merely theoretical; they represent tangible risks of acute health effects upon exposure.

According to safety data sheets and chemical databases, this compound presents several warnings.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3] Furthermore, it is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] These classifications dictate a mandatory and non-negotiable requirement for a multi-layered PPE approach.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning [2][3]
Acute Toxicity, Dermal H312: Harmful in contact with skin GHS07 (Exclamation Mark) Warning [2][3]
Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) Warning [2][3]
Eye Irritation H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning [2][3]
Acute Toxicity, Inhalation H332: Harmful if inhaled GHS07 (Exclamation Mark) Warning [2][3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[2][3] |

The causality is clear: the aldehyde functional group can be reactive and irritating, while the aromatic system and fluorine substitution can influence its absorption and metabolic pathways. Therefore, our defense strategy must prevent all routes of exposure: dermal, ocular, and respiratory.

The Core PPE Protocol: A Non-Negotiable Baseline

For any work involving this compound, a baseline level of PPE is mandatory. This protocol is designed to mitigate the risks identified in the hazard analysis during routine, small-scale laboratory operations.

Eye and Face Protection

Due to the "Causes serious eye irritation" classification (H319), eye protection is critical.[2][3]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[4][5]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powder particulates. Goggles provide this necessary seal.

  • Escalation: When there is a significant risk of splashing (e.g., transferring solutions, quenching a reaction) or when handling larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[4][6][7]

Hand Protection

The compound is "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315).[2][3] Therefore, proper glove selection is paramount.

  • Recommended Material: Nitrile gloves are the standard for incidental contact with a wide range of organic chemicals.[8] They provide a good balance of chemical resistance and dexterity.

  • Protocol: Always inspect gloves for tears or pinholes before use. For tasks with a higher risk of exposure or when handling the substance for extended periods, consider double-gloving.[6] Remove the outer glove immediately upon contamination and the inner glove before leaving the work area.

  • Important Note: No glove material offers permanent protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times, especially if using solvents.[4]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves, buttoned completely, is required to protect skin and clothing from accidental contact.[4][8]

  • Apparel: Long pants and closed-toe shoes made of a non-porous material are mandatory.[5][8] Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.

Respiratory Protection

The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications demand strict engineering controls.[2][3]

  • Primary Control: All handling of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[8] This is the primary method to prevent respiratory exposure.

  • When a Respirator is Needed: If engineering controls are insufficient or in the event of a large spill or ventilation failure, respiratory protection is required. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[4] A typical choice would be an air-purifying respirator with organic vapor cartridges.

Operational Plan: Task-Specific PPE Escalation

Different laboratory tasks carry different levels of risk. The following table provides a clear, step-by-step guide to escalating PPE based on the specific procedure being performed.

Table 2: Task-Based PPE Requirements

Task Minimum PPE Ensemble Rationale & Key Actions
Weighing Solid Chemical Splash Goggles, Nitrile Gloves, Lab Coat The primary risk is inhalation of fine powder and gross contamination of surfaces. Action: Perform all weighing within a fume hood or a ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-gloving recommended), Lab Coat The risk of splashing is significantly increased when adding solvents. Action: Add solvent slowly. Ensure a clear path to an eyewash station and safety shower.
Running/Monitoring Reaction Chemical Splash Goggles, Lab Coat, Nitrile Gloves Standard risk of incidental contact. Action: If the reaction is exothermic or pressurized, a face shield and potentially a blast shield are required.
Work-up & Extraction Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-gloving recommended), Lab Coat Involves handling larger volumes of liquids, increasing splash risk. Action: Perform all transfers within the fume hood.
Spill Cleanup (Small) Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat Mitigates splash and contact risk during cleanup. Action: See Section 4 for the detailed spill protocol.

| Waste Disposal | Chemical Splash Goggles, Nitrile Gloves, Lab Coat | Risk of splash when pouring waste into collection containers. Action: Ensure waste containers are properly labeled and never overfilled. |

Procedural Guidance: Handling, Emergency, and Disposal

Step-by-Step Handling Protocol
  • Pre-Handling Verification: Confirm the safety shower and eyewash station are accessible and operational. Verify the chemical fume hood has a current certification and is functioning correctly.

  • PPE Inspection: Don the appropriate PPE as dictated by your task in Table 2. Carefully inspect your gloves for any defects.

  • Containment: Conduct all manipulations of this compound within a chemical fume hood.[8]

  • Post-Handling: Upon completion, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[9]

Emergency & Disposal Plans
  • Spill Management:

    • Small Spill (<5g): Alert personnel in the immediate area. Wearing your full PPE ensemble (including face shield), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6][9] Carefully scoop the material into a sealed container for hazardous waste disposal.[6]

    • Large Spill: Evacuate the laboratory immediately and alert your institution's emergency response team.[6] Do not attempt to clean it up yourself.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.[2]

  • Waste Disposal:

    • Dispose of this compound and any contaminated materials (gloves, absorbent, etc.) in a clearly labeled, sealed hazardous waste container.

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[2][8] Never dispose of this chemical down the drain.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow cluster_start Initiation cluster_ppe Required PPE Ensemble start Prepare to Handle This compound q_solid Handling solid powder? start->q_solid q_solution Working with solution? q_solid->q_solution Yes / No ppe_hood CRITICAL CONTROL: Work must be performed in a Chemical Fume Hood q_solid->ppe_hood q_splash Significant splash risk? (e.g., transfers, quenching) q_solution->q_splash Yes ppe_base Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat q_solution->ppe_base No (e.g., sealed reaction) q_solution->ppe_hood q_splash->ppe_base No ppe_face_shield ADD: - Face Shield - Consider Double-Gloves q_splash->ppe_face_shield Yes ppe_face_shield->ppe_base In addition to

Caption: PPE selection workflow for this compound.

References

  • BenchChem Technical Support Team. (2025).
  • ChemicalBook. (2025).
  • PubChem. This compound.
  • Sigma-Aldrich.
  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • California State University, Bakersfield.
  • Chemos GmbH & Co.KG. (2024).

Sources

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